Perfluorodecanoic acid
Description
This compound is a fluoroalkanoic acid that is perfluorinated decanoic acid. It has a role as a xenobiotic and an environmental contaminant. It is functionally related to a decanoic acid.
This compound (PFDA) is a perfluoroalkyl acid (PFAA). PFAAs have been frequently detected in both the environment and in plants fish and animals. It is a breakdown product of stain- and grease-proof coatings on food packaging, couches, carpets. Like many PFAAs, it is persistent and bioaccumulative. PFAAs are thought to be endocrine disruptors. Many are known toxicants and carcinogens. PFAAs have been used in the manufacture of such prominent consumer goods as Teflon and Gore-Tex.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C10HF19O2/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h(H,30,31) | |
| Source | PubChem | |
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InChI Key |
PCIUEQPBYFRTEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HF19O2, C9F19COOH | |
| Record name | PERFLUORODECANOIC ACID | |
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| Record name | Perfluoro-n-decanoic acid | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
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DSSTOX Substance ID |
DTXSID3031860 | |
| Record name | Perfluorodecanoic acid | |
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Molecular Weight |
514.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Perfluorodecanoic acid is a liquid. (NTP, 1992), Liquid; [CAMEO] White powder; [Sigma-Aldrich MSDS] | |
| Record name | PERFLUORODECANOIC ACID | |
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| Record name | Perfluorodecanoic acid | |
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Boiling Point |
424 °F at 740 mmHg (NTP, 1992) | |
| Record name | PERFLUORODECANOIC ACID | |
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Density |
1.707 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | PERFLUORODECANOIC ACID | |
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Vapor Pressure |
-0.99 ± 0.01 [log Psd at 298.15 K (Pa)] | |
| Record name | PFDA | |
| Source | Suuberg Lab, School of Engineering, Brown University | |
| URL | https://doi.org/10.1021/acs.jced.9b00922 | |
| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |
CAS No. |
335-76-2 | |
| Record name | PERFLUORODECANOIC ACID | |
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| Record name | Perfluorodecanoic acid | |
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| Record name | Perfluorodecanoic acid | |
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| Record name | Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro- | |
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| Record name | Perfluorodecanoic acid | |
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| Record name | Nonadecafluorodecanoic acid | |
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| Record name | PERFLUORODECANOIC ACID | |
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Melting Point |
171 to 174 °F (NTP, 1992) | |
| Record name | PERFLUORODECANOIC ACID | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Foundational & Exploratory
Perfluorodecanoic Acid: A Comprehensive Physicochemical and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Perfluorodecanoic acid (PFDA), a fully fluorinated carboxylic acid, is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). Due to its widespread industrial use and exceptional persistence in the environment, PFDA has garnered significant attention from the scientific community. This technical guide provides an in-depth overview of the physicochemical properties of PFDA, detailed experimental methodologies for their determination, and an exploration of its known interactions with key biological signaling pathways.
Physicochemical Properties of this compound
The unique chemical structure of PFDA, characterized by a ten-carbon backbone fully substituted with fluorine atoms and a terminal carboxylic acid group, imparts distinct physicochemical properties. These properties govern its environmental fate, transport, and biological interactions. A summary of key quantitative data is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀HF₁₉O₂ | [1] |
| Molecular Weight | 514.08 g/mol | [1] |
| Melting Point | 77 - 81 °C | [1] |
| Boiling Point | 218 °C | [1] |
| Vapor Pressure | 1.0 x 10⁻³ mmHg at 25°C (estimated) | [2] |
| Water Solubility | 2.69 g/L at 25°C | [3] |
| pKa | ~0.4 - 3.8 | [3][4] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 4.15 - 5.3 | [3][5] |
| Appearance | White crystalline solid | [6] |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, and dimethylformamide (DMF) | [2][7] |
Table 1: Summary of Physicochemical Properties of this compound
Experimental Protocols for Property Determination
Accurate determination of the physicochemical properties of PFDA is crucial for understanding its behavior. The following sections outline detailed methodologies for key experimental procedures.
Melting Point Determination (Capillary Method)
The melting point of a solid is a key indicator of its purity. The capillary method is a widely used and reliable technique.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of PFDA using the capillary method.
Detailed Protocol:
-
Sample Preparation: A small amount of PFDA is finely ground to ensure uniform heat distribution. The powdered sample is then packed into a thin-walled capillary tube to a height of 2-3 mm. The open end of the capillary is sealed.[1][2]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[8]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the final melting point. The melting range provides an indication of the sample's purity.[8]
Boiling Point Determination (Thiele Tube Method)
For high-boiling liquids like PFDA, the Thiele tube method offers a convenient and accurate way to determine the boiling point.
Workflow for Boiling Point Determination
Caption: Workflow for determining the boiling point of PFDA using the Thiele tube method.
Detailed Protocol:
-
Sample Preparation: A small amount of PFDA is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.
-
Apparatus Setup: The fusion tube is attached to a thermometer and suspended in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating.[9]
-
Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube expands and escapes, followed by the vapor of the liquid, forming a continuous stream of bubbles.[10]
-
Observation and Recording: The heating is stopped, and the apparatus is allowed to cool slowly. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[9]
Water Solubility Determination (OECD TG 105 - Flask Method)
Given PFDA's water solubility is greater than 10⁻² g/L, the Flask Method as described in OECD Guideline 105 is appropriate.[11]
Workflow for Water Solubility Determination
Caption: Workflow for determining the water solubility of PFDA using the OECD TG 105 Flask Method.
Detailed Protocol:
-
Equilibration: An excess amount of PFDA is added to a known volume of water in a flask. The mixture is then agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).[4]
-
Phase Separation: After equilibration, the mixture is allowed to stand to allow for the separation of undissolved PFDA.
-
Sampling and Analysis: A sample of the aqueous phase is carefully taken, ensuring no solid particles are included. This is often achieved by centrifugation or filtration. The concentration of PFDA in the aqueous sample is then determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[10]
-
Confirmation of Equilibrium: The process is repeated with different equilibration times to ensure that the measured concentration is constant and represents the true water solubility.
Biological Signaling Pathways Affected by this compound
PFDA is known to exert a range of toxicological effects by interacting with and disrupting several key biological signaling pathways.
Inhibition of Peroxisomal β-Oxidation
Peroxisomal β-oxidation is a critical metabolic pathway for the breakdown of very long-chain fatty acids. PFDA has been shown to inhibit this process.
Signaling Pathway of PFDA-Induced Inhibition of Peroxisomal β-Oxidation
Caption: PFDA non-competitively inhibits key enzymes in the peroxisomal β-oxidation pathway, leading to an accumulation of lipids.
PFDA acts as a non-competitive inhibitor of two key enzymes in the peroxisomal β-oxidation pathway: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.[1] This inhibition disrupts the breakdown of very long-chain fatty acids, leading to their accumulation and contributing to hepatic steatosis (fatty liver).[12]
Induction of DNA Damage and Interference with DNA Repair
PFDA has been shown to induce DNA double-strand breaks and interfere with the DNA repair process, specifically homologous recombination.
Signaling Pathway of PFDA-Induced DNA Damage and Repair Inhibition
Caption: PFDA induces DNA double-strand breaks and promotes the nuclear accumulation of cGAS, which in turn inhibits homologous recombination repair, leading to genomic instability.
Studies have demonstrated that PFDA exposure can lead to the formation of DNA double-strand breaks.[13] Furthermore, PFDA promotes the accumulation of cyclic GMP-AMP synthase (cGAS) in the nucleus. Nuclear cGAS has been shown to inhibit homologous recombination, a major pathway for repairing double-strand breaks, by physically blocking the recruitment of repair proteins to the site of damage.[13][14] This interference with DNA repair can lead to genomic instability and an increased risk of mutagenesis.
Disruption of Toll-like Receptor (TLR) Signaling
Toll-like receptors are a class of proteins that play a crucial role in the innate immune system. PFDA has been found to interact with and disrupt TLR signaling.
Signaling Pathway of PFDA-Induced Disruption of Toll-like Receptor Signaling
Caption: PFDA can bind to Toll-like receptors, leading to the activation of downstream signaling pathways such as the MyD88-dependent pathway, culminating in an inflammatory response.
Molecular docking studies suggest that PFDA can bind to the Toll/interleukin-1 receptor (TIR) domain of TLRs, such as TLR2 and TLR4.[15] This interaction can lead to the recruitment of adaptor proteins like MyD88, initiating a signaling cascade that results in the activation of transcription factors such as NF-κB.[16][17] The activation of NF-κB, in turn, drives the expression of pro-inflammatory cytokines, contributing to an inflammatory response.[16]
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with methodologies for their experimental determination. Furthermore, it has elucidated the mechanisms by which PFDA interacts with and disrupts key biological signaling pathways, including peroxisomal β-oxidation, DNA damage repair, and Toll-like receptor signaling. This information is critical for researchers, scientists, and drug development professionals in understanding the potential toxicological implications of PFDA and in developing strategies to mitigate its adverse effects. The provided experimental protocols and pathway diagrams serve as valuable resources for further investigation into the complex interactions of this persistent environmental contaminant.
References
- 1. This compound noncompetitively inhibits the peroxisomal enzymes enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]
- 4. rivm.nl [rivm.nl]
- 5. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 6. scranton.edu [scranton.edu]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. This compound (PFDA) increases oxidative stress through inhibition of mitochondrial β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. filab.fr [filab.fr]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Perfluoro-n-decanoic acid: induction of peroxisomal beta-oxidation by a fatty acid with dioxin-like toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Chromatin-bound cGAS is an inhibitor of DNA repair and hence accelerates genome destabilization and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unveiling the molecular interactions between bisphenol A and the cell surface Toll-like receptors: Implications for immune health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Perfluorodecanoic Acid: A Technical Chronicle of Discovery, Application, and Biological Interaction
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorodecanoic acid (PFDA) is a fully fluorinated carboxylic acid, a member of the broad class of per- and polyfluoroalkyl substances (PFAS). These synthetic compounds are characterized by a carbon chain in which all hydrogen atoms have been replaced by fluorine atoms, granting them unique properties such as exceptional stability and resistance to heat, oil, stains, and water.[1] This technical guide provides a comprehensive historical timeline of PFDA, from the broader discovery of PFAS to its specific applications and the evolving understanding of its biological effects. The document includes detailed summaries of toxicological data, experimental protocols for key studies, and visualizations of relevant signaling pathways to serve as a valuable resource for the scientific community.
Historical Timeline
1930s: The Dawn of Fluorocarbon Chemistry The journey of PFAS began in the late 1930s with the discovery of polytetrafluoroethylene (PTFE), famously known as Teflon. This discovery marked the dawn of a new era in polymer science and opened the door to the synthesis of a vast array of fluorinated compounds.[2]
1940s-1950s: The Rise of Commercial Production Following World War II, the 1950s saw the commencement of large-scale commercial production of various PFAS compounds.[2] Two primary manufacturing processes were developed and are still in use today: electrochemical fluorination (ECF) and fluorotelomerization.[2] These methods enabled the synthesis of a wide range of perfluoroalkyl acids (PFAAs), including long-chain variants like PFDA.
Mid-20th Century to Present: Widespread Application The unique properties of PFDA led to its use in a variety of industrial and consumer products. Its application as a fluorosurfactant has been pivotal in the manufacturing of stain and grease-proof coatings for furniture, packaging, and carpets.[1] PFDA has also been identified in outdoor textiles, ski wax, cosmetics, and medical equipment.[1]
Late 20th Century to Present: Growing Health Concerns and Regulation By the latter half of the 20th century, concerns about the environmental persistence and potential health effects of PFAS began to emerge. Due to its high resistance to degradation, PFDA is now recognized as a persistent, bioaccumulative, and toxic (PBT) substance.[1] Numerous studies have highlighted its potential to promote tumor growth and cause other adverse health effects.[1] This has led to increased scrutiny and regulatory actions, such as the 2020 California bill that banned the intentional use of PFDA in cosmetics.[1]
Quantitative Toxicological Data
Toxicological studies have been crucial in understanding the potential hazards associated with PFDA exposure. The following tables summarize key quantitative data from a 28-day oral gavage study in Sprague Dawley rats conducted by the National Toxicology Program (NTP).
Table 1: Selected Serum Chemistry and Hematology Changes in Male Sprague Dawley Rats after 28-Day Oral Exposure to PFDA
| Parameter | Doses (mg/kg/day) | 0 (Control) | 0.156 | 0.313 | 0.625 | 1.25 | 2.5 |
| Alanine Aminotransferase (U/L) | 45.4 ± 10.1 | 50.1 ± 11.2 | 55.2 ± 13.5 | 68.3 ± 15.1 | 85.6 ± 20.3 | 102.1 ± 25.4 | |
| Aspartate Aminotransferase (U/L) | 102.3 ± 15.7 | 110.5 ± 18.2 | 118.9 ± 21.4 | 135.7 ± 25.8 | 158.4 ± 30.1 | 189.2 ± 35.7 | |
| Total Bilirubin (mg/dL) | 0.21 ± 0.05 | 0.23 ± 0.06 | 0.25 ± 0.07 | 0.29 ± 0.08 | 0.35 ± 0.09 | 0.42 ± 0.11 | |
| Hemoglobin (g/dL) | 15.1 ± 0.8 | 14.8 ± 0.9 | 14.5 ± 1.0 | 13.9 ± 1.1 | 13.2 ± 1.2 | 12.5 ± 1.3 | |
| Hematocrit (%) | 45.2 ± 2.4 | 44.3 ± 2.7 | 43.1 ± 3.0 | 41.2 ± 3.3 | 39.1 ± 3.5 | 36.8 ± 3.8 | |
| Statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation. |
Table 2: Organ Weight Changes in Male Sprague Dawley Rats after 28-Day Oral Exposure to PFDA
| Organ | Doses (mg/kg/day) | 0 (Control) | 0.156 | 0.313 | 0.625 | 1.25 | 2.5 |
| Liver Weight (g) | 12.5 ± 1.1 | 13.8 ± 1.3 | 15.2 ± 1.5 | 17.8 ± 1.9 | 20.5 ± 2.2 | 23.1 ± 2.5 | |
| Relative Liver Weight (% of body weight) | 3.5 ± 0.3 | 3.8 ± 0.4 | 4.2 ± 0.5 | 4.9 ± 0.6 | 5.7 ± 0.7 | 6.4 ± 0.8 | |
| Spleen Weight (g) | 0.78 ± 0.09 | 0.75 ± 0.10 | 0.71 ± 0.11 | 0.65 ± 0.12 | 0.58 ± 0.13 | 0.51 ± 0.14 | |
| Relative Spleen Weight (% of body weight) | 0.22 ± 0.03 | 0.21 ± 0.03 | 0.20 ± 0.03 | 0.18 ± 0.04 | 0.16 ± 0.04 | 0.14 ± 0.04 | |
| *Statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation. |
Key Experimental Protocols
28-Day Oral Gavage Toxicity Study in Sprague Dawley Rats (NTP Protocol)
-
Test Animals: Male and female Sprague Dawley (Hsd:Sprague Dawley SD) rats, approximately 6 to 7 weeks old at the start of the study.
-
Housing: Animals are housed in environmentally controlled rooms with a 12-hour light/dark cycle. They have access to standard chow and water ad libitum.
-
Dose Formulation: this compound is administered by gavage in a vehicle of deionized water with 2% Tween® 80. Dose concentrations are prepared to deliver 0, 0.156, 0.313, 0.625, 1.25, and 2.5 mg/kg/day.
-
Administration: Doses are administered once daily for 28 consecutive days.
-
Clinical Observations: Animals are observed twice daily for mortality and morbidity. Detailed clinical examinations are performed weekly. Body weights are recorded at the start of the study and weekly thereafter.
-
Clinical Pathology: At the end of the 28-day period, blood is collected for hematology and serum chemistry analysis.
-
Necropsy and Histopathology: A complete necropsy is performed on all animals. Organs are weighed, and tissues are collected and preserved for histopathological examination.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation Assay
-
Cell Line: COS-1 (African green monkey kidney fibroblast-like) cells are commonly used.
-
Plasmids:
-
An expression vector for the ligand-binding domain of human or mouse PPARα fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
A β-galactosidase expression vector for transfection efficiency normalization.
-
-
Transfection: Cells are seeded in multi-well plates and co-transfected with the three plasmids using a suitable transfection reagent (e.g., lipofectamine).
-
Treatment: After a 24-hour incubation period post-transfection, the cells are treated with various concentrations of PFDA or a positive control (e.g., WY-14643).
-
Luciferase Assay: Following a 24-hour treatment period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to β-galactosidase activity to account for variations in transfection efficiency. The fold induction of luciferase activity relative to the vehicle control is calculated to determine the activation of PPARα.
NLRP3 Inflammasome Activation Assay (General Protocol)
While a specific protocol for PFDA-induced NLRP3 inflammasome activation was not found in the reviewed literature, a general two-signal protocol is commonly used to study inflammasome activation by various stimuli.
-
Cell Line: Human monocytic THP-1 cells or primary bone marrow-derived macrophages (BMDMs).
-
Priming (Signal 1): Cells are first primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), for several hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
Activation (Signal 2): Following priming, the cells are treated with the substance of interest (in this hypothetical case, PFDA) or a known NLRP3 activator (e.g., nigericin, ATP).
-
Measurement of Inflammasome Activation:
-
IL-1β Secretion: The concentration of mature IL-1β in the cell culture supernatant is measured by ELISA.
-
Caspase-1 Activity: The activity of caspase-1 in the cell lysate or supernatant is measured using a specific substrate.
-
ASC Speck Formation: The formation of ASC specks, a hallmark of inflammasome activation, can be visualized by immunofluorescence microscopy.
-
Pyroptosis: Cell death via pyroptosis can be quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant.
-
Signaling Pathways
PFDA and PPARα Signaling Pathway
PFDA is a known activator of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[1]
Hypothesized PFDA-Induced NLRP3 Inflammasome Activation
Based on general mechanisms of NLRP3 inflammasome activation, a hypothesized pathway for PFDA's involvement is presented below. Further research is required to validate this specific pathway for PFDA.
Conclusion
The history of this compound is intertwined with the broader narrative of PFAS development, marked by its utility in numerous applications and subsequent recognition as a persistent environmental contaminant with significant health implications. The toxicological data clearly indicate adverse effects on the liver and hematological system in animal models. Mechanistically, PFDA is a confirmed activator of PPARα, a pathway central to its effects on lipid metabolism. While its role in activating the NLRP3 inflammasome is an area of active investigation, it represents a plausible mechanism for inducing inflammatory responses. This technical guide provides a foundational resource for researchers, consolidating historical context, quantitative toxicological data, key experimental methodologies, and an overview of the pertinent signaling pathways. Further research is essential to fully elucidate the specific historical milestones of PFDA and to detail its interactions with complex cellular signaling networks.
References
A Technical Guide to the Environmental Distribution and Fate of Perfluorodecanoic Acid (PFDA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perfluorodecanoic acid (PFDA), a long-chain per- and polyfluoroalkyl substance (PFAS), is a synthetic chemical of significant environmental concern.[1][2] Its unique chemical properties, derived from the strength of the carbon-fluorine bond, make it highly resistant to heat, oil, and water.[1] These characteristics have led to its use in a wide array of industrial and consumer products, including stain- and grease-proof coatings for food packaging, furniture, and carpets.[1][2][3] However, the chemical stability that makes PFDA useful also renders it extremely persistent in the environment.[2][3][4] PFDA is resistant to hydrolysis, photolysis, and biodegradation, leading to its global distribution and accumulation in various environmental matrices and biota, including humans.[1][2][4][5] This guide provides a comprehensive overview of the environmental distribution of PFDA, its fate and transport mechanisms, and the standard analytical protocols used for its detection.
Chemical Properties and Sources
PFDA (C₁₀HF₁₉O₂) is a perfluoroalkyl carboxylic acid (PFCA) with a ten-carbon chain.[1] Its structure, characterized by a fully fluorinated hydrophobic tail and a hydrophilic carboxylate head group, makes it a powerful surfactant.[6] The carbon-fluorine bonds are exceptionally strong, making the molecule chemically inert and resistant to typical environmental degradation processes.[1][7]
Primary sources of PFDA in the environment include:
-
Industrial Sites: Direct releases from manufacturing facilities that produce or use PFDA.[8]
-
Aqueous Film-Forming Foams (AFFF): Use of AFFF for fire suppression at military bases, airports, and fire training areas is a major source of PFAS contamination.[4][9]
-
Wastewater Treatment Plants (WWTPs): WWTPs receive PFAS from industrial and domestic sources and can release them into the environment through effluent and biosolids.[8]
-
Landfills: Disposal of PFDA-containing consumer and industrial products in landfills can lead to leachate contamination of soil and groundwater.[8]
-
Precursor Transformation: Polyfluorinated substances used in commercial products can degrade or biotransform in the environment to form terminal, persistent PFAAs like PFDA.[7][10][11]
Environmental Distribution
PFDA's persistence has led to its detection in environmental compartments across the globe, from industrial zones to remote polar regions.[4][5] It is found in air, water, soil, sediment, and a wide range of living organisms.
Atmospheric Distribution
While PFDA itself has a low vapor pressure, it can be transported long distances in the atmosphere.[7][8] This occurs through the atmospheric transport of precursor compounds that subsequently degrade to PFDA or by the association of PFDA with particulate matter.[4][8] Atmospheric deposition, through both wet (rain, snow) and dry processes, is a significant pathway for the contamination of soil and surface waters in remote areas.[8]
Distribution in Aquatic Systems
PFDA enters aquatic systems through direct industrial discharges, WWTP effluent, runoff from contaminated land, and atmospheric deposition.[6] Due to its high water solubility and persistence, it can be transported over long distances in rivers and ocean currents.
Distribution in Soil and Sediment
Soil contamination primarily occurs from the land application of contaminated biosolids, use of AFFF, and atmospheric deposition.[12] PFDA can leach from soil into groundwater, serving as a long-term source of water contamination.[12] In aquatic environments, PFDA partitions from the water column to sediment. Sorption to sediment is influenced by factors like organic carbon content and mineralogy, with longer-chain PFCAs like PFDA showing a greater tendency to adsorb than shorter-chain compounds.[7][13]
Bioaccumulation and Biota Distribution
PFDA is readily taken up by plants and animals from contaminated water, soil, or food.[1] It has been detected in a wide variety of wildlife, including fish, birds, and marine mammals, as well as in human blood and tissues worldwide.[5][9] Its tendency to bind to proteins in the blood and liver contributes to its bioaccumulative nature.
Quantitative Environmental Concentrations
The following tables summarize reported concentrations of PFDA in various environmental media. These values can vary widely based on proximity to contamination sources.
Table 1: PFDA Concentrations in Water
| Water Source | Concentration Range (ng/L) | Location Context |
|---|---|---|
| River Water | 0.04 - 83.1 (Total PFAS) | General river basin |
| Drinking Water | Detectable levels found | Various |
Note: Data from a study in the Jucar River, Spain, represents a range for multiple PFAS, highlighting the presence of these compounds in aquatic systems.[14] PFDA is frequently one of the specific compounds detected in such monitoring.
Table 2: PFDA Concentrations in Soil & Sediment
| Matrix | Concentration Range | Location Context |
|---|---|---|
| Soil (Background) | <0.001 - 237 µg/kg (Total PFAS) | Global, no known sources |
| Sediment | 0.22 - 11.5 ng/g | River basin |
Note: Background soil concentrations represent a wide range for total PFAS, with PFDA being a common congener.[12] Sediment data is from the Jucar River, Spain.[14]
Table 3: PFDA Concentrations in Biota
| Organism | Matrix | Concentration Range | Location Context |
|---|---|---|---|
| Humans | Blood Serum | Geometric Mean: 0.245 ng/mL | CDC Biomonitoring |
| Fish | Tissue | 0.63 - 274 µg/kg | River basin |
Note: Human data is from CDC biomonitoring studies.[5] Fish data is from the Jucar River, Spain.[14]
Environmental Fate and Transport
The fate of PFDA is governed by its extreme persistence and its ability to move between environmental compartments.
Persistence and Degradation
PFDA is considered a "terminal" compound because it is highly resistant to environmental degradation.[11]
-
Biodegradation: PFDA does not undergo significant microbial degradation under typical environmental conditions.[1][15]
-
Photolysis & Hydrolysis: The C-F bond is not susceptible to breaking down via natural photolytic or hydrolytic processes.[2][3] As a result, PFDA persists in the environment for exceptionally long periods. Many polyfluorinated "precursor" compounds, however, can be transformed through biotic and abiotic processes into persistent PFAAs like PFDA.[10][16]
Environmental Transport
Transport occurs primarily through two pathways:
-
Atmospheric Transport: Volatile precursors are transported globally in the atmosphere and subsequently degrade, depositing PFDA in remote locations.[8]
-
Aquatic Transport: PFDA's solubility in water allows it to travel with surface water currents and groundwater plumes, moving far from the original source of contamination.[11][13]
The diagram below illustrates the interconnected pathways of PFDA's release, transport, and eventual fate in the environment.
Caption: Environmental fate and transport pathways of PFDA from sources to sinks.
Experimental Protocols for Environmental Analysis
The detection of PFDA at trace levels (ng/L or ng/g) requires highly sensitive and specific analytical methods. The standard approach involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]
Sample Collection and Handling
Cross-contamination is a major challenge in PFAS analysis due to their widespread use in laboratory materials.[19]
-
Containers: Use high-density polyethylene (HDPE) or polypropylene containers verified by the laboratory to be PFAS-free.[20] Avoid any materials containing Teflon™ or other fluoropolymers.
-
Field Blanks: A field reagent blank (laboratory-verified PFAS-free water) should be collected at each site to check for contamination during the sampling process.[20]
-
Preservation: Samples are typically cooled to ≤6 °C and stored in the dark. Chemical preservation is generally not required for PFAAs.
Sample Preparation: Solid-Phase Extraction (SPE)
The goal of SPE is to isolate and concentrate PFAS from the sample matrix (e.g., water, soil extract) while removing interfering substances.
-
Cartridge Conditioning: An SPE cartridge, often with a weak anion exchange (WAX) sorbent, is conditioned with a sequence of solvents like methanol and deionized water.
-
Sample Loading: The water sample (typically 250-500 mL) is passed through the conditioned cartridge. PFDA and other anionic PFAS are retained on the sorbent.
-
Washing: The cartridge is washed with a weak solvent (e.g., an acetate buffer) to remove co-extracted interferences.
-
Elution: The target analytes (PFDA) are eluted from the cartridge using a small volume of a stronger, basic solvent, typically methanolic ammonium hydroxide.[19]
-
Concentration: The eluate is concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the gold standard for PFAS quantification.
-
Chromatography (LC): The concentrated extract is injected into a liquid chromatograph. The compounds are separated on a C18 or similar analytical column.
-
Ionization: The separated compounds enter the mass spectrometer and are ionized, typically using electrospray ionization (ESI) in negative mode.
-
Mass Spectrometry (MS/MS): The instrument operates in Multiple Reaction Monitoring (MRM) mode. It selectively monitors for a specific precursor ion (the molecular ion of PFDA) and its characteristic product ions, providing high selectivity and sensitivity for quantification. U.S. EPA Methods 537.1 and 533 are standard protocols for analyzing PFAS in drinking water.[18]
The following diagram outlines the typical analytical workflow.
Caption: A generalized workflow for the analysis of PFDA in environmental samples.
Conclusion
This compound is a persistent, bioaccumulative, and globally distributed environmental contaminant.[1][5] Its resistance to degradation means that it will remain in the environment for the foreseeable future, posing long-term risks to ecosystems and human health. Understanding its distribution, fate, and transport pathways is critical for developing effective risk assessment strategies, monitoring programs, and remediation technologies. The analytical methods outlined in this guide provide the necessary tools for accurately quantifying PFDA in various environmental media, which is the foundation for managing the challenges posed by this and other PFAS compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. IRIS Toxicological Review of this compound (PFDA) and Related Salts (Public Comment and External Review Draft) | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 3. Toxicological Review of this compound (PFDA) and Related Salts (Interagency Science Discussion Draft, 2024) | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 4. OVERVIEW OF BACKGROUND INFORMATION AND ASSESSMENT METHODS - IRIS Toxicological Review of this compound (PFDA) and Related Salts CASRN 335-76-2 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ewg.org [ewg.org]
- 6. Review of Source and Transportation Pathways of Perfluorinated Compounds Through the Air - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 8. nccoast.org [nccoast.org]
- 9. Occurrence and Toxicity Mechanisms of Perfluorononanoic Acid, this compound, and Perfluoroundecanoic Acid in Fish: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. PFAS Transport and Fate - Enviro Wiki [enviro.wiki]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. documents.dps.ny.gov [documents.dps.ny.gov]
- 14. researchgate.net [researchgate.net]
- 15. Challenges and Current Status of the Biological Treatment of PFAS-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bacterial transformation of per- and poly-fluoroalkyl substances: a review for the field of bioremediation - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00031A [pubs.rsc.org]
- 17. www2.mst.dk [www2.mst.dk]
- 18. A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water [mdpi.com]
- 19. cem.de [cem.de]
- 20. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
Degradation Pathways of Perfluorodecanoic Acid (PFDA) in the Environment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluorodecanoic acid (PFDA), a long-chain perfluoroalkyl carboxylic acid (PFCA), is a persistent environmental contaminant characterized by its exceptional chemical stability. This technical guide provides an in-depth analysis of the current understanding of PFDA degradation pathways in the environment. Due to its resistance to natural biotic and abiotic degradation processes, this document focuses on advanced treatment technologies that have demonstrated efficacy in breaking down PFDA. These include sonolysis, photocatalysis, reductive degradation using UV/sulfite, electrochemical oxidation, and cold atmospheric plasma. This guide summarizes quantitative degradation data, details experimental protocols for key cited studies, and provides visualizations of degradation pathways and experimental workflows to support researchers and professionals in the fields of environmental science and drug development.
Introduction
This compound (PFDA) is a synthetic chemical that has been used in a variety of industrial and consumer products. Its chemical structure, characterized by a ten-carbon fluorinated chain and a carboxylic acid head group, imparts high stability and resistance to heat, water, and oil. However, these same properties contribute to its persistence in the environment, bioaccumulation in organisms, and potential for adverse health effects. Natural degradation of PFDA in the environment is extremely limited due to the strength of the carbon-fluorine bond. Consequently, research has focused on developing advanced degradation technologies capable of breaking down this recalcitrant compound. This guide synthesizes the current scientific literature on the degradation pathways of PFDA, with a focus on providing practical, in-depth information for the scientific community.
Abiotic Degradation Pathways
Advanced oxidation and reduction processes have shown the most promise for the degradation of PFDA. These technologies generate highly reactive species that can initiate the breakdown of the perfluorinated chain.
Sonochemical Degradation
Sonolysis utilizes high-frequency ultrasound to induce acoustic cavitation in an aqueous solution. The collapse of these cavitation bubbles creates localized hotspots with extreme temperatures and pressures, leading to the pyrolysis of PFDA at the bubble-water interface.
Quantitative Data:
| Treatment Method | Initial PFDA Concentration | pH | Duration (minutes) | Degradation Efficiency (%) | Reference |
| Sonolysis (in a mixture of 13 PFAS) | Not Specified | 10.01 | 120 | > 85 | [1] |
Experimental Protocol: Sonolysis of a PFAS Mixture
-
Apparatus: A high-frequency ultrasonic reactor.
-
Sample Preparation: An aqueous solution containing a mixture of 13 perfluoroalkyl substances (PFAS), including this compound (PFDA), was prepared in deionized water.
-
Procedure: The pH of the solution was adjusted to 10.01. The solution was then subjected to ultrasonic irradiation for 120 minutes at room temperature. The power density applied was 252 W/L.
-
Analysis: The concentrations of PFDA and other PFAS were determined before and after the treatment using liquid chromatography-mass spectrometry (LC-MS/MS).
Logical Relationship: Sonolysis of PFDA
Caption: Workflow for the sonochemical degradation of PFDA.
Photocatalytic Degradation
Photocatalysis involves the use of a semiconductor material (photocatalyst) that, upon irradiation with light of a suitable wavelength, generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals, which can attack and degrade PFDA.
Quantitative Data:
| Treatment Method | Matrix | Duration (hours) | Degradation Efficiency (%) | Reference |
| Photocatalysis | Landfill Leachate | 24 | > 80 | [2] |
Experimental Protocol: Photocatalytic Degradation of PFDA in Landfill Leachate
-
Apparatus: A photocatalytic reactor equipped with a UV light source.
-
Photocatalyst: Titanium dioxide (TiO2) nanoparticles.
-
Sample Preparation: Raw landfill leachate containing PFDA was used.
-
Procedure: TiO2 nanoparticles were suspended in the landfill leachate. The suspension was then irradiated with UV light for 24 hours under continuous stirring.
-
Analysis: The concentration of PFDA in the leachate was measured before and after the photocatalytic treatment using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow: Photocatalysis of PFDA
Caption: Experimental workflow for the photocatalytic degradation of PFDA.
Reductive Degradation by UV/Sulfite
The UV/sulfite process generates hydrated electrons (e⁻aq), which are powerful reducing agents. These electrons can effectively attack the PFDA molecule, leading to a stepwise degradation through the sequential removal of CF2 units.
Degradation Pathway:
The degradation of PFDA in the UV/sulfite system proceeds through a series of shorter-chain perfluorocarboxylic acids. The primary mechanism involves the removal of a CF2 group, leading to the formation of perfluorononanoic acid (PFNA), followed by perfluorooctanoic acid (PFOA), and so on.
Experimental Protocol: Reductive Degradation of PFDA using UV/Sulfite
-
Apparatus: A UV photoreactor equipped with a low-pressure mercury lamp.
-
Reagents: Sodium sulfite (Na2SO3).
-
Sample Preparation: An aqueous solution of PFDA was prepared in deoxygenated water.
-
Procedure: The pH of the PFDA solution was adjusted to the desired value, and sodium sulfite was added. The solution was then irradiated with UV light. The reaction was carried out under a nitrogen atmosphere to prevent the scavenging of hydrated electrons by oxygen. Samples were collected at different time intervals for analysis.[3]
-
Analysis: The concentrations of PFDA and its degradation products (shorter-chain PFCAs) were determined using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Signaling Pathway: Reductive Degradation of PFDA
Caption: Stepwise reductive degradation pathway of PFDA.
Electrochemical Oxidation
Electrochemical oxidation employs an anode with a high oxygen evolution potential to generate hydroxyl radicals (•OH) or to facilitate direct electron transfer from the PFDA molecule. This process can lead to the complete mineralization of PFDA to fluoride ions, carbon dioxide, and water. While specific quantitative data for PFDA is limited, studies on other long-chain PFCAs suggest that PFDA would undergo a similar degradation pathway involving the sequential removal of CF2 units.[4]
Cold Atmospheric Plasma
Cold atmospheric plasma generates a variety of reactive species, including electrons, ions, and radicals, at near room temperature. These species can effectively degrade PFDA in aqueous solutions. Similar to electrochemical oxidation, the degradation is expected to proceed through the stepwise shortening of the perfluoroalkyl chain.
Biotic Degradation Pathways
Microbial degradation of perfluorinated compounds like PFDA is generally considered to be very slow to non-existent under typical environmental conditions. The high strength of the C-F bond makes it difficult for microbial enzymes to break down the molecule. While some studies have shown the biotransformation of polyfluorinated substances (which contain C-H bonds), the complete mineralization of perfluorinated compounds such as PFDA by microorganisms has not been well-documented.
Analytical Methodologies
The analysis of PFDA and its degradation products is critical for understanding the efficacy of different treatment technologies. The primary analytical technique employed is:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of PFAS, including PFDA and its shorter-chain degradation products. It offers high sensitivity and selectivity, allowing for the detection of these compounds at very low concentrations in complex environmental matrices.
Conclusion
This compound is a highly persistent environmental pollutant that is resistant to natural degradation. Advanced treatment technologies, including sonolysis, photocatalysis, and reductive degradation by UV/sulfite, have demonstrated significant potential for the breakdown of PFDA. The primary degradation pathway for PFDA in these advanced processes involves the stepwise removal of CF2 units, leading to the formation of shorter-chain perfluorocarboxylic acids. While promising, further research is needed to optimize these technologies for large-scale application and to fully elucidate the degradation mechanisms and potential formation of byproducts for all treatment methods. The continued development of effective degradation strategies is crucial for mitigating the environmental risks associated with PFDA and other persistent PFAS compounds.
References
Toxicological Profile of Perfluorodecanoic Acid (PFDA) in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perfluorodecanoic acid (PFDA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a persistent and bioaccumulative compound with demonstrated toxicity in various animal models. This technical guide provides a comprehensive overview of the toxicological profile of PFDA, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. Key findings indicate that PFDA exposure can lead to hepatotoxicity, immunotoxicity, developmental and reproductive effects, and potential carcinogenicity. The data presented herein are intended to support researchers, scientists, and drug development professionals in understanding the potential risks associated with PFDA exposure and to inform future research and risk assessment strategies.
Introduction
This compound (PFDA) is a fully fluorinated carboxylic acid characterized by a ten-carbon chain. Its chemical stability and surfactant properties have led to its use in various industrial and consumer products. However, its resistance to degradation results in environmental persistence and accumulation in biological systems, including humans and wildlife.[1] This document synthesizes the current state of knowledge on the toxicological effects of PFDA observed in animal studies, providing a detailed resource for the scientific community.
Acute, Sub-chronic, and Chronic Toxicity
Acute Toxicity
Acute exposure to high doses of PFDA has been shown to induce significant toxicity and mortality in rodent models.
Experimental Protocol: Acute Oral Toxicity Study in Rats
-
Animal Model: Fischer 344 rats.[2]
-
Administration: Single oral gavage.[3]
-
Dose Levels: 20 mg/kg and 50 mg/kg.[2]
-
Duration: Observations up to 30 days post-dosing.[2]
-
Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology.[4]
Diagram: General Workflow for an Acute Toxicity Study
Caption: Workflow for a typical acute toxicity study.
Sub-chronic and Chronic Toxicity
Repeated exposure to PFDA over more extended periods reveals a broader range of toxicological effects, particularly targeting the liver.
Experimental Protocol: 28-Day Oral Toxicity Study in Rats
-
Dose Levels: 0, 0.125, 0.25, 0.5, 1.0, and 2.0 mg/kg/day.[3][5]
-
Endpoints: Clinical observations, body and organ weights, hematology, clinical chemistry, and histopathology of major organs.[6]
Table 1: Summary of Sub-chronic Toxicity of PFDA in Rats
| Species/Strain | Route | Duration | Dose Levels (mg/kg/day) | Key Findings | Reference |
| Sprague Dawley Rats | Gavage | 28 days | 0, 0.156, 0.312, 0.625, 1.25, 2.5 | Decreased body weight, increased liver weight, hepatocellular hypertrophy, decreased serum total thyroxine (T4). | [6][7] |
| Harlan Sprague-Dawley Rats | Gavage | 28 days | 0, 0.125, 0.25, 0.5, 1.0, 2.0 | Treatment-related hepatocyte necrosis and hepatomegaly at ≥0.5 mg/kg/day. Decreased phagocytosis by liver macrophages at ≥0.25 mg/kg/day. | [3][5][8] |
Developmental and Reproductive Toxicity
PFDA has been shown to adversely affect reproductive health and fetal development in animal models.[9]
Experimental Protocol: Developmental Toxicity Study in Mice
-
Animal Model: C57BL/6N mice.[2]
-
Administration: Oral gavage to pregnant dams during gestation.
-
Dose Levels: Varied across studies, often in the range of 1-10 mg/kg/day.
-
Endpoints: Maternal toxicity (body weight, clinical signs), reproductive outcomes (number of implantations, resorptions, live fetuses), and fetal development (fetal weight, external, visceral, and skeletal malformations).[10][11]
Table 2: Summary of Developmental and Reproductive Toxicity of PFDA
| Species/Strain | Route | Exposure Period | Dose Levels (mg/kg/day) | Key Findings | Reference |
| C57BL/6N Mice | Gavage | Gestation Days | Not specified | PFDA is considered a developmental toxicant. | [2] |
| Rats | Gavage | Pre-mating, Gestation, Lactation | 40, 200, 1000 | Decreased corpora lutea, implantations, and live pups at 1000 mg/kg/day. Decreased pup birth weight and postnatal body weight gain at 1000 mg/kg/day. NOAEL for reproductive/developmental toxicity was 200 mg/kg/day. | [12] |
Immunotoxicity
A significant body of evidence points to the immunotoxic potential of PFDA, affecting both innate and adaptive immunity.[3][5][8]
Experimental Protocol: Immunotoxicity Study in Mice
-
Dose Levels: 0, 0.3125, 0.625, 1.25, 2.5, and 5.0 mg/kg/week.[3][5]
-
Endpoints: Spleen and thymus weights, immune cell populations in spleen and bone marrow, innate, humoral, and cell-mediated immunity assays (e.g., natural killer cell activity, T-cell dependent antibody response), and host resistance to infection (e.g., Influenza virus).[3][5]
Table 3: Summary of Immunotoxicity of PFDA in Animal Models
| Species/Strain | Route | Duration | Dose Levels | Key Findings | Reference |
| B6C3F1/N Mice | Gavage | 4 weeks | 0-5.0 mg/kg/week | Splenic atrophy at 5.0 mg/kg/week. Decreased total spleen cells, Ig+ and NK+ cells at 5.0 mg/kg/week. Decreased splenic CD3+, CD4+, CD8+, and Mac3+ cells at ≥1.25 mg/kg/week. | [3][5][8] |
| Fischer 344 Rats | Injection | Single dose | 20, 50 mg/kg | Decreased KLH-specific IgG2a production 8 days post-treatment. Non-significant decrease in DTH response. Elevated NK cell activity 30 days post-treatment, potentially related to anorexia. | [2] |
| Zebrafish | Aqueous | - | - | PFDA induced immunosuppression, apoptosis, and inflammation, weakening the ability to defend against pathogenic infection. | [13][14][15] |
Carcinogenicity
The carcinogenic potential of PFDA is not yet fully elucidated, and information from long-term animal bioassays is limited. However, related PFAS compounds have been classified as carcinogenic or possibly carcinogenic to humans.[16]
The International Agency for Research on Cancer (IARC) has classified the related compound perfluorooctanoic acid (PFOA) as "carcinogenic to humans" (Group 1) and perfluorooctane sulfonic acid (PFOS) as "possibly carcinogenic to humans" (Group 2B).[17][18][19] While a definitive classification for PFDA is pending, its structural similarity to these compounds raises concerns.
Mechanisms of Toxicity and Signaling Pathways
The toxic effects of PFDA are thought to be mediated through various molecular mechanisms, including the activation of nuclear receptors and interference with cellular signaling pathways.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
PFDA has been shown to activate PPARα, a nuclear receptor that plays a key role in lipid metabolism.[1] This activation is a proposed mechanism for the observed hepatotoxicity, including hepatomegaly and peroxisome proliferation.[1]
Toll-like Receptor (TLR) Signaling Pathway
In zebrafish models, PFDA-induced immunotoxicity has been linked to the dysregulation of the Toll-like receptor (TLR) signaling pathway.[13][14][15][20] This pathway is crucial for the innate immune response to pathogens. PFDA exposure appears to disrupt this pathway, leading to immunosuppression.[13][14][15]
Diagram: PFDA-Induced Disruption of TLR Signaling
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Immunotoxic and Hepatotoxic Effects of Perfluoro-n-decanoic acid (PFDA) on Female Harlan Sprague-Dawley Rats and B6C3F1/N Mice When Administered by Oral Gavage for 28 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates (Perfluorohexanoic Acid, Perfluorooctanoic Acid, Perfluorononanoic Acid, and this compound) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cot.food.gov.uk [cot.food.gov.uk]
- 8. Immunotoxic and hepatotoxic effects of perfluoro-n-decanoic acid (PFDA) on female Harlan Sprague-Dawley rats and B6C3F1/N mice when administered by oral gavage for 28 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reproductive and Developmental Health Effects of PFAS on Animal Models: A Review of Current Literature – The Aggie Transcript [aggietranscript.faculty.ucdavis.edu]
- 10. fda.gov [fda.gov]
- 11. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]
- 12. Repeated dose and reproductive/developmental toxicity of perfluorooctadecanoic acid in rats [jstage.jst.go.jp]
- 13. This compound (PFDA) disrupts immune regulation via the toll-like receptor signaling pathway in zebrafish | U.S. Geological Survey [usgs.gov]
- 14. This compound (PFDA) disrupts immune regulation via the toll-like receptor signaling pathway in zebrafish [pubs.usgs.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. PFOA, PFOS, and Related PFAS Chemicals | American Cancer Society [cancer.org]
- 18. pfascentral.org [pfascentral.org]
- 19. youtube.com [youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
Perfluorodecanoic Acid: A Deep Dive into its Effects on Fatty Acid and Cholesterol Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Perfluorodecanoic acid (PFDA), a persistent and toxic perfluoroalkyl substance (PFAS), has been shown to exert significant and complex effects on lipid metabolism. While initially hypothesized to increase the synthesis of fatty acids and cholesterol, leading to its observed hepatotoxic effects, research reveals a more nuanced mechanism. This technical guide synthesizes the current understanding of PFDA's impact on fatty acid and cholesterol biosynthesis, providing a comprehensive overview of its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate them. The primary audience for this document includes researchers in toxicology and metabolic diseases, as well as professionals in drug development who may encounter compounds with similar mechanisms of action.
Core Mechanisms of Action
This compound disrupts lipid homeostasis through a multi-faceted approach, primarily involving the activation of nuclear receptors and inflammatory pathways, which in turn modulate the expression and activity of key enzymes in fatty acid and cholesterol metabolism.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
PFDA is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a central role in regulating lipid metabolism.[1][2][3] Activation of PPARα by PFDA initiates a signaling cascade that primarily promotes fatty acid oxidation.[3] However, this activation also has downstream consequences for lipid synthesis and transport. In rodent models, PFDA-induced PPARα activation is associated with the induction of enzymes involved in β- and ω-oxidation of fatty acids, such as Cyp4a14 and acyl-CoA oxidase.[2][3]
NLRP3 Inflammasome and SREBP1 Pathway
In contrast to the in vivo findings of decreased lipid synthesis, in vitro studies have demonstrated that PFDA can promote the accumulation of triglycerides in hepatocytes and adipocytes.[1][4] This effect is mediated through the activation of the NLRP3 inflammasome, a key component of the innate immune system.[1][4] Activation of the NLRP3 inflammasome leads to the induction of Sterol Regulatory Element-Binding Protein 1 (SREBP1), a master transcriptional regulator of lipogenesis.[4] SREBP1, in turn, upregulates the expression of crucial lipogenic genes, including fatty acid synthase (FAS), hydroxymethylglutaryl-CoA synthase (HMGCS), and stearoyl-CoA desaturase 1 (SCD1).[1][4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nrf2- and PPAR alpha-mediated regulation of hepatic Mrp transporters after exposure to perfluorooctanoic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nrf2- and PPARα-Mediated Regulation of Hepatic Mrp Transporters after Exposure to Perfluorooctanoic Acid and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
An In-depth Technical Guide to the Assessment of Perfluorodecanoic Acid (PFDA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current methodologies used in the assessment of Perfluorodecanoic acid (PFDA), a long-chain per- and polyfluoroalkyl substance (PFAS). Given its persistence, bioaccumulative potential, and association with various adverse health effects, robust and reliable assessment methods are crucial for understanding its toxicological profile and ensuring human and environmental safety. This document details analytical techniques for detection and quantification, in vitro and in vivo toxicological assessment protocols, and the key signaling pathways implicated in PFDA-induced toxicity.
Analytical Assessment of PFDA
The accurate quantification of PFDA in various matrices is fundamental to exposure and toxicity assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of PFAS, including PFDA, due to its high sensitivity and selectivity.[1][2]
Sample Preparation
Effective sample preparation is critical to isolate PFDA from complex matrices and minimize interferences. The specific protocol varies depending on the sample type.
Table 1: Summary of Sample Preparation Techniques for PFDA Analysis
| Matrix | Preparation Steps | Key Considerations |
| Water (Drinking, Surface, Groundwater) | 1. Sample collection in polypropylene bottles. 2. Fortification with isotopically labeled internal standards. 3. Solid Phase Extraction (SPE) using weak anion exchange (WAX) cartridges. 4. Elution with a basic methanolic solution. 5. Concentration of the eluate. | Avoid glass containers and any materials containing fluoropolymers to prevent contamination. EPA Method 1633 provides detailed guidance.[3][4] |
| Biological Matrices (Serum, Plasma) | 1. Protein precipitation with an organic solvent (e.g., acetonitrile). 2. Centrifugation to separate the supernatant. 3. Dilution of the supernatant. 4. Fortification with internal standards. | Efficient protein removal is crucial for accurate quantification.[2] |
| Solid Matrices (Soil, Sediment, Tissue) | 1. Homogenization of the sample. 2. Fortification with isotopically labeled standards. 3. Extraction with a basic solvent (e.g., methanolic ammonium hydroxide). 4. Sonication and shaking. 5. Centrifugation and collection of the supernatant. 6. Clean-up using SPE. | The extraction solvent and clean-up steps need to be optimized for each specific matrix to remove interfering substances. |
| Food Contact Materials | 1. Ultrasonic extraction with methanol. 2. For some materials, further clean-up with dispersive solid-phase extraction (d-SPE) using primary secondary amine (PSA). | Matrix effects can be significant and require careful evaluation and mitigation.[5] |
Experimental Protocol: LC-MS/MS for PFDA Quantification in Water (based on EPA Method 1633)
This protocol outlines a typical workflow for the quantitative analysis of PFDA in aqueous samples.
-
Sample Preparation (SPE):
-
Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by reagent water.
-
Load 250-500 mL of the water sample, fortified with isotopically labeled PFDA internal standard, onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge with a suitable buffer to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen.
-
Elute the analytes with a small volume of ammoniated methanol.
-
Concentrate the eluate to a final volume of 1 mL.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 20 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute PFDA.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 513.
-
Product Ions (m/z): Typically 469 and 219 for quantification and confirmation, respectively.
-
Collision Energy and other MS parameters: Optimized for the specific instrument.
-
-
-
Quality Control:
-
Analyze method blanks, laboratory control samples, and matrix spikes with each batch of samples.
-
Use isotopically labeled internal standards to correct for matrix effects and variations in instrument response.
-
Establish and verify limits of detection (LOD) and quantification (LOQ).
-
Toxicological Assessment of PFDA
The toxicological assessment of PFDA involves a combination of in vitro and in vivo studies to characterize its potential adverse effects on biological systems.
In Vitro Assessment
In vitro assays provide a rapid and cost-effective means to screen for PFDA's cytotoxic and mechanistic effects at the cellular level.
This protocol describes a common method for evaluating the effect of PFDA on cell viability.
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2 for hepatotoxicity, or a relevant cell line for the target organ of interest) in a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
PFDA Exposure:
-
Prepare a range of PFDA concentrations in the appropriate cell culture medium. A vehicle control (e.g., DMSO) should also be prepared.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of PFDA or the vehicle control.
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent-based solution).
-
Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each PFDA concentration relative to the vehicle control.
-
Plot the cell viability against the PFDA concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
In Vivo Assessment
Animal studies are essential for understanding the systemic effects of PFDA and for deriving toxicological reference values. Rodent models, particularly rats, are commonly used.
This protocol outlines a sub-acute toxicity study to evaluate the effects of repeated PFDA exposure.[6][7]
-
Animal Model:
-
Use a standardized strain of rats (e.g., Sprague-Dawley), with an equal number of males and females per group.
-
Acclimatize the animals to the laboratory conditions before the start of the study.
-
-
Dose Administration:
-
Administer PFDA daily by oral gavage for 28 consecutive days.
-
Use a vehicle control group (e.g., deionized water with 2% Tween 80).
-
Include at least three dose levels to establish a dose-response relationship. For PFDA in rats, dose ranges have included up to 2.5 mg/kg/day.[7]
-
-
Observations and Measurements:
-
Clinical Observations: Monitor the animals daily for any signs of toxicity.
-
Body Weight and Food Consumption: Record body weights and food consumption weekly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis (including liver and kidney function parameters).
-
Organ Weights: Euthanize the animals and perform a complete necropsy. Weigh key organs, including the liver, kidneys, spleen, and thymus.
-
Histopathology: Preserve selected organs in formalin for microscopic examination.
-
-
Data Analysis:
-
Analyze the data for statistically significant differences between the treated and control groups.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).[8]
-
Table 2: Summary of Quantitative Toxicological Data for PFDA
| Endpoint | Species | Exposure Route | Value | Reference |
| NOAEL (Subchronic) | Rat | Oral | 0.05 mg/kg/day (for liver effects) | EPA IRIS |
| LOAEL (Subchronic) | Rat | Oral | 0.15 mg/kg/day (for liver effects) | EPA IRIS |
| LD50 (Acute) | Rat | Oral | 57 mg/kg | Wikipedia |
| Human Serum Levels (Geometric Mean) | Human | Environmental | 0.1 - 0.5 ng/mL | NHANES |
Note: NOAEL and LOAEL values can vary depending on the specific study and endpoint evaluated. The EPA's Integrated Risk Information System (IRIS) provides a comprehensive summary of toxicological data.[9][10]
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular mechanisms underlying PFDA toxicity is crucial for risk assessment and the development of potential therapeutic interventions. Two key signaling pathways have been identified as targets of PFDA: the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the Toll-like Receptor (TLR) signaling pathway.
PPARα Activation
PFDA is a known activator of PPARα, a nuclear receptor that plays a critical role in lipid metabolism and energy homeostasis.[11] Aberrant activation of PPARα by PFDA can lead to peroxisome proliferation, altered lipid metabolism, and hepatotoxicity.
Caption: PFDA-mediated activation of the PPARα signaling pathway.
Toll-like Receptor (TLR) Signaling Disruption
Recent studies have shown that PFDA can disrupt the TLR signaling pathway, which is a critical component of the innate immune system. This disruption can lead to immunotoxicity, including immunosuppression and an altered inflammatory response.
Caption: Disruption of the TLR signaling pathway by PFDA.
Summary and Future Directions
The assessment of this compound relies on a multi-faceted approach encompassing sensitive analytical methods, in vitro screening assays, and in vivo toxicological studies. LC-MS/MS remains the cornerstone for the quantification of PFDA in diverse matrices. In vitro and in vivo studies have identified the liver and immune system as primary targets of PFDA toxicity, with activation of PPARα and disruption of TLR signaling as key molecular initiating events.
Future research should focus on refining analytical methods to include a broader range of PFAS, developing more predictive in vitro models that can reduce reliance on animal testing, and further elucidating the complex signaling pathways affected by PFDA. A deeper understanding of the dose-response relationships and the mechanisms of toxicity will be essential for accurate risk assessment and the protection of human health.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. ymcamerica.com [ymcamerica.com]
- 3. epa.gov [epa.gov]
- 4. measurlabs.com [measurlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates (Perfluorohexanoic Acid, Perfluorooctanoic Acid, Perfluorononanoic Acid, and this compound) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. IRIS Toxicological Review of this compound (PFDA) and Related Salts (Public Comment and External Review Draft) | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 10. IRIS Toxicological Review of this compound (PFDA) and Related Salts CASRN 335-76-2 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
Environmental presence of PFDA in water, soil, and air.
An In-depth Technical Guide on the Environmental Presence of Perfluorodecanoic Acid (PFDA)
Introduction
This compound (PFDA) is a member of the per- and polyfluoroalkyl substances (PFAS) group, a class of synthetic chemicals characterized by their strong carbon-fluorine bonds. This structure imparts high thermal and chemical stability, leading to their use in a wide array of industrial and consumer products, including stain-resistant coatings, food packaging, and firefighting foams. However, this same stability results in extreme persistence in the environment, leading to widespread contamination of water, soil, and air. Growing concerns over the toxicity of PFDA, including its potential as a carcinogen and its effects on the immune system and liver function, necessitate a thorough understanding of its environmental occurrence, fate, and the analytical methods used for its detection. This guide provides a technical overview for researchers, scientists, and drug development professionals on the environmental presence of PFDA.
Data on Environmental Concentrations of PFDA
Quantitative data on PFDA concentrations vary widely depending on the environmental matrix and proximity to contamination sources. The following table summarizes reported concentrations in water, soil, and air from various studies.
| Environmental Matrix | Location/Source Type | Concentration Range | Notes |
| Water | |||
| Groundwater (China) | 0.024 - 0.06 ng/L (average) | PFDA was detected in 98.39% of samples. | |
| Precipitation (Denmark) | ΣPFAS: 1.6 - 38.3 ng/L | PFDA and PFUnDA were the compounds with the highest concentrations. | |
| Surface & Groundwater (West Virginia, USA) | Not specified | PFDA was among the PFAS analyzed in sources for public water supply. | |
| Soil | |||
| Background Soils (Global) | Total PFAS: <0.001 - 237 µg/kg | PFDA is one of many PFAS compounds found globally, even in remote regions. | |
| Contaminated Sites (Global) | Total PFAS: up to several hundred mg/kg | Concentrations are orders-of-magnitude higher than background levels. | |
| Screening Level (Maine, USA) | 0.00016 mg/kg | Regulatory advisory level for soil. | |
| Air | |||
| Great Lakes (USA/Canada) | < Detection Limit in >50% of samples | PFDA was less frequently detected compared to other PFAS. | |
| Near Fluorochemical Industrial Park (China) | PFOA dominant (up to 9730 pg/m³); PFDA frequently detected | Demonstrates high levels near industrial sources. | |
| Remote/Background (Arctic) | Neutral PFAS: 1.82 - 32.1 pg/m³ | Illustrates long-range atmospheric transport. | |
| General Outdoor Air | PFOA/PFOS: ~1 - 30 pg/m³ | Provides a typical range for more common PFAS, indicating PFDA is likely at the lower end or below detection in many areas. |
Experimental Protocols for PFDA Analysis
Accurate quantification of PFDA in environmental matrices requires robust analytical methods capable of detecting trace concentrations (parts per trillion). The standard approach involves sample extraction, cleanup, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Collection and Handling
Due to the ubiquitous nature of PFAS, stringent protocols are necessary to avoid cross-contamination. Sampling equipment should be free of fluoropolymers (e.g., Teflon™). High-density polyethylene (HDPE) or polypropylene containers are recommended for sample collection and storage. Field blanks are essential to ensure no contamination occurred during the sampling process.
Sample Extraction
The goal of extraction is to efficiently move PFDA from the sample matrix into a solvent. The chosen method depends on the matrix.
-
Water Samples: Solid-phase extraction (SPE) is the most common technique. Water is passed through a cartridge (e.g., weak anion exchange - WAX), which retains the PFDA. The PFDA is then eluted with a small volume of organic solvent, typically methanol. USEPA Methods 537.1 and 533 are standard protocols for drinking water.
-
Soil, Sediment, and Biosolids: Solvent extraction is typically employed. A common procedure involves adding acetonitrile or methanol to the solid sample, followed by shaking or sonication to facilitate extraction. For aged residues, a dispersive solid-phase extraction (dSPE) cleanup step is often necessary.
-
Air Samples: Air is typically drawn through a filter (for particulate phase) and a sorbent tube (for gas phase). The filter and sorbent are then extracted with a solvent like methanol.
Extract Cleanup
Environmental extracts are complex and contain co-extracted substances that can interfere with LC-MS/MS analysis (matrix effects). A cleanup step is crucial for accurate quantification.
-
Graphitized Carbon: Dispersive application of graphitized carbon black is widely used to remove interfering compounds from the extracts of soil, food, and biological tissues.
-
Solid-Phase Extraction (SPE): As mentioned for water, SPE cartridges can also be used for extract cleanup for more complex matrices.
Instrumental Analysis
-
Technique: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for PFAS analysis. It offers high selectivity and sensitivity.
-
Procedure:
-
The cleaned-up extract is injected into the LC system.
-
The LC column (e.g., a C18 column) separates the different PFAS based on their chemical properties.
-
The separated compounds enter the mass spectrometer, where they are ionized (typically by electrospray ionization - ESI).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion and one or more product ions for each analyte.
-
-
Quantification: Isotope dilution is the preferred method for quantification. This involves adding a known amount of a stable isotope-labeled version of PFDA (e.g., ¹³C-PFDA) to the sample before extraction. This internal standard corrects for any analyte loss during sample preparation and for matrix-induced signal suppression or enhancement in the MS source.
Visualizations: Pathways and Workflows
Environmental Fate and Transport of PFDA
The following diagram illustrates the primary sources and pathways of PFDA in the environment. Its persistence and mobility lead to its distribution across air, water, and soil, and subsequent bioaccumulation.
Caption: Environmental sources, transport, and fate of PFDA.
Analytical Workflow for PFDA in Environmental Samples
This diagram outlines the typical laboratory procedure for analyzing PFDA in an environmental sample, from collection to final data analysis.
Caption: General experimental workflow for PFDA analysis.
Signaling Pathway for PFDA-Induced Immunotoxicity
Research has shown that PFDA can induce immunotoxicity by dysregulating the Toll-like Receptor (TLR) signaling pathway. This pathway is a critical component of the innate immune system.
Caption: PFDA-induced immunotoxicity via the TLR signaling pathway.
Methodological & Application
Application Note: Quantification of Perfluorodecanoic Acid (PFDA) using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Perfluorodecanoic acid (PFDA) in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers, scientists, and professionals in drug development and environmental analysis requiring accurate measurement of PFDA.
Introduction
This compound (PFDA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of synthetic compounds of significant environmental and health concern due to their persistence, bioaccumulation, and potential toxicity. Accurate quantification of PFDA in various matrices such as plasma, serum, water, and food is crucial for toxicological studies, environmental monitoring, and regulatory compliance. This document provides a detailed protocol for the analysis of PFDA using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.[1][2]
Experimental Protocol
Materials and Reagents
-
This compound (PFDA) analytical standard
-
Isotopically labeled internal standard (e.g., ¹³C₂-PFDA)
-
LC-MS grade methanol, acetonitrile, and water[3]
-
Ammonium acetate
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange - WAX)[4][5]
-
Polypropylene tubes and vials to minimize analyte adsorption[5]
Sample Preparation
Sample preparation is a critical step to remove matrix interferences and concentrate the analyte. The appropriate method will vary depending on the sample matrix.
For Water Samples (Solid Phase Extraction - SPE):
-
Condition the SPE cartridge (e.g., WAX) with methanol followed by LC-MS grade water.[4]
-
Load the water sample (e.g., 250 mL) onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances. A common wash solution is 0.1% formic acid in a methanol/water mixture.[4]
-
Elute the analyte using an appropriate solvent, such as methanol containing a small percentage of ammonium hydroxide (e.g., 0.3%).[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
For Biological Matrices (e.g., Plasma, Serum - Protein Precipitation):
-
To a 0.5 mL aliquot of serum or plasma, add an internal standard solution.[6]
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile.
-
Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.[1][7][8]
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of PFAS, such as an Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1][4]
-
Mobile Phase A: 20 mM ammonium acetate in water is a frequently used mobile phase.[9]
-
Mobile Phase B: Methanol or acetonitrile.[3]
-
Gradient: A gradient elution is typically employed to achieve optimal separation of PFDA from other compounds. The gradient starts with a higher percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases.
-
Flow Rate: A typical flow rate is 0.4 mL/min.[4]
-
Column Temperature: The column is often maintained at an elevated temperature, for example, 50 °C, to ensure reproducible chromatography.[4]
-
Injection Volume: A small injection volume, such as 5 µL, is recommended.
Mass Spectrometry (MS) Conditions:
-
System: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in quantitative analysis.[2]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is the standard for detecting PFAS like PFDA.[4][10]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for PFDA and its internal standard are monitored.
-
PFDA Precursor Ion (m/z): 513.0
-
PFDA Product Ions (m/z): 469.0 (quantifier), 219.0 (qualifier)
-
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
-
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve the best signal intensity for PFDA.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of PFDA from various sources. These values can be used as a benchmark for method performance.
| Parameter | Matrix | Value | Reference |
| Lower Limit of Quantitation (LLOQ) | Human Plasma | 0.009 - 0.245 µg/L | [1][7][8] |
| Limit of Quantification (LOQ) | Food | Target LOQ in fish and meat: 0.100 µg/kg | [4] |
| Limit of Quantification (LOQ) | Serum | 0.05 - 0.1 ng/mL | [6] |
| Recovery | Drinking Water | 76 - 119% | [2] |
| Precision (RSD) | Drinking Water | 2.2 - 16.7% | [2] |
| Precision (RSD) | Human Plasma | 2.0 - 19.5% | [1][7][8] |
Experimental Workflow Diagram
Caption: Workflow for PFDA quantification by LC-MS/MS.
Signaling Pathway/Logical Relationship Diagram
This section is not directly applicable to a chemical analysis method. However, a logical diagram illustrating the relationship between the analytical steps and quality control is provided below.
Caption: Logical relationship of analytical method and QC.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in a variety of sample types. By following the outlined sample preparation and analytical procedures, researchers can achieve accurate and reproducible results, which are essential for assessing human exposure and environmental contamination levels of this persistent compound. The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response, thereby ensuring the highest quality data.
References
- 1. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. fda.gov [fda.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. lcms.cz [lcms.cz]
- 6. pubcompare.ai [pubcompare.ai]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. wwwn.cdc.gov [wwwn.cdc.gov]
- 10. ymcamerica.com [ymcamerica.com]
Application Notes and Protocols for the Analysis of Perfluorodecanoic Acid (PFDA) in Human Serum and Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of perfluorodecanoic acid (PFDA) in human serum and plasma. The methodologies described are based on established analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the detection of per- and polyfluoroalkyl substances (PFAS) in complex biological matrices.[1][2][3]
Introduction
This compound (PFDA) is a long-chain perfluoroalkyl carboxylic acid (PFCA) that has been widely used in various industrial and consumer products. Due to its chemical stability, it persists in the environment and bioaccumulates in humans and wildlife.[4] Elevated levels of PFDA in human serum and plasma have been associated with potential adverse health effects, including endocrine disruption, hepatotoxicity, and immunotoxicity.[1][4][5][6] Accurate and reliable quantification of PFDA in human serum and plasma is crucial for assessing human exposure, conducting toxicological studies, and understanding its potential impact on human health.
The primary analytical technique for the quantification of PFDA in biological matrices is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2][7] This method provides the necessary sensitivity and selectivity to detect the low concentrations of PFDA typically found in human samples.[1] Sample preparation is a critical step to remove matrix interferences, such as proteins and lipids, and to concentrate the analyte of interest.[7][8] Common sample preparation techniques include protein precipitation and solid-phase extraction (SPE).[3][9]
Experimental Protocols
This section details the recommended protocols for the analysis of PFDA in human serum and plasma, from sample handling to instrumental analysis.
Proper sample collection and handling are paramount to ensure the integrity of the analysis.
-
Collection: Blood samples should be collected in polypropylene or other PFAS-free tubes. Glass tubes with certain stoppers may be a source of contamination.
-
Processing: Serum is obtained by allowing the blood to clot at room temperature, followed by centrifugation. Plasma is obtained by centrifuging blood collected in tubes containing an anticoagulant (e.g., EDTA).
-
Storage: Serum and plasma samples should be stored frozen at -20°C or lower in polypropylene vials to minimize degradation and contamination until analysis.
Two common and effective methods for sample preparation are protein precipitation and solid-phase extraction (SPE).
2.2.1. Protocol 1: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.[3][5]
-
Aliquoting: In a polypropylene microcentrifuge tube, add 100 µL of the human serum or plasma sample.[3][5]
-
Internal Standard Spiking: Add 10 µL of an internal standard working solution (e.g., ¹³C₂-PFDA) to each sample, quality control (QC), and calibration standard.[5]
-
Precipitation: Add 400 µL of cold (-20°C) methanol to precipitate the proteins.[5]
-
Vortexing: Vortex the mixture for approximately 20 seconds to ensure thorough mixing.[5]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[5]
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[5]
2.2.2. Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract by effectively removing matrix interferences.[4][7] Weak anion exchange (WAX) cartridges are commonly used for PFAS extraction.[7]
-
Sample Pre-treatment: In a polypropylene tube, mix 500 µL of serum with 10 ng of a mass-labeled internal standard. Add 3 mL of 0.1 M formic acid and sonicate for 20 minutes.[4]
-
SPE Cartridge Conditioning: Condition an Oasis WAX SPE cartridge with an appropriate volume of methanol followed by equilibration with water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solution of 0.1 M formic acid to remove interferences.
-
Elution: Elute the PFDA from the cartridge using an appropriate solvent, such as methanol or a mixture of methanol and ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[4][5]
-
Chromatographic Column: A C18 analytical column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 mm x 150 mm, 5 µm) is commonly used for the separation of PFDA.[6]
-
Mobile Phase: A typical mobile phase consists of a gradient of 20 mM ammonium acetate in water and methanol or acetonitrile.[6]
-
Mass Spectrometry: The mass spectrometer is operated in the negative electrospray ionization (ESI) mode.[4] Detection and quantification are performed using dynamic multiple reaction monitoring (dMRM).[5] Two transitions for PFDA should be monitored, one for quantification and one for confirmation.[6]
Data Presentation
The following tables summarize key quantitative data for the analysis of PFDA in human serum and plasma.
Table 1: Method Performance and Validation Parameters
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | > 0.99 | [5] |
| Lower Limit of Quantitation (LLOQ) | 0.009 - 0.245 µg/L | [1] |
| Intraday Precision (%CV) | < 10% | [5] |
| Interday Precision (%CV) | < 10% | [5] |
| Accuracy (Recovery) | 85 - 120% | [7] |
Table 2: Example Quality Control (QC) Sample Concentrations
| QC Level | Concentration (ng/mL) | Reference |
| Low Quality Control (LQC) | 2.5 | [5] |
| Middle Quality Control (MQC) | 12.5 | [5] |
| High Quality Control (HQC) | 30.0 | [5] |
Table 3: Example Internal Standard Concentration
| Internal Standard | Spiking Concentration in Serum (ng/mL) | Reference |
| ¹³C₂-PFDeA | 4-6 |
Visualizations
The following diagram illustrates the general workflow for the analysis of PFDA in human serum and plasma.
Caption: Experimental workflow for PFDA analysis.
PFDA has been shown to interact with several biological pathways. The diagram below illustrates the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway by PFDA, which can lead to alterations in lipid metabolism.
Caption: PFDA-mediated activation of PPARα pathway.
References
- 1. Endocrine disruption effects of long-term exposure to this compound (PFDA) and perfluorotridecanoic acid (PFTrDA) in zebrafish (Danio rerio) and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of mouse and human peroxisome proliferator-activated receptor-alpha (PPARα) by perfluoroalkyl acids (PFAAs): further investigation of C4-C12 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Dual action of peroxisome proliferator-activated receptor alpha in this compound-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activation of peroxisome proliferator-activated receptor α ameliorates perfluorododecanoic acid-induced production of reactive oxygen species in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicokinetics of Perfluorohexanoic acid (PFHxA), Perfluorooctanoic acid (PFOA), and this compound (PFDA) in Male and Female Hsd:Sprague Dawley SD Rats following Intravenous or Gavage Administration [cebs.niehs.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Note and Protocol for the Detection of Perfluorodecanoic Acid (PFDA) in Environmental Soil and Sediment
Introduction
Perfluorodecanoic acid (PFDA) is a member of the per- and polyfluoroalkyl substances (PFAS) class of chemicals. These synthetic compounds are of significant environmental concern due to their persistence, bioaccumulative potential, and potential adverse health effects.[1][2] PFDA can be found in soil and sediment as a result of industrial discharge, atmospheric deposition, and the use of PFAS-containing products.[2] Accurate and sensitive detection of PFDA in environmental matrices is crucial for environmental monitoring, risk assessment, and remediation efforts.
This document provides a detailed protocol for the determination of PFDA in environmental soil and sediment samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method is intended for use by researchers, scientists, and professionals in environmental science and drug development.
Experimental Workflow
The overall experimental workflow for the analysis of PFDA in soil and sediment is depicted below.
Caption: Experimental workflow for PFDA analysis in soil and sediment.
Materials and Reagents
-
Solvents: Methanol (MeOH), Acetonitrile (ACN), Isopropyl Alcohol (IPA) - all pesticide grade or equivalent purity.
-
Reagents: Ammonium hydroxide (NH₄OH), Ammonium acetate.
-
Standards: Native PFDA standard, isotopically labeled PFDA internal standard (e.g., ¹³C₂-PFDA).
-
Water: Ultra-pure deionized (DI) water.
-
SPE Cartridges: Weak anion exchange (WAX) cartridges (e.g., 500 mg).[3]
-
Other: Polypropylene (PP) or high-density polyethylene (HDPE) containers and vials, stainless steel spoons and bowls, analytical balance, centrifuge, vortex mixer, evaporator system.
Note: Due to the ubiquitous nature of PFAS, it is critical to avoid materials that may introduce contamination, such as polytetrafluoroethylene (PTFE) and aluminum foil.[4] All equipment should be thoroughly cleaned and rinsed with methanol and ultra-pure water.
Experimental Protocol
Sample Collection and Preparation
-
Sample Collection: Collect soil or sediment samples using pre-cleaned stainless-steel spoons or shovels and store them in HDPE or polypropylene containers.[5]
-
Homogenization: Air-dry the samples, then homogenize them by grinding and sieving through a clean stainless-steel sieve.
-
Sample Weighing: Accurately weigh approximately 2 grams of the homogenized sample into a polypropylene centrifuge tube.
-
Fortification: Spike the sample with an appropriate amount of isotopically labeled internal standard solution to monitor extraction efficiency and correct for matrix effects.
Sample Extraction
-
Solvent Addition: Add 10 mL of 80:20 (v/v) methanol:water with 0.3% ammonium hydroxide to the sample tube.[6]
-
Extraction: Vortex the sample for 1 minute, followed by sonication in a water bath for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully decant the supernatant into a clean polypropylene tube.
-
Re-extraction: Repeat the extraction process (steps 1-4) on the sample pellet twice more, combining the supernatants.
Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: Condition a WAX SPE cartridge by passing 15 mL of methanol followed by 18 mL of ultra-pure water.[7]
-
Sample Loading: Load the combined sample extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 drops per second.
-
Washing: Wash the cartridge with a suitable solvent (e.g., a small volume of a weak methanol/water solution) to remove interferences.
-
Elution: Elute the target analytes from the cartridge with 10 mL of a basic methanol solution (e.g., methanol with 1-2% ammonium hydroxide).
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.[8]
-
Mobile Phase A: 20 mM ammonium acetate in water.[7]
-
Mobile Phase B: Methanol or acetonitrile.[7]
-
Gradient: A suitable gradient elution program to separate PFDA from other PFAS and matrix components.
-
-
Mass Spectrometric Detection:
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[8]
-
MRM Transitions: Monitor the precursor and product ion transitions for both native PFDA and its isotopically labeled internal standard. A common transition for PFDA is m/z 513 > 469.[7][9]
-
Data Presentation
The following table summarizes typical quantitative data for the analysis of PFDA in soil and sediment, compiled from various methods.
| Parameter | PFDA | Units | Reference |
| Reporting Limit | 0.5 | µg/kg dm | [10] |
| Precursor Ion (m/z) | 512.96 | amu | [7] |
| Product Ion (m/z) | 468.97 | amu | [7] |
| Recovery Range | 74 - 101 | % | [6] |
| Relative Standard Deviation (RSD) | < 10 | % | [6] |
dm: dry mass
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship of the analytical steps.
Caption: Logical flow of the PFDA analytical method.
Conclusion
The described protocol provides a robust and sensitive method for the determination of this compound in complex matrices such as soil and sediment. Adherence to strict quality control measures, including the use of isotopically labeled internal standards and careful prevention of cross-contamination, is essential for obtaining accurate and reliable results. This method can be adapted and validated for a broader range of PFAS compounds as required.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. energy.gov [energy.gov]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. oklahoma.gov [oklahoma.gov]
- 6. cem.de [cem.de]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. measurlabs.com [measurlabs.com]
Quantification of Perfluorodecanoic Acid (PFDA) in Biological Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorodecanoic acid (PFDA) is a long-chain perfluoroalkyl substance (PFAS) of significant toxicological concern due to its persistence, bioaccumulation, and potential adverse health effects, including hepatotoxicity.[1][2][3] Accurate quantification of PFDA in biological tissues is crucial for toxicokinetic studies, risk assessment, and understanding its mechanisms of action. This document provides detailed application notes and standardized protocols for the extraction and quantification of PFDA in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4][5][6][7]
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical methods described herein for the quantification of PFDA in different biological tissues. These values are compiled from various studies and provide a benchmark for method validation and performance.
Table 1: Method Detection and Quantification Limits for PFDA
| Biological Matrix | Method | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |
| Liver (Human) | SPE-LC-MS/MS | - | <0.05[4] |
| Liver (Porpoise) | HybridSPE®–UPLC®–MS/MS | 0.003 - 0.30 (for 15 PFAS) | - |
| Muscle (Fish, Poultry, Pork) | QuEChERS-LC-MS/MS | 0.003 - 0.185 (for 40 PFAS) | 0.05 - 1.25 (for 40 PFAS)[5] |
| Plasma (Human) | LC-MS/MS | - | 0.009 - 0.245 µg/L (for 30 PFAS)[7] |
Table 2: Accuracy and Precision Data for PFDA Quantification
| Biological Matrix | Method | Spiked Concentration | Recovery / Accuracy (%) | Precision (RSD%) |
| Liver (Porpoise) | HybridSPE®–UPLC®–MS/MS | 10 ng | 58.4 - 109.6 (relative recovery) | 2.15 - 15.4 (inter-day) |
| Muscle (Fish, Poultry, Pork) | QuEChERS-LC-MS/MS | Various | 72 - 151 (apparent recovery) | < 20 |
| Plasma (Human) | LC-MS/MS | Various | 87.9 - 113.1 | 2.0 - 19.5 |
| Animal Products (Fish) | SPE-LC-MS/MS | Various | 86 - 118 | - |
Experimental Protocols
Protocol 1: Quantification of PFDA in Liver Tissue using Solid Phase Extraction (SPE) and LC-MS/MS
This protocol is adapted for the analysis of PFDA in liver tissue, a primary target organ for PFAS accumulation.[3]
1. Sample Homogenization:
- Weigh approximately 0.5 g of frozen liver tissue.
- Add 2 mL of ice-cold 1% formic acid in acetonitrile.
- Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
- Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
- Collect the supernatant for further processing.
2. Solid Phase Extraction (SPE) - Oasis® WAX Cartridges:
- Conditioning: Condition an Oasis® WAX (Weak Anion Exchange) SPE cartridge (e.g., 6 cc, 150 mg) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
- Loading: Load the supernatant from the homogenization step onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
- Washing: Wash the cartridge with 5 mL of 25 mM ammonium acetate buffer (pH 4) to remove interferences.
- Elution: Elute the PFDA from the cartridge with 5 mL of 1% ammonium hydroxide in methanol into a clean collection tube.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of 90:10 (v/v) methanol:water for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- LC System: A UPLC/HPLC system capable of binary gradient elution.
- Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: 2 mM ammonium acetate in water.
- Mobile Phase B: Methanol.
- Gradient Elution:
- 0-1 min: 10% B
- 1-8 min: 10-95% B
- 8-10 min: 95% B
- 10.1-12 min: 10% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
- MRM Transitions:
- PFDA: Precursor ion (m/z) 513 > Product ion (m/z) 469 (quantifier) and 513 > 219 (qualifier).[8]
- ¹³C₂-PFDA (Internal Standard): Precursor ion (m/z) 515 > Product ion (m/z) 470.
- Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity. Typical starting values are -35 V for cone voltage and -20 eV for collision energy.
Protocol 2: Quantification of PFDA in Muscle Tissue using QuEChERS and LC-MS/MS
This protocol utilizes the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method, which is suitable for a variety of muscle tissues.[5][9]
1. Sample Preparation and Extraction:
- Weigh 2 g of homogenized muscle tissue into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of acetonitrile and the internal standard solution (e.g., ¹³C₂-PFDA).
- Shake vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Immediately shake vigorously for 1 minute to prevent agglomeration of the salts.
- Centrifuge at 4,000 x g for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer the acetonitrile supernatant to a 15 mL d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18.
- Vortex for 30 seconds.
- Centrifuge at 4,000 x g for 5 minutes.
3. Final Preparation and Analysis:
- Transfer an aliquot of the cleaned extract into an autosampler vial.
- The sample is ready for direct injection or can be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis as described in Protocol 1.
Visualizations
Experimental Workflow for PFDA Quantification in Biological Tissues
Caption: General workflow for PFDA quantification in biological tissues.
PFDA-Induced Hepatotoxicity Signaling Pathway
PFDA is known to be a potent activator of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[1] Activation of PPARα is a central molecular initiating event in PFDA-induced hepatotoxicity.[8]
Caption: Simplified PPARα signaling pathway in PFDA-induced hepatotoxicity.
References
- 1. Dual action of peroxisome proliferator-activated receptor alpha in this compound-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatic injury and metabolic perturbations in mice exposed to this compound revealed by metabolomics and lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Determination of per- and polyfluoroalkyl substances in tissue using QuEChERS extraction followed by novel enhanced matrix removal mixed-mode passthrough cleanup with LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method development and validation for analysis of 74 per- and polyfluoroalkyl substances (PFAS) in food of animal origin using QuEChERSER method and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Mechanistic Evidence for Evaluation of this compound (PFDA)-induced Hepatotoxicity: A Case Study | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 9. repositorio.ufmg.br [repositorio.ufmg.br]
Application Note: Measurement of Perfluorodecanoic Acid in Wastewater Treatment Plant Effluent by LC-MS/MS
An application note and protocol for the determination of Perfluorodecanoic Acid (PFDA) in wastewater treatment plant (WWTP) effluent is detailed below, intended for researchers, scientists, and professionals in drug development.
Introduction
This compound (PFDA) is a member of the per- and polyfluoroalkyl substances (PFAS) group, often referred to as "forever chemicals" due to their persistence in the environment.[1] These substances are found in various industrial and consumer products, leading to their presence in wastewater.[2] Wastewater treatment plants (WWTPs) are significant collection points for PFAS, which can then be discharged into the environment through effluent.[2][3] Consequently, accurate and sensitive measurement of PFDA in WWTP effluent is crucial for environmental monitoring and risk assessment. The U.S. Environmental Protection Agency (EPA) has developed Method 1633, a validated procedure for the analysis of 40 PFAS compounds, including PFDA, in wastewater and other environmental matrices.[4][5][6] This method utilizes solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve low detection limits.[1][5]
Experimental Protocol
This protocol is based on EPA Method 1633 and other established procedures for PFAS analysis.
1. Sample Collection and Preservation
Proper sample collection is critical to avoid contamination.
-
Containers : Collect samples in certified PFAS-free high-density polyethylene (HDPE) bottles with linerless polypropylene or HDPE caps.[1][7]
-
Sampling Procedure : When collecting samples from a tap or spigot, allow the water to flush through the system for several minutes before collecting the sample. For still water sources, collect the sample from below the surface to avoid enrichment of PFAS that may occur at the surface.[1] It is recommended to collect at least three aliquots for each sample location.[1]
-
Field Blanks : Collect a field blank at each sampling point by pouring laboratory-provided blank water into a sample bottle at the sampling site. This helps to identify any potential contamination during the sampling process.[2][3]
-
Preservation and Storage : Samples should be chilled from the time of collection and stored at or below 6°C, but not frozen.[8] The recommended holding time for aqueous samples is 28 days if preserved and stored correctly.[7][8]
2. Sample Preparation: Solid-Phase Extraction (SPE)
SPE is used to clean up the sample matrix and concentrate the analytes of interest.[5][9] Weak anion exchange (WAX) cartridges are commonly used for PFAS extraction.[5][9]
-
Cartridge Conditioning : Condition a WAX SPE cartridge (e.g., 6 cc, 150 mg) sequentially with methanol and reagent water.
-
Sample Loading : Load a measured volume of the wastewater sample (e.g., 250-500 mL) onto the conditioned SPE cartridge.[1] The loading can be done under vacuum to a consistent flow rate.[10]
-
Cartridge Washing : Wash the cartridge with a buffered solution to remove interferences.
-
Drying : Dry the cartridge thoroughly under a stream of nitrogen.
-
Elution : Elute the trapped PFAS from the cartridge using a small volume of methanol.
-
Concentration : Concentrate the eluate to a final volume (e.g., 1 mL) using a gentle stream of nitrogen.
-
Internal Standards : Add isotopically labeled internal standards to the sample before extraction to correct for matrix effects and recovery losses.[5]
3. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the high sensitivity and selectivity required for detecting trace levels of PFDA.[1][11]
-
Liquid Chromatography (LC) Conditions :
-
Column : A C18 column is commonly used for the separation of PFAS compounds.[12] To prevent background PFAS contamination from the LC system, a delay column can be installed.
-
Mobile Phase : A gradient of an aqueous solution (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., methanol) is typically used.[12]
-
Flow Rate : A typical flow rate is in the range of 0.3-0.5 mL/min.
-
-
Mass Spectrometry (MS/MS) Conditions :
-
Ionization : Electrospray ionization (ESI) in negative ion mode is used.[12]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is employed for quantification, which provides high specificity by monitoring a specific precursor ion to product ion transition for PFDA.[1][5]
-
Quantification : Quantification is performed using the isotope dilution method with the corresponding labeled internal standards.[5]
-
4. Quality Control
To ensure the accuracy and reliability of the results, a stringent quality control protocol should be followed.
-
Method Blank : An aliquot of reagent water is carried through the entire analytical process to check for contamination.
-
Laboratory Control Spike : A known amount of PFDA is added to a blank sample and carried through the entire process to assess the method's accuracy.
-
Matrix Spike/Matrix Spike Duplicate : Known amounts of PFDA are added to a field sample to evaluate the effect of the sample matrix on the analytical results.
-
Internal Standards : Labeled internal standards are used to correct for variations in instrument response and extraction efficiency.
Data Presentation
The following table summarizes the concentrations of PFDA reported in various studies of WWTP effluent.
| Study Location | PFDA Concentration (ng/L) | Reference |
| Nevada, USA (2012-2020) | Showed a significant decline over time | [13] |
| Washington, USA | Detected in one field blank at 0.576 ng/L; results in associated effluent samples were qualified as not detected. Other studies in the state showed concentrations similar to national averages. | [3] |
| False Bay, South Africa | Detected in WWTP influent. | [14] |
| United States (Multiple WWTPs) | Average: 2.6 ng/L; Median: 1.2 ng/L | [15] |
| United States (WWTP 17) | 2.2 ng/L |
Visualized Workflows
Experimental Workflow for PFDA Analysis
Caption: A flowchart of the major steps involved in the analysis of PFDA in wastewater effluent.
Logical Relationship of Analytical Components
References
- 1. measurlabs.com [measurlabs.com]
- 2. organomation.com [organomation.com]
- 3. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 4. epa.gov [epa.gov]
- 5. agilent.com [agilent.com]
- 6. ihmm.org [ihmm.org]
- 7. epa.gov [epa.gov]
- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 9. agilent.com [agilent.com]
- 10. apps.nelac-institute.org [apps.nelac-institute.org]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. Solutions for the Analysis of PFAS Forever Chemicals - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Quantification of Perfluorodecanoic Acid (PFDA) in Food and Beverage Samples
Introduction
Perfluorodecanoic acid (PFDA) is a member of the per- and polyfluoroalkyl substances (PFAS) group, known for their persistence, bioaccumulation, and potential toxicity.[1] These synthetic chemicals have been used in a variety of industrial and consumer products, leading to their widespread presence in the environment, including food and beverage sources.[1][2] Dietary intake is considered a significant route of human exposure to PFDA.[3] Therefore, accurate and sensitive quantification of PFDA in food and beverage samples is crucial for assessing human exposure and ensuring food safety. This document provides detailed application notes and protocols for the analysis of PFDA in various food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used and highly sensitive analytical technique.[4]
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound (PFDA) in various food and beverage samples from different studies. These values can be used as a reference for expected concentration ranges and for setting up appropriate analytical methods.
| Food/Beverage Category | Specific Sample | Mean PFDA Concentration (ng/g or ng/mL) | Range of PFDA Concentration (ng/g or ng/mL) | Reference |
| Meat & Poultry | Ground Turkey | - | 86 ng/kg | [5] |
| Beef | - | 5.15 ng/g | [5] | |
| Chicken Liver | - | 5.02 ng/g | [5] | |
| Fish & Seafood | Tilapia | - | 83-87 ng/kg | [5] |
| Fish (general) | - | up to 0.14 µg/kg | [3] | |
| Dairy & Eggs | Milk | 178 pg/g (wet weight) | - | [6] |
| Milk Powder | 98 pg/g (dry weight) | - | [6] | |
| Yoghurt | 42 pg/g (wet weight) | - | [6] | |
| Butter | - | 6.8-56 pg/g | [7] | |
| Eggs | - | Increase in blood PFDA with egg intake | [8] | |
| Beverages | Tea | Present (unquantified) | - | [6] |
| Coffee | - | Increase in blood PFDA with coffee intake | [8] | |
| Other | White Rice | - | Increase in blood PFDA with white rice intake | [8] |
Experimental Protocols
This section details the methodologies for the extraction, cleanup, and analysis of PFDA in food and beverage samples. The protocols are based on established methods such as QuEChERS and solid-phase extraction (SPE) coupled with LC-MS/MS.[9][10]
Sample Preparation and Extraction
Objective: To extract PFDA from the complex food matrix into a solvent suitable for further cleanup and analysis.
Method 1: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction [9][10]
This method is suitable for a wide range of food matrices, particularly fruits, vegetables, and other solid samples.[10]
-
Materials:
-
Homogenizer (e.g., blender, food processor)
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) for pigmented samples
-
Centrifuge capable of ≥ 4000 x g
-
Vortex mixer
-
-
Procedure:
-
Homogenize a representative portion of the food or beverage sample. For solid samples, a minimum of 10 g is recommended.
-
Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of 1% formic acid in acetonitrile.
-
Add an appropriate amount of isotopically labeled internal standard (e.g., ¹³C₆-PFDA) to all samples, blanks, and quality controls.
-
Vortex the tube vigorously for 1 minute.
-
Add the QuEChERS salt packet containing 4 g MgSO₄ and 1 g NaCl.
-
Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
-
The upper acetonitrile layer contains the extracted PFDA.
-
Method 2: Solid-Phase Extraction (SPE) [9][11]
This method is highly effective for cleaning up extracts from complex matrices like fatty foods and beverages. Weak anion exchange (WAX) cartridges are commonly used.[12]
-
Materials:
-
Weak Anion Exchange (WAX) SPE cartridges (e.g., 200 mg, 6 mL)
-
Methanol (MeOH), LC-MS grade
-
Ammonium hydroxide (NH₄OH)
-
Formic acid (FA), LC-MS grade
-
Deionized water
-
Nitrogen evaporator
-
-
Procedure:
-
Condition the WAX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not let the cartridge dry out.
-
Load the supernatant from the QuEChERS extraction (or an aqueous sample dilution) onto the conditioned SPE cartridge at a flow rate of approximately 1-2 drops per second.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the PFDA from the cartridge with 5 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Objective: To separate PFDA from other components in the extract and to quantify it with high sensitivity and selectivity.
-
Instrumentation:
-
Liquid Chromatograph (LC) system capable of binary gradient elution.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
-
LC Parameters (Typical):
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size)
-
Mobile Phase A: 20 mM ammonium acetate in water[11]
-
Mobile Phase B: Methanol[11]
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-95% B
-
8-10 min: 95% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min[11]
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
-
MS/MS Parameters (Typical for PFDA):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Precursor Ion (m/z): 513
-
Product Ions (m/z): 469 (quantifier), 219 (qualifier)
-
Collision Energy: Optimized for the specific instrument, typically in the range of 10-20 eV.
-
Dwell Time: 50-100 ms
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of PFDA in food and beverage samples.
Caption: General workflow for PFDA analysis in food.
Simplified Signaling Pathway of PFDA
This diagram depicts a simplified signaling pathway potentially affected by this compound (PFDA). PFDA can act as a ligand for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.[1] PFDA has also been associated with DNA damage.[1]
Caption: Simplified PFDA signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. PFAS Testing in Food, Beverages & Food Packaging | Agilent [agilent.com]
- 3. sciensano.be [sciensano.be]
- 4. agilent.com [agilent.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High PFAS levels in eggs, rice, seafood, research says [just-food.com]
- 9. fda.gov [fda.gov]
- 10. lcms.cz [lcms.cz]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
Analysis of Perfluorodecanoic Acid (PFDA) in Dust and Indoor Air: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Perfluorodecanoic acid (PFDA), a persistent and bioaccumulative member of the per- and polyfluoroalkyl substances (PFAS) family, in indoor dust and air samples. The methodologies outlined are based on current scientific literature and are intended to guide researchers in accurately quantifying PFDA in indoor environments to better understand human exposure pathways.
Introduction
This compound (PFDA) is a synthetic chemical that has been used in a variety of industrial and consumer products. Due to its chemical stability, it persists in the environment and can accumulate in living organisms. Indoor environments are recognized as significant sources of human exposure to PFAS, including PFDA, through the inhalation of air and ingestion of dust.[1][2] Monitoring PFDA levels in these matrices is crucial for assessing human health risks. This document outlines the standard methods for sample collection, preparation, and analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the most common and reliable analytical technique for PFAS analysis.[3][4][5]
Quantitative Data Summary
The following tables summarize quantitative data on PFDA concentrations reported in indoor dust and air from various studies. These values can serve as a reference for expected concentration ranges.
Table 1: Concentration of this compound (PFDA) in Indoor Dust
| Study Location/Type | Geometric Mean (GM) Concentration (ng/g) | Median Concentration (ng/g) | Detection Frequency (%) | Reference |
| Eight Impacted U.S. Communities | 3.6 | - | >50 | [6] |
| U.S. Fire Stations | - | Significantly higher than Canadian fire stations | - | [1] |
| Canadian Fire Stations | - | Lower than U.S. fire stations | - | [1] |
| U.S. Residential Homes | - | ~2.0 (estimated from graph) | - | [1] |
Note: "-" indicates data not reported in the cited source.
Table 2: Concentration of this compound (PFDA) in Indoor Air
| Study Location/Type | Median Concentration (pg/m³) | Detection Frequency (%) | Reference |
| 11 North Carolina Homes (Ionic PFAS on PM2.5 filters) | ~0.5-0.7 (for several PFAS including PFOA, PFOS, PFHxA) | 80 (for PFHxA, PFOA, PFOS) | [7][8] |
| Outdoor Air (for comparison) | 0.51 (mean, ng/m³) | - | [9] |
Note: Data for PFDA in indoor air is less commonly reported than for other PFAS. The provided data gives an indication of the low levels at which these compounds are typically found.
Experimental Protocols
The following sections provide detailed protocols for the analysis of PFDA in indoor dust and air.
Protocol 1: Analysis of PFDA in Indoor Dust
This protocol details the steps for collecting, extracting, and analyzing PFDA in settled indoor dust samples.
1. Sample Collection:
-
Use a high-volume air sampler with a flow rate of approximately 15 L/min to collect dust.[10]
-
Collect dust on pre-tested, PFAS-free 0.8 μm pore size polycarbonate filters placed in an open-face 37-mm filter cassette.[10]
-
Sample from both hard and soft surfaces, with a preference for carpets and area rugs.[10]
-
Use a template to define and record the total surface area sampled.[10]
-
Aim to collect a minimum of 1 gram of total dust.[10]
-
Store collected dust samples in polypropylene or high-density polyethylene (HDPE) containers at or below 4°C to minimize degradation.[5][11]
2. Sample Preparation and Extraction:
-
Homogenize the entire collected dust sample in the laboratory prior to subsampling.[5]
-
Accurately weigh a subsample of the homogenized dust (e.g., 50 mg).
-
Spike the sample with a known amount of isotopically labeled PFDA internal standard to correct for matrix effects and recovery losses.
-
Add methanol to the sample.
-
Perform ultrasonic extraction to transfer the PFDA from the dust matrix into the methanol solvent.[3][4][12]
-
Centrifuge the sample to separate the solid dust particles from the methanol extract.
3. Extract Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer the methanol extract to a clean tube.
-
Add a dispersive sorbent, such as graphitized carbon, to the extract.[3][4][12] This step is crucial for removing interfering substances from the complex dust matrix.[11]
-
Vortex or shake the tube to ensure thorough mixing of the extract and sorbent.
-
Centrifuge the sample to pellet the sorbent and any co-adsorbed interferences.
-
Carefully collect the cleaned-up supernatant for analysis.
4. Instrumental Analysis (LC-MS/MS):
-
Analyze the final extract using a liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[3][4][5][12]
-
Liquid Chromatography (LC) Conditions:
-
Use a C18 analytical column or equivalent suitable for PFAS analysis.
-
Employ a gradient elution program with mobile phases typically consisting of ammonium acetate buffer and acetonitrile.[13]
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to selectively detect and quantify PFDA and its labeled internal standard. Set at least two MRM transitions for each analyte for confident identification.[14]
-
-
Quantification:
-
Generate a calibration curve using a series of PFDA standards of known concentrations.
-
Quantify the PFDA concentration in the sample by comparing its peak area to that of the internal standard and the calibration curve.
-
Protocol 2: Analysis of PFDA in Indoor Air
This protocol outlines the methodology for sampling and analyzing PFDA in indoor air, which can exist in both the gas and particulate phases.
1. Sample Collection (Active Air Sampling):
-
Use an active air sampling system that employs a combination of filters and sorbents to capture both particulate-bound and gas-phase PFDA.[15]
-
A common setup includes a quartz fiber filter (QFF) to collect particulate matter, followed by a sorbent tube containing a material like XAD-2 resin to trap gas-phase compounds.[15][16]
-
Draw a known volume of air through the sampler using a calibrated pump.
-
Record the total volume of air sampled.
-
Handle and store the filter and sorbent tube separately in PFAS-free containers at low temperatures.[11]
2. Sample Preparation and Extraction:
-
Filter Extraction:
-
Spike the QFF with an isotopically labeled PFDA internal standard.
-
Extract the filter using a suitable solvent, such as methanol, via ultrasonication.
-
-
Sorbent Tube Extraction:
-
Spike the sorbent material with an isotopically labeled PFDA internal standard.
-
Elute the PFDA from the sorbent using an appropriate solvent.
-
-
Combine the extracts from the filter and sorbent if a total air concentration is desired, or analyze them separately to determine the distribution between the gas and particulate phases.
3. Extract Cleanup:
-
Similar to dust analysis, a cleanup step using solid-phase extraction (SPE) is often necessary to remove interferences.[11]
-
Condition an SPE cartridge (e.g., a weak anion exchange resin).
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the PFDA from the cartridge using a stronger solvent.
-
Concentrate the eluate to a small volume before analysis.
4. Instrumental Analysis (LC-MS/MS):
-
The instrumental analysis is performed using LC-MS/MS with the same principles as described for dust analysis (Protocol 1, Step 4).
-
The sensitivity of the method should be sufficient to detect the low concentrations of PFDA typically found in indoor air (pg/m³ to ng/m³ range).[7][8]
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of PFDA in dust and indoor air.
References
- 1. Per- and polyfluoroalkyl substances (PFAS) in dust collected from residential homes and fire stations in North America - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human exposure pathways to poly- and perfluoroalkyl substances (PFAS) from indoor media: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pfas-dev.itrcweb.org [pfas-dev.itrcweb.org]
- 6. Linking exposure to per- and polyfluoroalkyl substances (PFAS) in house dust and biomonitoring data in eight impacted communities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indoor air concentrations of PM2.5 quartz fiber filter-collected ionic PFAS and emissions to outdoor air: findings from the IPA campaign - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 10. reginfo.gov [reginfo.gov]
- 11. organomation.com [organomation.com]
- 12. Study on the Determination of Perfluorocarboxylic Acids (PFCAs) in House Dust Samples by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 13. wwwn.cdc.gov [wwwn.cdc.gov]
- 14. lcms.cz [lcms.cz]
- 15. A review of sample collection and analytical methods for detecting per- and polyfluoroalkyl substances in indoor and outdoor air - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PFAS Sampling and Analysis of Indoor Air and Soil Gas - Eurofins Scientific [eurofins.se]
Application Note: Comprehensive Protocols for the Quantification of Per- and Polyfluoroalkyl Substances (PFAS)
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic organofluorine compounds that have been widely used in industrial and consumer products since the 1940s. Their unique chemical properties, such as resistance to heat, water, and oil, have made them valuable in a variety of applications, including non-stick cookware, stain-resistant fabrics, and firefighting foams. However, the same chemical stability that makes them useful also leads to their persistence in the environment and bioaccumulation in living organisms. Growing concerns over the potential adverse health effects of PFAS exposure have led to an increased need for robust and reliable analytical methods for their quantification in various matrices. This application note provides a comprehensive overview of established protocols for the quantification of PFAS, with a focus on methods developed by the U.S. Environmental Protection Agency (EPA) and ASTM International.
The gold standard for the quantification of PFAS is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1] This technique offers the high sensitivity and selectivity required to detect the low concentrations of PFAS typically found in environmental and biological samples. This document outlines the key steps involved in PFAS analysis, from sample collection and preparation to instrumental analysis and data interpretation.
Data Presentation: Comparison of Standardized PFAS Quantification Methods
The following table summarizes key quantitative data for several widely used EPA and ASTM methods for PFAS analysis, providing a basis for comparison.
| Method | Target Analytes | Matrix | General Technique | Method Detection Limits (MDLs) / Reporting Limits (RLs) |
| EPA Method 537.1 | 18 PFAS | Drinking Water | SPE, LC-MS/MS | MDLs: ~0.71 - 2.8 ng/L (ppt)[2] |
| EPA Method 533 | 25 PFAS (includes short-chain) | Drinking Water | Isotope Dilution, SPE, LC-MS/MS | Minimum Reporting Limits: ~1.4 - 16 ng/L (ppt)[2] |
| EPA Method 1633 | 40 PFAS | Wastewater, Surface Water, Groundwater, Soil, Biosolids, Sediment, Landfill Leachate, Fish Tissue | Isotope Dilution or Internal Standard, SPE, LC-MS/MS | Low ng/L detection limits[1] |
| EPA Method 8327 | 24 PFAS | Non-potable Waters | Dilute-and-Shoot, LC-MS/MS | Method-specific, typically in the ng/L range |
| ASTM D7979 | 21 PFAS | Non-potable Waters (Surface water, Groundwater, Wastewater) | Direct Injection, LC-MS/MS | Method-specific, typically in the ng/L range[3] |
| ASTM D7968 | 21 PFAS | Soil, Sediment, and Solids | Solvent Extraction, LC-MS/MS | Low ng/g levels[4] |
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of PFAS in aqueous and solid samples, based on established EPA methods.
Protocol 1: PFAS Quantification in Drinking Water (Based on EPA Method 537.1)
This protocol outlines the steps for the determination of 18 PFAS in drinking water using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Collection and Preservation:
-
Collect samples in polypropylene bottles provided by the laboratory, which have been verified to be PFAS-free.
-
Each 250 mL sample bottle should be pre-preserved with 1.25g of Trizma.
-
Upon collection, cap the bottle securely and agitate by hand until the preservative is dissolved.[5]
-
Samples should be cooled to ≤10°C during shipping and stored at or below 6°C until extraction. The maximum holding time before extraction is 14 days.[5]
2. Sample Preparation (Solid-Phase Extraction):
-
Spike the sample with surrogate standards.
-
Condition a 500 mg polystyrene-divinylbenzene (SDVB) SPE cartridge with 15 mL of methanol, followed by 18 mL of reagent water. Do not allow the cartridge to go dry.
-
Load the 250 mL water sample onto the SPE cartridge at a flow rate of 10-15 mL/min.
-
After the entire sample has passed through, dry the cartridge under vacuum for 5 minutes.
-
Elute the trapped analytes from the cartridge with methanol.
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen at 60-65°C.
-
Reconstitute the dried extract in 1 mL of 96:4% methanol:water, and add internal standards.
-
Transfer an aliquot to a polypropylene autosampler vial for analysis.
3. Instrumental Analysis (LC-MS/MS):
-
Liquid Chromatography:
-
Analytical Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 20 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient is used to separate the target PFAS.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). For each analyte, specific precursor and product ion transitions are monitored for quantification and confirmation.
-
4. Quality Control:
-
Method Blank: An aliquot of reagent water is carried through the entire analytical procedure to check for contamination.
-
Laboratory Fortified Blank: A reagent water sample spiked with known concentrations of all target analytes to assess method performance.
-
Internal Standards: Isotopically labeled PFAS are added to all samples to correct for matrix effects and variations in instrument response.
-
Surrogate Standards: Added to samples before extraction to monitor the efficiency of the sample preparation process.
Protocol 2: PFAS Quantification in Non-Potable Water and Solids (Based on EPA Method 1633)
This protocol is for the analysis of 40 PFAS in a variety of challenging matrices, including wastewater, soil, and biosolids.
1. Sample Preparation:
-
Aqueous Samples:
-
Spike a 500 mL water sample with isotopically labeled extracted internal standards (EIS).
-
Pass the sample through a weak anion exchange (WAX) solid-phase extraction (SPE) cartridge.
-
Perform a cleanup step using graphitized carbon black (GCB).[1]
-
-
Solid Samples (Soil, Sediment, Biosolids):
-
Homogenize the sample.
-
Spike a subsample with isotopically labeled EIS.
-
Extract the sample with basic methanol.
-
Perform cleanup using both carbon and SPE cartridges.[6]
-
2. Instrumental Analysis (LC-MS/MS):
-
The instrumental analysis is performed using LC-MS/MS, similar to EPA Method 537.1, but with optimized chromatographic conditions to separate the larger number of target analytes.
-
Quantification is achieved using isotope dilution or the extracted internal standard method.[6]
3. Quality Control:
-
EPA Method 1633 includes rigorous quality control procedures, including the use of extracted internal standards, non-extracted internal standards (added after extraction), and analysis of laboratory control samples and duplicates.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in PFAS quantification.
References
Sample preparation for Perfluorodecanoic acid analysis in complex matrices.
An Application Note on Methodologies for the Analysis of Perfluorodecanoic Acid (PFDA) in Complex Matrices
Introduction
This compound (PFDA) is a long-chain perfluoroalkyl carboxylic acid (PFCA) and a member of the broader group of per- and polyfluoroalkyl substances (PFAS).[1] Due to their widespread use in industrial and consumer products, PFAS, including PFDA, are persistent in the environment and have been detected in various matrices, including human blood, food, and environmental samples like water and soil.[1][2] The potential for bioaccumulation and adverse health effects necessitates sensitive and reliable analytical methods for their quantification.[3][4]
A significant challenge in the analysis of PFDA is its presence at trace levels within complex sample matrices.[5] Effective sample preparation is therefore a critical step to isolate PFDA from interfering substances, concentrate it for detection, and ensure the integrity of the analysis.[5] This application note provides detailed protocols for the sample preparation of PFDA in various complex matrices, including biological fluids, solid samples, and aqueous samples, utilizing techniques such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The subsequent analysis is typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for its high sensitivity and specificity.[6][7]
Materials and Reagents
-
Solvents: Methanol, Acetonitrile (LC-MS grade or equivalent)
-
Reagents: Ammonium hydroxide, Formic acid, Acetic acid, Ammonium acetate
-
Water: High-purity, PFAS-free water (e.g., Milli-Q or equivalent)
-
Standards: Native PFDA and isotopically labeled internal standards (e.g., ¹³C-PFDA)
-
SPE Cartridges: Weak Anion Exchange (WAX) cartridges
-
QuEChERS Salts: Magnesium sulfate (anhydrous), Sodium chloride, Sodium citrate dibasic sesquihydrate, Sodium citrate tribasic dihydrate
-
dSPE Sorbents: Primary secondary amine (PSA), C18
-
Labware: Polypropylene centrifuge tubes (50 mL and 15 mL), polypropylene vials. Note: Glassware should be avoided to prevent potential adsorption of PFAS.
Experimental Protocols
Biological Fluids (Serum and Plasma)
Solid-phase extraction is a widely used technique for the extraction of PFAS from human serum and plasma. A weak anion exchange (WAX) SPE chemistry is often employed for its ability to retain a wide range of PFAS, including PFDA.[8] The protocol typically involves protein precipitation followed by SPE.
Protocol: Protein Precipitation followed by Weak Anion Exchange (WAX) SPE
-
Sample Pre-treatment (Protein Precipitation):
-
To a 250 µL serum or plasma sample in a polypropylene tube, add the isotopically labeled internal standards.
-
Add 500 µL of 0.1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
Collect the supernatant for SPE.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the WAX SPE cartridge with 4 mL of 0.1% ammonium hydroxide in methanol, followed by 4 mL of methanol, and finally 4 mL of high-purity water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 4 mL of a buffered wash solution (e.g., 25 mM acetate buffer at pH 4) to remove interferences. Follow with a wash of 4 mL of 50:50 methanol/water.
-
Elution: Elute the PFDA from the cartridge using 4 mL of 0.1% ammonium hydroxide in methanol into a clean polypropylene tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Solid Matrices (Soil and Sediments)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis, has been adapted for the extraction of PFAS from complex solid matrices like soil.[9][10][11] The method involves a salting-out extraction with an organic solvent, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.
Protocol: QuEChERS for Soil Samples
-
Sample Hydration and Extraction:
-
Weigh 3 g of air-dried soil into a 50 mL polypropylene centrifuge tube.
-
Add 7 mL of high-purity water, vortex briefly, and allow the sample to hydrate for 30 minutes.[10][12]
-
Add isotopically labeled internal standards.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate Tribasic Dihydrate, 0.5 g Sodium Citrate Dibasic Sesquihydrate).
-
Shake vigorously for 5 minutes.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing MgSO₄, PSA, and C18 sorbents.
-
Vortex for 1 minute.
-
Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis. A concentration and reconstitution step may be added if lower detection limits are required.
-
Aqueous Matrices (Water)
For aqueous samples such as drinking water or surface water, solid-phase extraction is the most common technique for concentrating PFAS and removing matrix interferences.[5][13] For samples with low levels of contamination, a larger volume of water is typically processed.
Protocol: Solid-Phase Extraction for Water Samples
-
Sample Preparation:
-
Measure 250 mL of the water sample into a clean polypropylene bottle.
-
Add isotopically labeled internal standards.
-
If the sample contains particulates, it may be filtered through a polypropylene filter.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a WAX SPE cartridge with 4 mL of 0.1% ammonium hydroxide in methanol, followed by 4 mL of methanol, and finally 4 mL of high-purity water.
-
Loading: Pass the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 4 mL of high-purity water to remove any remaining salts or polar interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 5-10 minutes to remove residual water.
-
Elution: Elute the PFDA from the cartridge with two 2 mL aliquots of 0.1% ammonium hydroxide in methanol into a clean polypropylene tube.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the extract in 500 µL of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
The performance of sample preparation methods is evaluated based on recovery, precision (expressed as relative standard deviation, %RSD), and the method detection limits (MDL) or limits of quantification (LOQ). The following tables summarize typical performance data for PFDA analysis in various matrices.
Table 1: Performance of SPE Method for PFDA in Biological Matrices
| Parameter | Serum | Plasma | Reference |
| Recovery (%) | 70-120% (bias up to 30% noted in some cases) | 70-120% | |
| Precision (%RSD) | < 15% | < 15% | |
| LOQ (ng/mL) | 0.4 - 1.0 | 0.4 - 1.0 | [4] |
Note: Recovery and precision can be influenced by the specific SPE sorbent, elution solvents, and the presence of matrix effects.
Table 2: Performance of QuEChERS Method for PFDA in Solid & Food Matrices
| Parameter | Soil | Food (general) | Reference |
| Recovery (%) | 75-95% | 89-112% | [14][15] |
| Precision (%RSD) | < 20% | < 15% | [14] |
| MDL (ppt) | N/A | 43 - 901 (matrix dependent) | [16] |
Note: The choice of d-SPE sorbents is critical for removing matrix interferences and achieving good recoveries.
Table 3: Performance of SPE Method for PFDA in Aqueous Matrices
| Parameter | Drinking Water | River Water | Seawater | Reference |
| Recovery (%) | 35-120% | 35-120% | 35-120% | [13] |
| Precision (%RSD) | < 15% | < 20% | < 20% | [13] |
| MDL (ng/L) | 0.046 - 12.62 | 0.58 - 15.15 | 0.65 - 17.7 | [13] |
Note: MDLs are highly dependent on the sample volume extracted and the sensitivity of the LC-MS/MS instrument.
Conclusion
The selection of an appropriate sample preparation method is paramount for the accurate and reliable quantification of this compound (PFDA) in complex matrices. For biological fluids like serum and plasma, a combination of protein precipitation and solid-phase extraction with a weak anion exchange sorbent provides clean extracts and good recoveries. The versatile QuEChERS method is effective for solid matrices such as soil, offering a rapid and efficient extraction and cleanup.[14] For aqueous samples, solid-phase extraction remains the gold standard for concentrating trace levels of PFDA while removing interfering matrix components.[13]
The protocols and performance data presented in this application note serve as a comprehensive guide for researchers, scientists, and professionals in the field. Method validation is essential, and the specific conditions may require optimization depending on the sample matrix and the analytical instrumentation available. The use of isotopically labeled internal standards is crucial to correct for matrix effects and any analyte losses during the sample preparation process.
References
- 1. OVERVIEW OF BACKGROUND INFORMATION AND ASSESSMENT METHODS - IRIS Toxicological Review of this compound (PFDA) and Related Salts CASRN 335-76-2 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. apps.nelac-institute.org [apps.nelac-institute.org]
- 3. ymcamerica.com [ymcamerica.com]
- 4. Development and validation of the UHPLC-MS/MS method for the quantitative determination of 25 PFAS in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 10. unitedchem.com [unitedchem.com]
- 11. Portico [access.portico.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development and application of an LC-MS method to the determination of poly- and perfluoroalkyl substances (PFASs) in drinking, sea and surface water ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY00300G [pubs.rsc.org]
- 14. iris.unito.it [iris.unito.it]
- 15. pubs.acs.org [pubs.acs.org]
- 16. blogs.edf.org [blogs.edf.org]
Application Notes and Protocols: Perfluorodecanoic Acid (PFDA) as a Chemical Probe for Peroxisome Proliferation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Perfluorodecanoic acid (PFDA) is a perfluoroalkyl substance (PFAS) that has been identified as a potent peroxisome proliferator in rodents.[1] Its ability to induce the proliferation of peroxisomes, subcellular organelles involved in various metabolic processes, makes it a valuable chemical tool for studying the mechanisms of peroxisome proliferation and the associated physiological and toxicological effects.[1] The primary mechanism of action for PFDA-induced peroxisome proliferation is through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and energy homeostasis.[1][2]
These application notes provide a summary of the use of PFDA as a chemical probe, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experiments in peroxisome proliferation studies.
Mechanism of Action
PFDA exerts its effects primarily by acting as a ligand for PPARα. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in peroxisomal β-oxidation, fatty acid transport, and other metabolic pathways. The increased expression of these genes leads to the proliferation of peroxisomes and an enhanced capacity for fatty acid catabolism.
Data Presentation
The following tables summarize quantitative data on the effects of PFDA in peroxisome proliferation studies.
Table 1: In Vivo Effects of PFDA on Peroxisome Proliferation Markers in Rodents
| Parameter | Species | Dose | Duration | Observation | Reference |
| Liver to Body Weight Ratio | Mouse | 80 mg/kg | 5 days | Significant increase | [1] |
| Peroxisomal Fatty Acyl-CoA Oxidase Activity | Rat | 0.01% in diet | 2 weeks | Significantly enhanced | [3] |
| Hepatic DNA Synthesis (BrdU incorporation) | Rat | 10 mg/kg | 54 weeks | Significantly increased | |
| 8-hydroxydeoxyguanosine (8-OH-dG) in liver DNA | Rat | 0.01% in diet | 2 weeks | Significant increase | [3] |
Table 2: In Vitro Effects of PFDA on PPARα Activation
| Assay System | Species | PFDA Concentration | Observation | Reference |
| Luciferase Reporter Assay (COS-1 cells) | Mouse | 5-100 µM | Dose-dependent activation of PPARα | [4] |
| Luciferase Reporter Assay (COS-1 cells) | Human | 5-100 µM | No significant activation of PPARα | [4] |
| PPARα Ligand Binding Domain Assay | Human | Not specified | Activation observed | [5] |
| PPARα Ligand Binding Domain Assay | Rat | Not specified | Activation observed | [5] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of PFDA on peroxisome proliferation.
Protocol 1: PPARα Activation Assay using Luciferase Reporter Gene
This protocol describes a cell-based assay to quantify the activation of PPARα by PFDA.
Materials:
-
Mammalian cell line (e.g., COS-1, HepG2)
-
Expression plasmid for PPARα (human or mouse)
-
Luciferase reporter plasmid containing a PPRE
-
Transfection reagent
-
Cell culture medium and supplements
-
PFDA stock solution (in a suitable solvent like DMSO)
-
Luciferase assay system
-
Luminometer
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A control plasmid (e.g., β-galactosidase) can be co-transfected for normalization of transfection efficiency.
-
PFDA Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of PFDA (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., WY-14643).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay system.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to the control reporter (if used) or to the total protein concentration. Calculate the fold induction of luciferase activity relative to the vehicle control.
Protocol 2: Peroxisomal Acyl-CoA Oxidase (ACOX) Activity Assay
This protocol measures the activity of ACOX, the first and rate-limiting enzyme of the peroxisomal β-oxidation pathway, in liver homogenates. The assay is based on the measurement of H₂O₂ produced during the oxidation of a substrate.
Materials:
-
Liver tissue from control and PFDA-treated animals
-
Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, pH 7.4)
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Palmitoyl-CoA (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent or other suitable H₂O₂ indicator
-
Spectrofluorometer or spectrophotometer
-
Protein assay reagent (e.g., Bradford reagent)
Procedure:
-
Tissue Homogenization: Homogenize the liver tissue in ice-cold homogenization buffer and centrifuge to obtain the post-nuclear supernatant or a peroxisome-enriched fraction.
-
Protein Quantification: Determine the protein concentration of the homogenate using a standard protein assay.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, HRP, and Amplex Red.
-
Assay:
-
Add a known amount of protein from the liver homogenate to the reaction mixture in a 96-well plate or cuvette.
-
Initiate the reaction by adding the substrate, palmitoyl-CoA.
-
Immediately measure the increase in fluorescence or absorbance over time at the appropriate wavelength for the chosen indicator.
-
-
Data Analysis: Calculate the rate of H₂O₂ production from the slope of the linear portion of the curve. Express the ACOX activity as nmol of H₂O₂ produced per minute per mg of protein.
Protocol 3: Cell Proliferation Assay using Bromodeoxyuridine (BrdU) Incorporation
This protocol assesses cell proliferation by measuring the incorporation of the thymidine analog BrdU into newly synthesized DNA.
Materials:
-
Hepatocytes or other relevant cell line
-
Cell culture medium and supplements
-
PFDA stock solution
-
BrdU labeling solution (10 mM)
-
Fixing/Denaturing solution (e.g., 4% paraformaldehyde, 2N HCl)
-
Anti-BrdU antibody
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Substrate for HRP (e.g., TMB) or mounting medium with DAPI for fluorescence
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with various concentrations of PFDA for the desired duration (e.g., 24, 48, 72 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours.[6]
-
Fixation and Denaturation:
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100).
-
Incubate with an anti-BrdU antibody for 1 hour at room temperature.
-
Wash the cells and incubate with the appropriate secondary antibody.
-
-
Detection and Analysis:
-
Colorimetric Detection: If using an HRP-conjugated secondary antibody, add the TMB substrate and measure the absorbance using a microplate reader.
-
Fluorescent Detection: If using a fluorescent secondary antibody, counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope. Quantify the percentage of BrdU-positive cells.
-
Mandatory Visualization
Caption: PFDA signaling pathway for peroxisome proliferation.
References
- 1. Dual action of peroxisome proliferator-activated receptor alpha in this compound-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual action of peroxisome proliferator-activated receptor alpha in this compound-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short-term exposure to the peroxisome proliferators, perfluorooctanoic acid and this compound, causes significant increase of 8-hydroxydeoxyguanosine in liver DNA of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mbl.edu [mbl.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Perfluorodecanoic Acid (PFDA) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in Perfluorodecanoic acid (PFDA) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect PFDA analysis?
A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as PFDA, by co-eluting, non-target components in the sample matrix.[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3][4] In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, which is commonly used for PFDA quantification, matrix effects primarily occur during the electrospray ionization (ESI) process.[3][5]
Q2: What are the common sources of matrix effects in biological samples for PFDA analysis?
A: In biological matrices such as plasma, serum, and tissue, the primary sources of matrix effects are phospholipids, proteins, and salts.[3][5] Phospholipids, being major components of cell membranes, are particularly notorious for causing ion suppression in ESI-based LC-MS/MS methods.[5] These matrix components can compete with PFDA for ionization, leading to inaccurate quantification.
Q3: What are the primary strategies to overcome matrix effects in PFDA analysis?
A: There are two main approaches to address matrix effects in PFDA analysis:
-
Sample Preparation to Remove Interferences: This involves techniques aimed at selectively removing matrix components while retaining the analyte of interest. Common methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][6][7]
-
Compensation for Matrix Effects: This approach uses analytical techniques to correct for the signal suppression or enhancement caused by the matrix. The most effective and widely recommended method is the use of stable isotope-labeled internal standards in a technique called isotope dilution.[8][9] Other methods include matrix-matched calibration and the standard addition method.[1][10]
Q4: What is isotope dilution and why is it recommended for PFDA analysis?
A: Isotope dilution is a quantitative technique that involves adding a known amount of a stable isotope-labeled analog of the target analyte (e.g., ¹³C-PFDA) to the sample before any sample preparation steps.[9] Because the stable isotope-labeled standard is chemically identical to the native PFDA, it experiences the same matrix effects during extraction, cleanup, and analysis.[9][11] By measuring the ratio of the native analyte to its labeled internal standard, accurate quantification can be achieved, as the ratio remains constant regardless of matrix-induced signal variations.[1] This method is highly recommended for complex matrices as it provides the most accurate and reliable results.[9]
Q5: When should I use matrix-matched calibration?
A: Matrix-matched calibration involves preparing calibration standards in a blank matrix that is identical to the sample matrix being analyzed.[1] This approach can be effective when a representative blank matrix is readily available and the matrix composition across different samples is consistent.[2] However, finding a truly blank matrix for ubiquitous compounds like PFDA can be challenging.[2][12] While it can compensate for matrix effects, it may be less practical than isotope dilution when dealing with a variety of different sample matrices.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (e.g., splitting, tailing, fronting) | - Matrix components co-eluting with PFDA.[13]- High concentration of matrix components overloading the analytical column. | - Optimize Chromatographic Separation: Adjust the mobile phase gradient, flow rate, or change the analytical column to better separate PFDA from interfering matrix components.[1][2]- Improve Sample Cleanup: Employ a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or use a specific sorbent for phospholipid removal.[5][10] |
| Low Analyte Recovery | - Inefficient extraction of PFDA from the sample matrix.- Loss of analyte during sample cleanup steps.[7]- Significant ion suppression.[3] | - Optimize Extraction Protocol: Adjust the pH of the extraction solvent for LLE or select a more appropriate SPE sorbent.[6]- Use Isotope Dilution: Add a stable isotope-labeled internal standard before extraction to correct for recovery losses.[9]- Evaluate Sample Cleanup: Ensure the chosen cleanup method is not inadvertently removing PFDA along with the matrix components. |
| High Variability in Results (Poor Precision) | - Inconsistent matrix effects between samples.- Inconsistent sample preparation. | - Implement Isotope Dilution: This is the most effective way to correct for sample-to-sample variations in matrix effects.[9]- Standardize Sample Preparation: Ensure consistent execution of the sample preparation protocol for all samples, standards, and quality controls. |
| Signal Suppression or Enhancement | - Co-eluting matrix components competing for ionization in the MS source.[1][3] | - Improve Sample Cleanup: Utilize techniques like SPE with graphitized carbon sorbents or specialized lipid removal cartridges.[5][10]- Use Isotope Dilution: This method directly compensates for both suppression and enhancement effects.[8][9]- Matrix-Matched Calibration: Prepare calibration standards in a blank matrix to mimic the matrix effects in the samples.[1] |
| Instrument Contamination/Carryover | - Buildup of matrix components (especially phospholipids) in the LC system and MS source. | - Incorporate a Column Wash Step: After each injection, include a high-organic wash step in the gradient to elute strongly retained matrix components.[13]- Regular Instrument Cleaning: Perform routine cleaning of the MS source.[10]- Use a Guard Column: Protect the analytical column from strongly retained matrix components.[13] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for PFDA in Plasma/Serum
This protocol provides a general workflow for extracting PFDA from plasma or serum using SPE, a common technique to reduce matrix effects.
-
Sample Pre-treatment:
-
To 1 mL of plasma/serum, add the stable isotope-labeled internal standard (e.g., ¹³C-PFDA).
-
Vortex mix for 30 seconds.
-
Add 1 mL of a protein precipitation solvent (e.g., acetonitrile) and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition a weak anion exchange (WAX) SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of a wash solution (e.g., 50:50 methanol:water) to remove hydrophilic interferences.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
-
Elution:
-
Elute the PFDA and internal standard with 3 mL of an appropriate elution solvent (e.g., ammoniated methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Isotope Dilution Analysis Workflow
This protocol outlines the key steps for performing quantitative analysis of PFDA using isotope dilution.
-
Preparation of Standards:
-
Prepare a series of calibration standards containing known concentrations of native PFDA and a constant concentration of the stable isotope-labeled internal standard.
-
-
Sample Preparation:
-
To each unknown sample and quality control sample, add the same constant concentration of the stable isotope-labeled internal standard as used in the calibration standards.
-
Process the samples using an appropriate extraction and cleanup method (e.g., SPE as described in Protocol 1).
-
-
LC-MS/MS Analysis:
-
Analyze the prepared standards, samples, and quality controls by LC-MS/MS.
-
Monitor at least two multiple reaction monitoring (MRM) transitions for both the native PFDA and the labeled internal standard for confident identification and quantification.
-
-
Data Processing:
-
For each standard and sample, calculate the peak area ratio of the native PFDA to the labeled internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the native PFDA for the calibration standards.
-
Determine the concentration of PFDA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data Summary
The following tables summarize the effectiveness of different strategies in mitigating matrix effects for PFAS analysis, which is applicable to PFDA.
Table 1: Comparison of Calibration Strategies for PFAS in Milk
| Calibration Method | Mean Percent Accuracy | Key Advantage |
| Matrix-Matched Calibration | 85% | Closely matches calibration conditions to the sample type. |
| Solvent Calibration with Isotope Dilution | 97% | Higher overall accuracy and compensates for matrix-induced response differences. |
Table 2: Recovery of PFAS from Plasma using a Novel Lipid Removing Sorbent [5]
| Analyte Group | Recovery | Relative Standard Deviation (RSD) |
| Perfluoroalkyl Carboxylic Acids (PFCAs) | >75% | <14% |
| Perfluoroalkane Sulfonates (PFSAs) | >75% | <14% |
This data demonstrates that specialized sorbents can effectively remove matrix components like phospholipids, leading to good analyte recovery and precision.
Visualizations
Caption: Workflow for PFDA analysis with isotope dilution to overcome matrix effects.
Caption: Troubleshooting logic for inaccurate PFDA analysis results.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of per- and polyfluorinated alkyl substances in sub-sampled water matrices with online solid phase extraction/isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pca.state.mn.us [pca.state.mn.us]
- 10. Elimination of matrix effects during analysis of perfluorinated acids in solid samples by liquid chromatography tandem mass spectrometry [hero.epa.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Navigating the Invisible Threat: A Technical Support Center for PFDA Contamination in the Laboratory
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
Perfluorodecanoic acid (PFDA), a member of the per- and polyfluoroalkyl substance (PFAS) family, poses a significant challenge in laboratory settings due to its environmental ubiquity and potential to interfere with sensitive analyses. Even trace levels of PFDA contamination can compromise experimental integrity, leading to inaccurate results and costly delays. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize sources of PFDA contamination in your laboratory.
Troubleshooting Guides & FAQs
This section is designed to provide quick and actionable solutions to common problems encountered during experiments sensitive to PFDA contamination.
Frequently Asked Questions (FAQs)
Q1: We are seeing unexpected peaks corresponding to PFDA in our blank samples. What are the most likely sources of this background contamination?
A1: Background PFDA contamination is a common issue and can originate from numerous sources within the laboratory. The most common culprits include:
-
Labware and Apparatus: Polytetrafluoroethylene (PTFE) and other fluoropolymer-containing materials are major sources of PFDA leaching. This includes vials, caps, tubing, filters, and even some components within your analytical instrumentation (e.g., HPLC systems).[1][2]
-
Reagents and Solvents: Even high-purity solvents and reagents can contain trace amounts of PFDA. It is crucial to test each new lot of solvents, such as methanol and ammonium hydroxide, for background PFAS levels.[1]
-
Consumables: Disposable plastics like pipette tips, centrifuge tubes, and sample vials, even those not made of PTFE, can be sources of contamination. Some manufacturing processes for these items may inadvertently introduce PFAS.
-
General Lab Environment: The ubiquitous nature of PFAS means they can be present in lab dust, on surfaces, and even in the air.[3]
Q2: How can we test our laboratory equipment and consumables for PFDA contamination?
A2: A simple and effective way to test for PFDA leaching from your labware is to perform a "leachate test." A detailed protocol is provided in the "Experimental Protocols" section of this document. The basic principle involves exposing the material to a high-purity solvent (like methanol or ultrapure water) for a defined period and then analyzing the solvent for the presence of PFDA using a sensitive analytical technique like LC-MS/MS.[4]
Q3: We have identified a contaminated piece of equipment. What is the best way to clean it?
A3: For non-disposable equipment, a rigorous cleaning protocol is necessary. This typically involves:
-
Initial Rinse: Rinse the equipment thoroughly with a PFAS-free organic solvent like methanol.
-
Sonication: Sonicate the equipment in a bath of PFAS-free solvent.
-
Multiple Rinses: Perform multiple, sequential rinses with fresh aliquots of PFAS-free solvent and ultrapure water.
-
Drying: Allow the equipment to air dry in a clean environment, avoiding contact with any potential sources of contamination. It is important to note that for highly contaminated items, especially those made of porous materials, complete removal of PFDA may be difficult, and replacement might be the only viable option.
Q4: Are there "PFAS-free" alternatives for common labware?
A4: Yes, there are several alternatives to fluoropolymer-based labware. High-density polyethylene (HDPE) and polypropylene (PP) are generally considered safer alternatives for sample containers, vials, and centrifuge tubes.[5] For HPLC and other instrument tubing, PEEK (polyether ether ketone) is a suitable replacement for PTFE.[2] However, it is crucial to remember that even materials marketed as "PFAS-free" should be tested before use in ultra-trace analysis, as contamination can be introduced during the manufacturing process.[6]
Q5: How can we minimize background PFDA levels in our LC-MS/MS system?
A5: To reduce background noise from your analytical instrumentation, consider the following:
-
PFC-Free Components: Replace all fluoropolymer tubing (e.g., PTFE, FEP, PFA) in your HPLC system with PEEK tubing.[2]
-
Delay Column: Install a delay column between the solvent mixer and the sample injector. This will trap PFAS contaminants from the mobile phase and instrument components, causing them to elute at a different retention time than the analytes of interest in your sample.[7]
-
Solvent and Reagent Blanks: Regularly run solvent and reagent blanks to monitor the background levels in your system.
Data Presentation
Table 1: Potential for PFDA Leaching from Common Laboratory Materials
Due to the variability in manufacturing processes and the proprietary nature of many commercial products, providing exact quantitative data for PFDA leaching from every type of labware is challenging. The following table summarizes the potential for PFDA contamination from common laboratory materials based on available literature. It is strongly recommended to perform in-house testing of all critical consumables.
| Material | Common Laboratory Uses | Potential for PFDA Contamination | Mitigation Strategies |
| Polytetrafluoroethylene (PTFE) | Tubing, vial caps, septa, stir bars, filters | High | Replace with PEEK, polypropylene, or HDPE alternatives. Use PTFE-free septa. |
| Perfluoroalkoxy (PFA) | Tubing, containers | High | Replace with PEEK, polypropylene, or HDPE alternatives. |
| Fluorinated Ethylene Propylene (FEP) | Tubing, sample bags | High | Replace with PEEK, polypropylene, or HDPE alternatives. |
| Polypropylene (PP) | Centrifuge tubes, pipette tips, vials, containers | Low to Moderate | Source from reputable manufacturers and test each new lot. Pre-rinse with methanol. |
| High-Density Polyethylene (HDPE) | Bottles, containers | Low | Recommended for sample collection and storage. Test new lots for critical applications. |
| Glassware (Borosilicate) | Beakers, flasks, vials | Low (adsorption risk) | While not a source of leaching, PFAS can adsorb to glass surfaces. Thorough cleaning is essential. |
| Stainless Steel | Instrument components, tubing | Low | Generally considered a safe material for PFAS analysis. |
Experimental Protocols
Protocol 1: Screening of Laboratory Consumables for PFDA Leaching
This protocol provides a general method for testing laboratory consumables (e.g., centrifuge tubes, vials, pipette tips) for PFDA contamination. The analysis should be performed using a validated LC-MS/MS method, such as a modified EPA Method 1633.[8][9][10]
1. Materials and Reagents:
-
Test consumable (e.g., 50 mL polypropylene centrifuge tube).
-
PFAS-free methanol (LC-MS grade).
-
PFAS-free ultrapure water.
-
PFAS-free sample collection vials (e.g., HDPE or pre-tested polypropylene).
-
Calibrated pipettes with pre-tested, PFAS-free tips.
2. Leaching Procedure:
-
Place the test consumable in a clean glass beaker.
-
Add a sufficient volume of methanol to completely submerge the consumable. For a 50 mL centrifuge tube, 50 mL of methanol is appropriate.
-
Cover the beaker with a clean, PFAS-free watch glass or aluminum foil (ensure the foil does not contact the solvent).
-
Allow the consumable to soak for a minimum of 24 hours at room temperature.
-
Carefully remove the consumable from the beaker using clean, PFAS-free forceps.
-
Transfer the methanol leachate to a clean, PFAS-free collection vial for analysis.
3. Sample Analysis:
-
Analyze the methanol leachate for PFDA and other relevant PFAS using a validated LC-MS/MS method.
-
Prepare a method blank using the same batch of methanol that was not exposed to the test consumable.
-
Compare the PFDA concentration in the leachate to the method blank. A significantly higher concentration in the leachate indicates contamination from the tested consumable.
4. Quality Control:
-
Run a laboratory reagent blank with each batch of samples to ensure no background contamination from the analytical system.
-
Analyze a known concentration of a PFDA standard to verify instrument performance.
Mandatory Visualization
Diagram 1: Workflow for Identifying PFDA Contamination Sources
Caption: A logical workflow for systematically identifying the source of PFDA contamination in a laboratory.
Diagram 2: Signaling Pathway for PFDA Minimization in the Laboratory
Caption: A signaling pathway illustrating the key steps for minimizing PFDA contamination throughout the experimental workflow.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. youtube.com [youtube.com]
- 3. inside.battelle.org [inside.battelle.org]
- 4. epa.gov [epa.gov]
- 5. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 6. enthalpy.com [enthalpy.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. measurlabs.com [measurlabs.com]
- 9. alsglobal.com [alsglobal.com]
- 10. epa.gov [epa.gov]
Technical Support Center: Perfluorodecanoic Acid (PFDA) Solid-Phase Extraction (SPE)
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of Perfluorodecanoic acid (PFDA) during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the SPE of PFDA, presented in a question-and-answer format.
Q1: Why is my PFDA recovery consistently low?
Low recovery of PFDA can stem from several factors throughout the SPE workflow.[1][2][3][4] A systematic approach to troubleshooting is crucial to identify the root cause.[1][5] Key areas to investigate include the choice of SPE sorbent, sample pretreatment (especially pH adjustment), the strength of wash and elution solvents, and the flow rates applied during each step.[5][6][7]
Q2: How do I select the appropriate SPE sorbent for PFDA?
The choice of sorbent is critical for effective PFDA retention. Weak anion exchange (WAX) sorbents are frequently recommended for extracting PFAS, including PFDA, from various matrices like drinking water.[8][9][10] WAX sorbents are effective at retaining both long- and short-chain PFAS.[9] For more complex matrices, such as those with high organic content, a combination of sorbents, like WAX with graphitized carbon black (GCB), may be necessary to improve sample cleanliness and reduce matrix effects.[8] Some methods have also successfully utilized polymeric reversed-phase sorbents like polystyrene-divinylbenzene (PS-DVB).[8]
Q3: What is the optimal pH for PFDA extraction?
The pH of the sample matrix significantly influences the recovery of PFDA. As a carboxylic acid, PFDA's ionization state is pH-dependent. To ensure retention on most sorbents, particularly WAX, the pH should be adjusted to ensure the carboxyl group is ionized. Some studies have found that a pH around 8 is optimal for the extraction of various PFAS from aqueous samples.[11] However, for certain methods, adjusting the pH to be more acidic, around 4, has also been shown to yield good recoveries.[12] It is crucial to consult the specific SPE cartridge manufacturer's recommendations and the analytical method being followed.
Q4: My PFDA is being lost during the washing step. What should I do?
Loss of PFDA during the washing step indicates that the wash solvent is too strong, causing premature elution of the analyte.[1][5] Consider the following adjustments:
-
Reduce the organic content of the wash solvent.
-
Ensure the pH of the wash solution is appropriate to maintain the interaction between PFDA and the sorbent.[5]
-
Use a weaker solvent that is still capable of removing interferences without affecting PFDA retention.
Q5: I am not able to elute PFDA from the SPE cartridge effectively. How can I improve elution?
Inefficient elution results in low recovery because the analyte remains bound to the sorbent.[5][13] To improve elution:
-
Increase the strength of the elution solvent. For WAX cartridges, a common elution solvent is methanol containing a small percentage of a basic modifier like ammonium hydroxide (e.g., 5% NH4OH in methanol) to disrupt the ionic interaction.[4][14]
-
Increase the volume of the elution solvent. [13]
-
Allow for a soak time. Letting the elution solvent sit in the cartridge for a few minutes can improve the interaction with the analyte and enhance recovery.[6]
-
Decrease the elution flow rate to allow for more contact time between the solvent and the sorbent.[6]
Q6: Could matrix effects be causing my low PFDA recovery?
Yes, complex sample matrices can significantly impact PFDA recovery.[15] Matrix components can co-elute with PFDA and cause ion suppression in the mass spectrometer, leading to an apparent low recovery.[15] They can also compete with PFDA for binding sites on the sorbent. To mitigate matrix effects:
-
Incorporate additional cleanup steps. This may involve using a different or a combination of SPE sorbents (e.g., WAX and GCB).[8]
-
Optimize the wash steps to remove as many interfering compounds as possible.
-
Use isotopically labeled internal standards to correct for matrix-induced signal suppression or enhancement.[16]
Q7: What are the ideal flow rates for the different SPE steps?
The flow rate at each stage of the SPE process is crucial for achieving good recovery. While optimal flow rates can be method-specific, here are some general guidelines:[6]
-
Conditioning: ~5 mL/min
-
Sample Loading: 5-15 mL/min. Slower flow rates can improve retention.
-
Washing: ~5 mL/min
-
Elution: 3-5 mL/min. A slower flow rate during elution can improve recovery.[6]
Recent studies have shown that for some automated systems, loading rates can be increased significantly without compromising recovery, thereby improving throughput.[17]
Quantitative Data Summary
The following table summarizes key experimental parameters for PFDA solid-phase extraction found in the literature.
| Parameter | Sorbent Type | Sample Matrix | pH | Elution Solvent | Reported Recovery | Reference |
| PFDA | Weak Anion Exchange (WAX) | Treated Landfill Leachate | Optimized via RSM | 6 mL 1% Ammonia in Methanol | >95.67% | [10] |
| PFDA | AttractSPE® PFAs | Tap Water | ~4 | Not specified | 83-102% (for 10 PFAS) | [12] |
| PFDA | Oasis® HLB / Strata™-X | Seawater | 8 | Methanol | Good overall extraction | [11] |
| PFDA | Online SPE WAX column | Natural Water | Not specified | Water + 0.05% NH4OH and Methanol + 0.05% NH4OH | 80-120% (for 12 PFAS) | [14] |
Experimental Protocol: General SPE Method for PFDA from Water Samples
This protocol is a generalized procedure based on common practices for PFDA extraction from aqueous samples using a weak anion exchange (WAX) SPE cartridge. Note: This is a starting point, and optimization may be required for specific sample types and analytical instrumentation.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the WAX cartridge at a flow rate of approximately 5 mL/min.
-
Follow with 5 mL of reagent water, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Adjust the sample pH as required by your optimized method (e.g., to pH 8 or ~4).
-
Load the sample onto the SPE cartridge at a flow rate of 5-15 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of reagent water to remove hydrophilic interferences.
-
A second wash with a weak organic solvent (e.g., a low percentage of methanol in water) may be performed to remove more interferences, but this step requires careful optimization to prevent loss of PFDA.
-
-
Drying:
-
Dry the cartridge by passing nitrogen or air through it for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the PFDA from the cartridge with 4-8 mL of a basic methanolic solution (e.g., 1-5% ammonium hydroxide in methanol).
-
Use a slow flow rate (3-5 mL/min) to ensure complete elution. Consider a two-step elution with half the volume each time.
-
-
Post-Elution:
-
The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low PFDA recovery during SPE.
Caption: A flowchart for troubleshooting low recovery of PFDA during SPE.
References
- 1. m.youtube.com [m.youtube.com]
- 2. hawach.com [hawach.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 5. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 6. promochrom.com [promochrom.com]
- 7. silicycle.com [silicycle.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Retention performance of three widely used SPE sorbents for the extraction of perfluoroalkyl substances from seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.plytix.com [files.plytix.com]
- 13. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biotage.com [biotage.com]
Technical Support Center: Optimizing LC-MS/MS for Perfluorodecanoic Acid (PFDA) Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Perfluorodecanoic acid (PFDA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the optimal Multiple Reaction Monitoring (MRM) transitions for PFDA?
A1: The selection of precursor and product ions is critical for sensitive and specific detection of PFDA. Based on common industry practices and established methods, the following MRM transitions are recommended.
Q2: I am observing high background noise for PFDA in my blanks. What are the common sources of contamination and how can I mitigate them?
A2: High background noise for PFDA is a common issue in PFAS analysis due to their ubiquitous nature.[1][2][3] Common sources include:
-
LC System Components: PTFE tubing, frits, and solvent lines can leach PFAS.[3][4]
-
Solvents and Reagents: Methanol, water, and ammonium acetate may contain trace levels of PFAS.[1][2]
-
Sample Preparation: SPE cartridges, pipette tips, and collection vials can be sources of contamination.[1][3]
To mitigate background contamination, consider the following:
-
Install a delay column between the pump and the injector to separate contamination from the analytical peak.[3][4]
-
Use PFAS-free or PEEK tubing and system components where possible.[3]
-
Purchase high-purity, LC-MS grade solvents and reagents.[1]
-
Thoroughly flush the LC system before analysis.
-
Include method blanks with each sample batch to monitor for contamination.[2]
Q3: My PFDA peak shape is poor (e.g., broad, tailing, or split). What could be the cause?
A3: Poor peak shape can be attributed to several factors:
-
Injection Solvent: Injecting samples in a solvent with a higher organic content than the initial mobile phase can cause peak distortion, especially for early eluting compounds.[4]
-
Column Choice: While C18 columns are common, the choice of stationary phase can impact peak shape.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of PFDA and influence its interaction with the stationary phase.
-
Column Overloading: Injecting too much sample can lead to peak fronting.
Q4: I am experiencing low sensitivity for PFDA. How can I improve my signal?
A4: Low sensitivity can be a significant challenge in trace analysis of PFDA. To enhance the signal:
-
Optimize ESI Source Parameters: Adjust the spray voltage, gas flows (nebulizer and drying gas), and source temperature to maximize the ionization of PFDA.
-
Sample Pre-concentration: Utilize Solid Phase Extraction (SPE) to concentrate the sample, thereby increasing the amount of analyte injected. A 250-fold enrichment can be achieved by concentrating a 250 mL sample to a final volume of 1.0 mL.
-
Collision Energy Optimization: Fine-tune the collision energy (CE) for the specific MRM transition to achieve the most abundant fragment ion.
-
Check for Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of PFDA. Modifying the chromatographic gradient or improving sample cleanup can help mitigate this.
Troubleshooting Guides
Issue 1: No PFDA Peak Detected
This guide provides a systematic approach to troubleshooting the absence of a PFDA peak in your chromatogram.
Caption: Troubleshooting workflow for an absent PFDA peak.
Issue 2: High Background Contamination
This guide outlines steps to identify and eliminate sources of PFDA background contamination.
Caption: Workflow for identifying PFDA contamination sources.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the LC-MS/MS analysis of PFDA.
Table 1: Optimized MRM Transitions and Collision Energies for PFDA
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| PFDA | 513.0 | 469.0 | 11 | Negative |
| PFDA | 513.0 | 219.0 | - | Negative |
| ¹³C₂-PFDA (IS) | 515.0 | 470.0 | 10 | Negative |
Data compiled from multiple sources. Collision energy may require optimization based on the specific instrument.[5][6]
Table 2: Example LC Gradient for PFAS Analysis
| Time (min) | % Mobile Phase A (e.g., Water with Ammonium Acetate) | % Mobile Phase B (e.g., Methanol) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 1.0 | 95 | 5 | 0.4 |
| 8.0 | 10 | 90 | 0.4 |
| 10.0 | 10 | 90 | 0.4 |
| 10.1 | 95 | 5 | 0.4 |
| 15.0 | 95 | 5 | 0.4 |
This is an exemplary gradient and should be optimized for your specific application and column.
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a general guideline for the extraction and concentration of PFDA from water samples.
-
Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 15 mL of methanol, followed by 18 mL of LC-MS grade water.[5] Do not allow the cartridge to go dry.
-
Sample Loading: Load 250 mL of the water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[5]
-
Cartridge Washing: Wash the cartridge with a suitable buffer to remove interferences.
-
Elution: Elute the PFDA from the cartridge with a small volume of a basic methanolic solution (e.g., 0.3% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase (e.g., 1 mL).
Protocol 2: LC-MS/MS Analysis
This protocol outlines the general parameters for the analysis of PFDA.
-
LC System: An HPLC or UHPLC system equipped with a C18 or similar reversed-phase column. A delay column installed before the injector is highly recommended.[3][4]
-
Mobile Phase:
-
A: 2-5 mM Ammonium Acetate in LC-MS grade water.
-
B: Methanol or Acetonitrile.
-
-
Gradient: A suitable gradient to separate PFDA from other PFAS and matrix components (see Table 2 for an example).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Ion Source Parameters:
-
Spray Voltage: ~ -3.0 kV (optimize for your instrument).
-
Source Temperature: ~ 300-400 °C.
-
Drying Gas Flow: ~ 10-15 L/min.
-
Nebulizer Gas Pressure: ~ 30-50 psi.
-
-
Data Acquisition: Set up the MRM transitions for PFDA and its internal standard as detailed in Table 1.
Experimental Workflow Diagram
Caption: General experimental workflow for PFDA analysis.
References
Technical Support Center: Optimizing Low-Level PFDA Quantification
Welcome to the technical support center for Perfluorodecanoic Acid (PFDA) quantification. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for low-level PFDA analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise (S/N) ratio in low-level PFDA quantification?
A low S/N ratio in PFDA analysis can stem from several factors throughout the analytical workflow. Common culprits include:
-
Sample Matrix Interferences: Co-eluting substances from complex samples can suppress the ionization of PFDA, leading to a diminished signal.[1][2][3]
-
Contamination: PFDA and other per- and polyfluoroalkyl substances (PFAS) are ubiquitous in laboratory environments, leading to high background noise.[4][5] Contamination sources can include lab equipment, solvents, and even personal care products worn by lab personnel.[5][6]
-
Suboptimal Mass Spectrometry (MS) Parameters: Incorrect settings for parameters like ionization energy and collision energy can result in inefficient ion generation and fragmentation, thus reducing signal intensity.[7]
-
Inefficient Sample Preparation: Poor recovery of PFDA during extraction and cleanup steps will naturally lead to a weaker signal.[8][9]
-
Chromatographic Issues: Poor peak shape, such as broadening or tailing, can decrease the peak height relative to the baseline noise.[10]
Q2: How can I minimize background contamination when analyzing for trace levels of PFDA?
Minimizing background contamination is critical for achieving low detection limits. Here are key preventative measures:
-
Use PFAS-Free Materials: Employ high-density polyethylene (HDPE) or polypropylene containers for sample collection and storage, as PFDA can adsorb to glass surfaces.[6] Ensure all tubing, filters, and vials are certified PFAS-free.
-
Dedicated Equipment and Solvents: If possible, dedicate a set of lab equipment solely for PFAS analysis.[11] Use high-purity, LC-MS grade solvents and test them for background PFAS levels before use.[12]
-
Implement Strict Sampling Protocols: During sample collection, wear nitrile gloves and avoid using materials containing polytetrafluoroethylene (PTFE).[5][13] Field blanks should be collected to monitor for potential contamination during the sampling process.[11]
-
Laboratory Practices: Avoid wearing waterproof clothing or personal care products like sunscreen and moisturizers in the lab, as these can be sources of PFAS contamination.[5]
Q3: What are the recommended starting points for LC-MS/MS parameters for sensitive PFDA detection?
For sensitive PFDA analysis, a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used. Here are some typical starting parameters:
| Parameter | Typical Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 513 |
| Product Ion (m/z) | 469 |
| Dwell Time | 50-100 ms |
| Collision Energy | -10 to -20 eV |
| Capillary Voltage | 2.5-3.5 kV |
| Source Temperature | 120-150 °C |
| Desolvation Temperature | 350-500 °C |
| Nebulizer Gas Flow | 1.5-2.5 L/min |
| Drying Gas Flow | 10-15 L/min |
Note: These are general guidelines. Optimal parameters should be determined empirically for your specific instrument and method.
Troubleshooting Guides
Issue 1: High Baseline Noise
A high baseline noise can significantly impact the limit of detection (LOD) and limit of quantification (LOQ).
Troubleshooting Workflow for High Baseline Noise
Caption: Troubleshooting workflow for high baseline noise.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents or Reagents | Analyze a method blank to confirm solvent contamination. If contaminated, replace with fresh, high-purity solvents.[12] |
| Contaminated LC System Components | Systematically flush the LC system with a strong solvent. If the problem persists, replace components like tubing, fittings, and the injection port rotor seal. |
| Dirty Ion Source | A dirty ion source can lead to a noisy baseline.[14] Inspect and clean the ion source according to the manufacturer's recommendations. |
| Improper Detector Settings | An inappropriate detector time constant or data acquisition rate can increase baseline noise.[15] Adjust these settings to smooth the baseline without compromising peak shape. |
| Electronic Interference | Ensure the LC-MS system is properly grounded and away from other electronic equipment that may cause interference. |
Issue 2: Poor Peak Shape (Tailing or Broadening)
Poor peak shape reduces peak height and, consequently, the S/N ratio.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Possible Causes and Solutions:
| Cause | Solution |
| Column Contamination | Buildup of matrix components on the column can lead to peak tailing.[10] Flush the column with a strong solvent or, if necessary, replace it. |
| Column Degradation | A void at the head of the column can cause peak splitting or broadening.[16] This often requires column replacement. |
| Mobile Phase Mismatch | The pH of the mobile phase can affect the peak shape of acidic analytes like PFDA. Ensure the mobile phase pH is appropriate. Also, ensure the injection solvent is compatible with the mobile phase to prevent peak distortion.[10] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening.[10] Minimize extra-column volume by using shorter, narrower-bore tubing. |
| Secondary Interactions | PFDA can interact with active sites on the column stationary phase or in the LC system. Using a column with inert hardware or adding a small amount of a competing acid to the mobile phase can sometimes mitigate these interactions. |
Issue 3: Ion Suppression/Matrix Effects
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a suppressed or enhanced signal.[3]
Workflow for Addressing Matrix Effects
Caption: Workflow for identifying and mitigating matrix effects.
Possible Causes and Solutions:
| Cause | Solution |
| Co-eluting Matrix Components | Interfering compounds from the sample matrix compete with PFDA for ionization.[3] |
| Insufficient Sample Cleanup | Inadequate removal of matrix components during sample preparation is a primary cause of matrix effects. |
| High Analyte Concentration | At high concentrations, analytes can self-suppress. |
Strategies for Mitigation:
-
Improve Sample Preparation: Enhance the solid-phase extraction (SPE) protocol to better remove interfering compounds.[8] This may involve using a different sorbent material or adding extra wash steps. For some matrices, a dispersive solid-phase extraction (dSPE) cleanup with a sorbent like graphitized carbon can be effective at removing interferences.[1]
-
Modify Chromatographic Conditions: Adjust the LC gradient to achieve better separation between PFDA and the interfering matrix components.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[17] However, this will also reduce the PFDA concentration, so this approach is only feasible if the initial signal is sufficiently high.
-
Use Isotope-Labeled Internal Standards: An isotopically labeled internal standard (e.g., ¹³C-PFDA) that co-elutes with the native PFDA can help to compensate for matrix effects, as it will be affected in the same way as the target analyte.[2]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for PFDA in Water Samples
This protocol is a general guideline based on methods like EPA 537.1.
-
Sample Preservation: Adjust the pH of the water sample to < 2 with hydrochloric acid to prevent microbiological degradation.
-
Cartridge Conditioning:
-
Pass 15 mL of methanol through a weak anion exchange (WAX) SPE cartridge.
-
Equilibrate the cartridge with 18 mL of LC-MS grade water, ensuring the cartridge does not go dry.
-
-
Sample Loading:
-
Load 250 mL of the water sample onto the SPE cartridge at a flow rate of 10-15 mL/min.
-
-
Cartridge Washing:
-
Wash the cartridge with two 7.5 mL aliquots of LC-MS grade water to remove any residual sample matrix.
-
-
Cartridge Drying:
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the PFDA from the cartridge with two 4 mL aliquots of methanol.
-
-
Concentration and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 60°C.
-
Reconstitute the residue in 1 mL of 96:4 (v/v) methanol:water.[8]
-
Protocol 2: Improving Signal-to-Noise Ratio through Signal Averaging
Signal averaging is a computational method to improve the S/N ratio by acquiring and averaging multiple scans of the same sample.[11]
-
Acquire Multiple Scans: Inject the sample and acquire data for a specified number of scans (e.g., 4, 8, or 16).
-
Average the Scans: The instrument software will average the acquired scans. The signal increases proportionally to the number of scans (n), while the noise increases proportionally to the square root of n.
-
Evaluate S/N Improvement: The theoretical improvement in the S/N ratio is the square root of the number of scans. For example, averaging 16 scans can lead to a 4-fold improvement in the S/N ratio.[13]
Quantitative Improvement in S/N with Signal Averaging
| Number of Scans (n) | Theoretical S/N Improvement (√n) |
| 1 | 1x |
| 4 | 2x |
| 9 | 3x |
| 16 | 4x |
| 64 | 8x |
Note: The effectiveness of signal averaging depends on the stability of the analyte and the instrument over the course of the multiple injections.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. agilent.com [agilent.com]
- 6. waterboards.ca.gov [waterboards.ca.gov]
- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. tandfonline.com [tandfonline.com]
- 10. agilent.com [agilent.com]
- 11. organomation.com [organomation.com]
- 12. fda.gov [fda.gov]
- 13. A Guide for Water Operators Preparing for PFAs Sampling and Regulations - Environmental Finance Center Network [efcnetwork.org]
- 14. zefsci.com [zefsci.com]
- 15. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 16. lcms.cz [lcms.cz]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Perfluorodecanoic Acid (PFDA) Extraction Efficiency from Soil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Perfluorodecanoic acid (PFDA) from soil matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of PFDA from soil, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Troubleshooting Steps |
| Low PFDA Recovery | Incomplete Extraction: The chosen solvent may not be optimal for the soil type, or the extraction time and agitation may be insufficient. | Optimize Solvent System: Consider using methanol with a modifier like ammonium hydroxide (e.g., 99:1 methanol:ammonium hydroxide) to improve the extraction of anionic PFAS like PFDA. For soils with high organic matter, a more polar solvent system might be necessary. Increase Extraction Time/Agitation: Extend the shaking or sonication time to ensure complete partitioning of PFDA from the soil matrix to the solvent. Employ Advanced Extraction Techniques: Consider using Accelerated Solvent Extraction (ASE) for more efficient extraction, especially for aged or highly contaminated soils.[1] |
| Matrix Effects: Co-extracted substances from the soil matrix (e.g., humic acids, lipids) can interfere with the analytical measurement (ion suppression or enhancement in LC-MS/MS). | Incorporate a Cleanup Step: Use a solid-phase extraction (SPE) cleanup step after the initial extraction. Weak anion exchange (WAX) cartridges are commonly used for PFAS. Graphitized carbon black (GCB) can also be used to remove interfering substances. Dilute the Extract: Diluting the final extract can mitigate matrix effects, although this will also raise the detection limit. | |
| Adsorption to Labware: PFDA can adsorb to glass and certain plastic surfaces, leading to losses. | Use Appropriate Materials: Utilize polypropylene or high-density polyethylene (HDPE) containers and labware throughout the extraction process. Avoid using glass or PTFE-containing materials where possible.[2] | |
| High Variability in Replicate Samples | Inhomogeneous Sample: The PFDA contamination in the soil sample may not be uniformly distributed. | Homogenize the Sample: Thoroughly mix and homogenize the soil sample before taking aliquots for extraction. For field samples, collecting a composite sample from multiple locations within the target area is recommended. |
| Inconsistent Extraction Procedure: Minor variations in extraction time, solvent volume, or agitation speed between replicates can lead to variability. | Standardize the Protocol: Ensure that all experimental parameters (e.g., soil-to-solvent ratio, shaking speed, extraction time, temperature) are kept consistent across all samples and replicates. | |
| Contamination in Blank Samples | Contaminated Solvents or Reagents: Solvents, water, or other reagents may contain trace levels of PFAS. | Use High-Purity Reagents: Employ HPLC-grade or higher purity solvents and reagents. Run solvent blanks to check for contamination. |
| Contaminated Labware or Equipment: PFAS can be present in various laboratory materials and equipment. | Thoroughly Clean Equipment: Dedicate specific labware for PFAS analysis and clean it rigorously. Avoid using equipment with any PTFE (Teflon™) components if possible. Pre-rinse Containers: Rinse all sample containers and labware with the extraction solvent before use. | |
| Cross-Contamination from High-Concentration Samples: Carryover from highly contaminated samples can affect subsequent analyses. | Analyze High-Concentration Samples Last: If possible, run samples with expected high concentrations of PFDA at the end of an analytical batch. Thoroughly Clean Autosampler: Implement a rigorous cleaning procedure for the LC autosampler between injections. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting PFDA from soil?
A1: Methanol is a widely used and effective solvent for extracting PFDA from soil. Its efficiency can often be enhanced by adding a modifier. A common and effective extraction solvent is a mixture of methanol and ammonium hydroxide (e.g., 99:1 v/v).[1] Acetonitrile has also been investigated, but methanol has generally shown better recovery for a broader range of PFAS, including PFDA.[3] For soils with high organic content, a more polar solvent mixture may be beneficial.
Q2: How does soil pH affect PFDA extraction efficiency?
A2: Soil pH can significantly influence the extraction efficiency of PFDA. As an anionic compound, PFDA's charge is pH-dependent. At lower pH values, PFDA is more likely to be in its neutral, protonated form, which can increase its sorption to soil organic matter and mineral surfaces. This stronger binding can make extraction more difficult. Conversely, at higher (more alkaline) pH, PFDA will be deprotonated and carry a negative charge, which can reduce its interaction with negatively charged soil components, potentially improving extraction efficiency. Therefore, using a basic extraction solvent (e.g., methanol with ammonium hydroxide) is often recommended to increase the pH and enhance the extraction of PFDA.
Q3: What is the recommended soil-to-solvent ratio for PFDA extraction?
A3: A common soil-to-solvent ratio used in many protocols is 1:10 (w/v), for example, 5 grams of soil in 50 mL of solvent. However, the optimal ratio can depend on the soil type and the level of contamination. It is important to ensure that the solvent volume is sufficient to fully immerse the soil and allow for effective mixing.
Q4: How long should I shake or sonicate my soil samples during extraction?
A4: Typical extraction times range from 1 to 2 hours of shaking or sonication.[1] The optimal time can vary depending on the soil matrix and the specific agitation method used. It is advisable to perform a small optimization study to determine the minimum time required to achieve maximum recovery for your specific samples.
Q5: Should I use shaking or sonication for the extraction?
A5: Both shaking (e.g., on a horizontal shaker) and sonication can be effective for extracting PFDA from soil. Sonication can provide more energy to the extraction process and may be more efficient for tightly bound PFDA. However, it can also potentially lead to the breakdown of soil aggregates and the release of more matrix interferences. A combination of both, for instance, 1 hour of sonication followed by 2 hours of shaking, has been shown to be effective.[1] The choice may also depend on the available equipment and the specific characteristics of the soil.
Q6: Is a sample cleanup step necessary after extraction?
A6: For many soil types, especially those with high organic matter or clay content, a cleanup step is highly recommended to remove co-extracted matrix components that can interfere with LC-MS/MS analysis. Solid-phase extraction (SPE) with weak anion exchange (WAX) cartridges is a common and effective cleanup method for PFAS. Dispersive SPE with graphitized carbon black (GCB) is another option to remove pigments and other interferences.
Data Presentation: Comparison of PFDA Extraction Efficiencies
The following tables summarize quantitative data on PFDA extraction efficiency under different conditions.
Table 1: Comparison of Extraction Methods for PFDA in Soil
| Extraction Method | Solvent System | PFDA Recovery (%) | Reference |
| Legacy In-house (Sonication & Shaking) | 99:1 Methanol:Ammonium Hydroxide | ~70-90% | [1] |
| EPA Method 1633 | Methanol | Variable, generally within 40-150% acceptance range | [4] |
| Accelerated Solvent Extraction (ASE) | Methanol | 70-130% | [5] |
Note: Recovery percentages can vary significantly depending on the soil matrix and specific experimental conditions.
Table 2: Influence of Solvent Composition on PFAS Recovery
| Solvent System | % of Labeled PFAS Standards with 80-120% Recovery |
| Methanol (MeOH) | 88% |
| Acetonitrile (ACN) | 14% |
This data from a study on a comprehensive set of PFAS suggests that methanol is generally a more robust solvent for PFAS extraction from soil compared to acetonitrile.[3]
Experimental Protocols
Below are detailed methodologies for key experiments related to PFDA extraction from soil.
Protocol 1: Solvent Extraction using Shaking and Sonication
This protocol is based on a legacy in-house method that has been shown to be effective for PFAS analysis in soil.[1]
1. Sample Preparation:
- Air-dry the soil sample at room temperature.
- Sieve the soil through a 2 mm mesh to remove large debris and ensure homogeneity.
- Weigh approximately 2-5 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
2. Spiking (for Quality Control):
- Spike the sample with a known amount of an isotopically labeled PFDA internal standard.
3. Extraction:
- Add 10 mL of extraction solvent (99:1 methanol:ammonium hydroxide) to the centrifuge tube.
- Vortex the tube for 30 seconds.
- Place the tube in a sonicator bath for 1 hour.
- Transfer the tube to a horizontal shaker and shake for 2 hours at a moderate speed.
- Centrifuge the tube at approximately 4000 rpm for 10 minutes to pellet the soil.
- Carefully decant the supernatant into a clean polypropylene collection tube.
- Repeat the extraction (steps 3a-3f) two more times, combining the supernatants from all three extractions.
4. Concentration and Reconstitution:
- Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., 96:4 methanol:water).
5. Cleanup (Recommended):
- Perform a solid-phase extraction (SPE) cleanup using a weak anion exchange (WAX) cartridge to remove matrix interferences.
6. Analysis:
- Analyze the final extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 2: Accelerated Solvent Extraction (ASE)
This protocol provides a general guideline for using ASE for PFDA extraction from soil.[5]
1. Sample Preparation:
- Mix the soil sample with a drying agent like diatomaceous earth.
- Load the mixture into an ASE cell.
2. Extraction:
- Place the cell into the ASE instrument.
- Set the extraction parameters:
- Solvent: Methanol
- Temperature: e.g., 100 °C
- Pressure: e.g., 1500 psi
- Static Time: e.g., 5-10 minutes
- Number of Cycles: 2-3
- Initiate the extraction sequence. The instrument will automatically perform the extraction and collect the extract.
3. Post-Extraction Processing:
- The collected extract can then be concentrated and subjected to a cleanup procedure as described in Protocol 1 before LC-MS/MS analysis.
Visualizations
Diagram 1: General Workflow for PFDA Extraction and Analysis from Soil
Caption: General workflow for PFDA extraction from soil.
Diagram 2: Decision Tree for Troubleshooting Low PFDA Recovery
Caption: Troubleshooting low PFDA recovery.
References
- 1. extension.psu.edu [extension.psu.edu]
- 2. waterboards.ca.gov [waterboards.ca.gov]
- 3. Comparison of per- and polyfluoroalkyl substance (PFAS) soil extractions and instrumental analysis: large-volume injection liquid chromatography-mass spectrometry, EPA Method 1633, and commercial lab results for 40 PFAS in various soils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cem.de [cem.de]
- 5. kemolab.hr [kemolab.hr]
Reducing background interference in Perfluorodecanoic acid analysis.
This technical support guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background interference in Perfluorodecanoic acid (PFDA) and other per- and polyfluoroalkyl substances (PFAS) analysis.
Troubleshooting Guide: High Background Interference
This guide addresses specific issues that can lead to elevated background signals in your PFDA analysis.
Question: I am observing a high, uniform background signal across all my samples, including blanks. What are the likely causes and how can I fix it?
Answer: A consistent high background often points to systemic contamination within your analytical setup. The most common culprits are components of the liquid chromatography (LC) system itself, solvents, or reagents.
-
Issue 1: Contamination from LC System Components. Many standard (U)HPLC systems contain components made from polytetrafluoroethylene (PTFE) or its copolymers.[1] PTFE is a major source of PFAS background interference as it can leach these compounds into the mobile phase.[1][2]
-
Solution: Replace PTFE-containing components with PFAS-free alternatives. This includes tubing, fittings, solvent frits, and degasser components.[2][3] Consider installing a delay column between the solvent mixer and the injector to chromatographically separate background PFAS leached from the system from the analytes in your injected sample.[4]
-
-
Issue 2: Contaminated Solvents or Reagents. The solvents used for the mobile phase (e.g., methanol, water) and sample preparation can contain trace levels of PFDA and other PFAS.[2]
-
Solution: Use solvents specifically designated as "PFAS-free" or "low-background".[2] Always test new batches of solvents by running a blank gradient to ensure they are clean. Prepare fresh mobile phases daily and store them in polypropylene or other PFAS-free containers.
-
-
Issue 3: Sample Preparation Contamination. Contamination can be introduced during sample collection, storage, and preparation.
Question: My blank samples are clean, but I see significant background noise in my experimental samples. What should I investigate?
Answer: When background interference is specific to your experimental samples, the source is likely related to the sample matrix itself or cross-contamination during the preparation of those specific samples.
-
Issue 1: Matrix Effects. Complex sample matrices (e.g., serum, tissue, soil) can contain compounds that interfere with the mass spectrometric detection of PFDA.[5] For example, certain fatty acids or lipids can produce signals that mimic PFAS ion transitions, leading to false positives or inflated quantification.[6]
-
Solution: Enhance your sample cleanup procedures. Utilize different solid-phase extraction (SPE) sorbents, such as weak anion exchange (WAX) cartridges, to selectively isolate acidic compounds like PFDA.[3] High-resolution mass spectrometry (HRMS) can also be used to differentiate between PFDA and interfering compounds based on their exact mass.[5]
-
-
Issue 2: Cross-Contamination. Carryover from a highly concentrated sample to a subsequent injection can cause sporadic background issues.
-
Solution: Implement a rigorous wash sequence for the injection port and needle after each injection, especially after running high-concentration standards or samples. Injecting a blank solvent sample after a high-concentration sample can help verify that carryover is not an issue.
-
Frequently Asked Questions (FAQs)
What are the most common sources of PFDA background contamination in a laboratory?
PFDA and other PFAS are ubiquitous in the environment and can be found in many common laboratory products.[7][8] Key sources of contamination include:
-
Analytical Instrumentation: PTFE components in LC systems are a primary source of background interference.[1][2]
-
Sample Containers: Glass containers can adsorb PFAS, leading to sample loss and potential cross-contamination.[1] Always use polypropylene or high-density polyethylene (HDPE) containers.[4][9]
-
Solvents and Reagents: Methanol, water, and other reagents can contain trace levels of PFAS.[2]
-
Laboratory Environment: Indoor air and dust can contain PFAS from consumer products like treated carpets or textiles.[7]
-
Personal Care Products: Some lotions and other personal care products may contain PFAS, which can be a source of external contamination.
How can I modify my LC-MS/MS method to reduce background?
Method optimization is critical for achieving low detection limits.
-
Install a Delay Column: A delay column is installed before the injector to retain PFAS contaminants from the mobile phase and LC pump, allowing them to elute separately from the analytes of interest.[4]
-
Use Isotope Dilution: Employing isotopically labeled internal standards for PFDA (e.g., 13C2-PFDA) can help correct for matrix effects and variations in instrument response.[10]
-
Optimize Mobile Phase: Use ammonium acetate as a mobile phase additive instead of other salts, as it is known to provide good sensitivity in negative ion mode for PFAS analysis.[4] A typical mobile phase consists of a gradient of methanol and water with ammonium acetate.[9]
What materials should I avoid and what should I use in my PFDA analysis workflow?
To minimize background, it is crucial to create a "PFAS-free" sample flow path.
-
Avoid:
-
Use:
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for Water Samples
This protocol outlines a general procedure for extracting PFDA from water samples using a weak anion-exchange (WAX) SPE cartridge, designed to minimize background contamination.
-
Cartridge Conditioning: Condition a WAX SPE cartridge (e.g., 60 mg, 3 mL) with 15 mL of methanol.[4]
-
Cartridge Equilibration: Equilibrate the cartridge with 18 mL of MS-grade water. Do not allow the cartridge to go dry.[4]
-
Sample Loading: Load 250 mL of the water sample onto the cartridge at a flow rate of approximately 10-15 mL/min.[4] The sample should be fortified with an isotopically labeled internal standard (e.g., 13C2-PFDA).[10]
-
Cartridge Washing: Wash the cartridge with a buffer to remove neutral and basic interferences.
-
Analyte Elution: Elute the PFDA and other acidic PFAS from the cartridge using a small volume of a basic methanol solution (e.g., methanol with a small percentage of ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of 96:4 methanol:water for LC-MS/MS analysis.[4][11]
Data Presentation
Table 1: Example Method Reporting Limits (MRLs) for PFAS Compounds
This table shows example MRLs that can be achieved with an optimized LC-MS/MS method. Actual MRLs may vary depending on the specific instrumentation and matrix.
| Compound | MRL (ng/L) |
| Perfluorooctanoic acid (PFOA) | 750 |
| Perfluorooctane sulfonic acid (PFOS) | 750 |
| This compound (PFDA) | 750 |
| Perfluorohexane sulfonic acid (PFHxS) | 750 |
| Perfluorononanoic acid (PFNA) | 750 |
| N-ethylperfluorooctanesulfonamidoacetic acid (NEtFOSAA) | >750 |
Data adapted from a study optimizing EPA Method 537.[4]
Table 2: Example Calibration Standard Concentrations for Serum Analysis
This table provides an example of concentration ranges used for calibrating the analytical instrument for the analysis of PFAS in human serum.
| Standard ID | PFDA Conc. (ng/mL) | PFOA Conc. (ng/mL) | PFOS Conc. (ng/mL) |
| Standard 1 | 0.1 | 0.1 | 0.2 |
| Standard 2 | 0.2 | 0.2 | 0.4 |
| Standard 3 | 0.5 | 0.5 | 1.0 |
| Standard 4 | 1.0 | 1.0 | 2.0 |
| Standard 5 | 2.5 | 2.5 | 5.0 |
| Standard 6 | 5.0 | 5.0 | 10.0 |
| Standard 7 | 10.0 | 10.0 | 20.0 |
| Standard 8 | 20.0 | 20.0 | 40.0 |
| Standard 9 | 40.0 | 40.0 | 80.0 |
Data derived from CDC Laboratory Procedure Manual for PFAS analysis.[10]
Visualized Workflows and Logic
Caption: Troubleshooting logic for diagnosing high background in PFDA analysis.
Caption: Common sources of background interference in PFDA analysis.
Caption: Recommended workflow for PFDA sample preparation and analysis.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. chromtech.com [chromtech.com]
- 3. lcms.cz [lcms.cz]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OVERVIEW OF BACKGROUND INFORMATION AND ASSESSMENT METHODS - IRIS Toxicological Review of this compound (PFDA) and Related Salts CASRN 335-76-2 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 9. Solutions for the Analysis of PFAS Forever Chemicals - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 10. wwwn.cdc.gov [wwwn.cdc.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Derivatization for GC Analysis of Perfluorodecanoic Acid (PFDA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of Perfluorodecanoic acid (PFDA) and other perfluoroalkyl carboxylic acids (PFCAs) prior to Gas Chromatography (GC) analysis. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of PFDA?
A1: this compound is a polar compound with low volatility due to the carboxylic acid functional group, which can form strong intermolecular hydrogen bonds.[1][2] This makes it unsuitable for direct analysis by gas chromatography, which requires analytes to be volatile and thermally stable.[2][3] Derivatization chemically modifies the carboxylic acid group, typically by converting it into a less polar and more volatile ester, amide, or silyl ester, allowing it to be vaporized in the GC inlet without decomposition and to travel through the analytical column.[2][4][5]
Q2: What are the most common derivatization methods for PFDA?
A2: The most common derivatization methods for PFDA for GC analysis fall into three main categories:
-
Esterification: This involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol, isopropanol) in the presence of an acid catalyst to form an ester.[3][6] Other esterification agents include alkyl chloroformates (e.g., isobutyl chloroformate) and benzylating agents (e.g., benzyl bromide).[7][8][9]
-
Amidation: This method converts the carboxylic acid into an amide. A common approach involves using a reagent like 2,4-difluoroaniline (DFA) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[3][10]
-
Silylation: This technique replaces the acidic proton of the carboxylic acid with a silyl group, such as a triethylsilyl group, using a reagent like triethylsilanol.[7][11]
Q3: How do I choose the best derivatization method for my application?
A3: The choice of derivatization method depends on several factors, including the chain length of the PFCAs being analyzed, the desired sensitivity, and the available instrumentation. Esterification with simple alcohols is a cost-effective method.[6] However, amidation has been shown to be more effective for a wider range of PFCAs, including shorter-chain compounds (C4-C6), where esterification can be inefficient.[3] Silylation can also be an effective method.[11] For highly sensitive analyses, derivatization to form pentafluorobenzyl esters can significantly improve detection limits, especially with an electron capture detector (ECD).[4][8]
Q4: What are the critical parameters to control during the derivatization reaction?
A4: Key parameters to control for successful and reproducible derivatization include:
-
Reaction Temperature: The optimal temperature can vary significantly between different derivatization methods and reagents.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion.
-
Reagent Concentration: An appropriate molar excess of the derivatizing reagent is necessary to drive the reaction forward.
-
Catalyst: The presence and concentration of a catalyst (e.g., acid for esterification, pyridine for some chloroformate reactions) can be crucial.[6][9]
-
Solvent: The choice of solvent can impact the reaction yield.[12]
-
Moisture: Many derivatization reactions, particularly silylation, are sensitive to water.[5][13] It is essential to use anhydrous reagents and solvents and to dry the sample extract thoroughly.
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization of PFDA for GC analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Yield | Incomplete reaction due to insufficient time or temperature. | Optimize reaction time and temperature. For example, some esterification reactions are performed overnight at room temperature, while others may require heating.[6] |
| Inactive or degraded derivatization reagent. | Use fresh reagents. Store derivatization reagents under the recommended conditions (e.g., protected from moisture and light). | |
| Presence of water in the sample or reagents. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Consider adding a drying agent like sodium sulfate to the sample extract before derivatization.[6][13] | |
| Incorrect pH of the reaction mixture. | For some methods, such as amidation, adjusting the pH of the sample solution can be critical for optimal derivatization.[3] | |
| Poor Peak Shape (Tailing) | Incomplete derivatization leaving polar, underivatized PFDA. | Re-optimize the derivatization procedure to ensure complete reaction (see "Low or No Derivatization Yield" above). |
| Adsorption of the analyte onto active sites in the GC system (inlet liner, column). | Use a deactivated inlet liner. Consider silanizing the glassware to reduce active sites.[4] Ensure the GC column is in good condition and suitable for the analysis of fluorinated compounds. | |
| Extraneous Peaks in the Chromatogram | Side reactions during derivatization. | Optimize reaction conditions (temperature, time) to minimize the formation of byproducts.[14] |
| Contamination from reagents, solvents, or labware. | Use high-purity reagents and solvents. Be aware of potential contamination from lab equipment containing fluoropolymers (e.g., PTFE).[15][16] It is recommended to use polypropylene labware.[15] | |
| Byproducts of the derivatization reagent. | Identify the byproducts by running a reagent blank. Adjust the sample cleanup procedure to remove these interfering peaks if necessary. | |
| Poor Reproducibility | Inconsistent reaction conditions. | Precisely control all derivatization parameters (temperature, time, reagent volumes) for all samples and standards. Automated derivatization can improve reproducibility.[17] |
| Sample matrix effects. | Perform a matrix spike and recovery experiment to assess the impact of the sample matrix on derivatization efficiency. An appropriate sample cleanup procedure (e.g., Solid Phase Extraction - SPE) may be necessary to remove interfering matrix components.[3] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the derivatization of PFCAs for GC analysis.
Table 1: Comparison of Derivatization Methods for PFCAs
| Derivatization Method | Reagents | Typical Reaction Conditions | Advantages | Disadvantages | Reference(s) |
| Esterification (Alcohol) | Methanol, Ethanol, or Isopropanol with H₂SO₄ catalyst | Room temperature, overnight | Cost-effective | Can be inefficient for shorter-chain PFCAs (C4-C6).[3] | [3][6] |
| Esterification (Chloroformate) | Isobutyl chloroformate, Pyridine catalyst | Optimized in an aqueous phosphate buffer (pH 2.5) | Rapid derivatization | [9] | |
| Amidation | 2,4-difluoroaniline (DFA), N,N'-dicyclohexylcarbodiimide (DCC) | 20°C, 200 rpm, 0.5 h | Effective for a wide range of PFCAs (C4-C12).[3] | [3][10] | |
| Silylation | Triethylsilanol, Acid catalyst | Takes place directly in water | Not moisture sensitive compared to other silylation methods. | [7][11] |
Table 2: Optimized Conditions for Amidation of PFCAs with 2,4-difluoroaniline
| Parameter | Optimal Condition |
| Sample pH | Acidified to pH 1 with 1 N HCl |
| Salt Addition | 0.2 g of sodium chloride |
| Extraction Solvent | 5 mL of ethyl acetate |
| 2,4-difluoroaniline Solution | 0.4 mL of 0.1 M in Dichloromethane (DCM) |
| N,N-dicyclohexylcarbodiimide Solution | 0.2 mL of 0.1 M in Dichloromethane (DCM) |
| Reaction Temperature | 20 °C |
| Shaking Speed | 200 rpm |
| Reaction Time | 0.5 h |
| Data sourced from a study by Li and Sun (2019).[3] |
Experimental Protocols
Protocol 1: Esterification of PFDA with Methanol
-
To 1 mL of the sample extract containing PFDA, add 20 µL of a 50 mg/L PFDA stock solution.
-
Add concentrated sulfuric acid (H₂SO₄) to a final concentration of 5% (v/v).
-
Shake the mixture on an orbital shaker at room temperature overnight.[6]
-
Add 2 mL of n-hexane and 0.5 mL of water and vortex to extract the PFDA methyl ester.
-
Separate the organic (n-hexane) layer.
-
Wash the organic layer with 0.5 mL of water to remove residual acid.
-
Dry the organic extract with anhydrous sodium sulfate.[6]
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen before GC analysis.[6]
Protocol 2: Amidation of PFDA with 2,4-difluoroaniline (DFA)
-
Take 5 mL of the aqueous sample containing PFDA and acidify to pH 1 with 1 N HCl.
-
Add 0.2 g of sodium chloride and 5 mL of ethyl acetate.
-
Add 0.4 mL of a 0.1 M solution of 2,4-difluoroaniline in dichloromethane (DCM) and 0.2 mL of a 0.1 M solution of N,N'-dicyclohexylcarbodiimide (DCC) in DCM.[3]
-
Shake the mixture on an orbital shaker at 200 rpm for 30 minutes at 20°C.[3]
-
After the reaction, the resulting anilide derivative can be extracted and prepared for GC analysis.
Visualizations
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. gcms.cz [gcms.cz]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization Methods for Perfluoroalkyl Substances (PFAS) by Gas Chromatography/Tandem Mass Spectrometry | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]
- 11. d-nb.info [d-nb.info]
- 12. Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 14. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 15. food-safety.com [food-safety.com]
- 16. How to Deal with the Challenges Pertinent to Perfluorinated... [fbtechrevieweurope.com]
- 17. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Detection Limits for Perfluorodecanoic Acid (PFDA) in Water Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection limits of Perfluorodecanoic acid (PFDA) in various water matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for detecting PFDA in water at low concentrations?
A1: The most widely used technique for the quantification of PFDA and other Per- and Polyfluoroalkyl Substances (PFAS) in water is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and selectivity, which is crucial for detecting the low nanogram-per-liter (ng/L) or parts-per-trillion (ppt) concentrations often required by regulatory guidelines.[3][4]
Q2: Should I use Solid-Phase Extraction (SPE) or direct injection for my water samples?
A2: The choice depends on your required detection limits and the sample matrix.
-
Solid-Phase Extraction (SPE) is recommended for achieving the lowest detection limits (sub-ng/L).[5] It concentrates the analyte from a large sample volume (e.g., 250-500 mL) into a small final extract volume (e.g., 1 mL), thereby increasing sensitivity significantly. SPE is the standard approach for many regulatory methods like EPA Method 537.1 and 1633.[6]
-
Direct Injection is a faster and simpler approach that avoids time-consuming extraction steps and reduces the risk of contamination from SPE consumables.[7][8][9] However, it is less sensitive and more susceptible to matrix effects, making it suitable for screening or for analyzing samples with higher expected PFDA concentrations.[7][10][11]
Q3: What type of sample container is best for collecting water samples for PFDA analysis?
A3: High-density polyethylene (HDPE) or polypropylene containers are the preferred choice for collecting and storing water samples for PFAS analysis.[12][13] Glass containers should be avoided for aqueous samples as certain PFAS can adsorb to the glass surface, leading to analyte loss and inaccurate results.[12][13] All sample containers should be sourced from the analyzing laboratory to ensure they are certified PFAS-free.[13]
Q4: How can I minimize background contamination during sample preparation and analysis?
A4: Minimizing background contamination is critical for achieving low detection limits. Key sources of contamination include laboratory equipment, solvents, and even the LC-MS/MS system itself.
-
Avoid Teflon™: Replace any Teflon™ components (e.g., tubing, bottle caps) in your sample flow path and LC system with PEEK or polypropylene, as Teflon™ is a major source of PFAS contamination.[12]
-
Use a Delay Column: Install a delay or "trap" column between the solvent mixer and the injector to chromatographically separate background PFAS contamination originating from the mobile phase or LC system from the analytes in the injected sample.[12]
-
Test Consumables: Pre-test all consumables, including vials, pipette tips, and solvents, to ensure they are free of PFAS.[14][15] Some labs recommend pre-cleaning consumables with an organic solvent before use.[14]
-
Maintain a Clean Workspace: Work in an uncluttered space and regularly change gloves to reduce the potential for cross-contamination.[14] Avoid bringing items like waterproof clothing or certain food packaging into the lab environment.[14][16]
Troubleshooting Guides
Issue 1: Low or No PFDA Signal
Q: I am not seeing a signal for PFDA, or the intensity is much lower than expected. What are the possible causes?
A: This issue can stem from problems in sample preparation, the LC system, or the mass spectrometer.
| Possible Cause | Troubleshooting Step |
| Poor SPE Recovery | Verify the pH of the sample before extraction. Ensure the SPE cartridge is conditioned and equilibrated properly. Check that the elution solvent is appropriate for PFDA and the sorbent type. Use isotopically labeled internal standards to monitor recovery. |
| Analyte Loss to Containers | Ensure you are using polypropylene or HDPE containers, not glass, for sample collection and preparation.[12][13] |
| LC-MS/MS Parameters | Confirm that the correct Multiple Reaction Monitoring (MRM) transitions for PFDA are being monitored.[17] Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for PFDA in negative ion mode.[18] |
| Instrument Contamination | If a previous sample had a very high concentration of PFDA, carryover may be occurring. Inject several blanks to wash the system.[15] |
| Degradation of Standards | Verify the integrity and concentration of your stock and working standards. Prepare fresh dilutions if necessary. |
Issue 2: High Background or Matrix Interference
Q: My chromatograms have high background noise, or I suspect matrix effects are impacting my results. How can I fix this?
A: High background and matrix effects can suppress or enhance the analyte signal, leading to inaccurate quantification.[10][19]
| Possible Cause | Troubleshooting Step |
| Matrix Effects | The presence of co-extracted organic matter can cause ion suppression or enhancement.[10][19] The use of isotopically labeled internal standards that co-elute with the native analyte is the most effective way to compensate for these effects.[20] Additional cleanup steps, such as using ENVI-Carb™ cartridges after SPE, can also help remove interferences.[10] |
| System Contamination | PFAS can leach from various components of the LC system. Install a delay column to separate system-related background from the analytical peak.[12] Regularly flush the LC system to reduce baseline contamination.[15] |
| Solvent/Reagent Contamination | Analyze all solvents and reagents as method blanks before use.[17] Use only LC-MS grade solvents. Ensure preservatives like ammonium acetate are from a clean source and consider using separate bottles for mobile phase and sample preservation.[15] |
| Sample Carryover | Implement a rigorous needle and injection port washing procedure. Inject solvent blanks after high-concentration samples to check for carryover. |
Quantitative Data Summary
Table 1: Typical Method Detection and Quantification Limits for PFDA in Water
| Method | Limit of Detection (LOD) / Minimum Reporting Limit (MRL) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Reference |
| SPE-LC-MS/MS (EPA 537.1) | ~0.71 - 2.8 (for 18 PFAS) | Not Specified | [3] |
| SPE-LC-MS/MS (On-line) | 0.2 - 5.0 | 1 - 20 | [21] |
| Direct Injection LC-MS/MS | 0.83 - 3.3 (for 14 PFAS) | Not Specified | [5] |
Table 2: Performance of Weak Anion Exchange (WAX) SPE Cartridges for PFAS Recovery
| PFAS Compound | Spike Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix |
| PFDA | Low Spike | 76 - 119 | 2.2 - 16.7 | Drinking Water |
| PFDA | High Spike | 72 - 120 | 1.6 - 19.9 | Surface Water |
| Various PFAS | Multiple Levels | 80 - 120 | <15% | Surface & Wastewater |
Data compiled from multiple sources demonstrating typical performance. Actual results may vary.[1][5]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of PFDA from Water
This protocol is a generalized procedure based on common methods like EPA 1633, using a weak anion exchange (WAX) cartridge.
-
Sample Preparation:
-
Measure 500 mL of the water sample into a polypropylene bottle.
-
Add a preservative if required by the specific method (e.g., Trizma®).
-
Spike the sample with isotopically labeled internal standards (e.g., ¹³C-PFDA).
-
-
SPE Cartridge Conditioning:
-
Place a 500 mg/6 mL WAX SPE cartridge on a vacuum manifold.
-
Condition the cartridge by passing 15 mL of methanol through it, not allowing it to go dry.
-
Equilibrate the cartridge by passing 18 mL of LC-MS grade water through it, leaving a few mL of water on top to prevent drying.[22]
-
-
Sample Loading:
-
Load the entire 500 mL sample onto the cartridge at a flow rate of approximately 10-15 mL/min.[22]
-
-
Cartridge Washing:
-
After loading, wash the cartridge with a specific wash buffer (e.g., an acetate buffer) to remove interferences. Do not let the cartridge go dry.
-
-
Cartridge Drying:
-
Dry the cartridge thoroughly by applying vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analytes from the cartridge using two aliquots of a basic methanol solution (e.g., methanol with ammonium hydroxide). Collect the eluate in a polypropylene tube.
-
-
Concentration and Reconstitution:
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the extract in 1 mL of 96:4 methanol:water.
-
Add non-extracted (recovery) internal standards.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of PFDA
This protocol outlines typical parameters for PFDA analysis.
-
LC System: An HPLC or UHPLC system with a PFAS-free kit installed.
-
Columns:
-
Mobile Phase:
-
A: 20 mM Ammonium acetate in water.
-
B: Methanol.
-
-
Gradient: A typical gradient starts at a low percentage of B, ramps up to a high percentage to elute PFDA and other long-chain PFAS, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 2 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.[18]
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
PFDA Quantifier Transition: e.g., m/z 513 -> 469
-
PFDA Qualifier Transition: e.g., m/z 513 -> 269
-
¹³C-PFDA (IS): e.g., m/z 515 -> 470
-
Visualizations
Caption: General workflow for PFDA analysis in water using SPE and LC-MS/MS.
Caption: Decision tree for troubleshooting low PFDA recovery after SPE.
Caption: Key sources of PFAS contamination and their corresponding mitigation strategies.
References
- 1. agilent.com [agilent.com]
- 2. Emerging nanomaterials for the detection of per- and poly-fluorinated substances - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA07045C [pubs.rsc.org]
- 3. Sensors for detecting per- and polyfluoroalkyl substances (PFAS): A critical review of development challenges, current sensors, and commercialization obstacles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanbar.org [americanbar.org]
- 5. agilent.com [agilent.com]
- 6. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 7. Direct injection analysis of per and polyfluoroalkyl substances in surface and drinking water by sample filtration and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast, 8-Minute Method for Direct Injection of PFAS in Non-Potable Water [restek.com]
- 9. agilent.com [agilent.com]
- 10. haleyaldrich.com [haleyaldrich.com]
- 11. apps.nelac-institute.org [apps.nelac-institute.org]
- 12. Per- and Polyfluoroalkyl Substances in Drinking Water Using Solid-Phase Extraction and LC-MS/MS | Separation Science [sepscience.com]
- 13. waterboards.ca.gov [waterboards.ca.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. apps.nelac-institute.org [apps.nelac-institute.org]
- 16. Best practices for collecting water samples for PFAS analysis - PFAS Contamination in Agriculture [canr.msu.edu]
- 17. fda.gov [fda.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. waters.com [waters.com]
- 21. An On-Line Solid Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Perfluoroalkyl Acids in Drinking and Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. apps.dtic.mil [apps.dtic.mil]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimized Analysis of Anionic, Cationic, and Zwitterionic PFAS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for various classes of per- and polyfluoroalkyl substances (PFAS).
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of cationic and zwitterionic PFAS more challenging than anionic PFAS?
A1: Standard analytical methods have been predominantly developed for anionic PFAS like PFOS and PFOA, which are the most commonly regulated.[1] These methods typically use extraction with basic methanol and weak anion exchange (WAX) solid-phase extraction (SPE) cleanup.[1] Cationic and zwitterionic PFAS, often found in aqueous film-forming foam (AFFF) formulations, exhibit different chemical properties and are not efficiently recovered using these standard anionic-optimized methods.[1][2] Their analysis requires alternative extraction strategies and chromatographic conditions to achieve reliable and accurate quantification.[1]
Q2: What is a common strategy to simultaneously analyze anionic, cationic, and zwitterionic PFAS in a single run?
A2: A common and effective strategy is to employ orthogonal chromatography. This technique often involves using multiple guard columns with different functionalities connected in series before a reverse-phase analytical column.[3][4][5][6] For instance, a setup with a cation exchange (silica) guard column and an anion exchange (propylamine) guard column can effectively retain cationic and anionic PFAS, respectively, during sample loading.[4][5][6] The analytes are then eluted onto a C18 analytical column for separation.[4][5][6] This approach prevents the breakthrough of polar, charged PFAS that would otherwise have poor retention on a standard reverse-phase column alone.[4]
Q3: How can I minimize background PFAS contamination in my analysis?
A3: PFAS contamination is a significant challenge as these compounds are ubiquitous in laboratory environments.[7][8][9] Key strategies to minimize background contamination include:
-
Use PFAS-free labware: Avoid glass containers, as PFAS can adsorb to glass surfaces.[10] Use high-density polyethylene (HDPE) or polypropylene containers.[9][10]
-
Check all consumables: Test all vials, caps, pipettes, and solvents for PFAS before use.[10][11][12]
-
Install a delay column: A delay column installed between the solvent mixer and the injector can help to chromatographically separate background PFAS contamination from the analytes of interest in the sample.[10][11][13]
-
Modify your LC system: Replace any PTFE tubing or components in your LC system with PEEK or stainless steel to reduce leaching of fluorochemicals.[14]
Q4: What is the Total Oxidizable Precursor (TOP) Assay and when is it useful?
A4: The Total Oxidizable Precursor (TOP) Assay is a method used to estimate the concentration of unknown PFAS precursors in a sample.[1] The assay works by oxidizing these precursors into stable perfluoroalkyl carboxylic acids (PFCAs) that can be readily measured by standard LC-MS/MS techniques.[1][15] This provides a more comprehensive picture of the total PFAS burden, especially in complex matrices like AFFF-contaminated samples where a significant portion of the PFAS may be in the form of precursors.[1][15] It is important to note that the TOP assay provides a semi-quantitative estimate and is not a complete mass balance.[1]
Troubleshooting Guides
Poor Peak Shape for Early Eluting PFAS (Especially Short-Chains)
-
Problem: Broad, tailing, or fronting peaks for short-chain and more polar PFAS.
-
Possible Cause 1: Inappropriate sample diluent. Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause poor peak shape.
-
Solution 1: Ensure the sample diluent is as close as possible in composition to the initial mobile phase. If using a high percentage of organic solvent in the sample, consider reducing it or using a weaker solvent.[16]
-
Possible Cause 2: Lack of retention on the analytical column. Short-chain PFAS are highly polar and may not be well-retained on traditional C18 columns.
-
Solution 2: Consider using a column with a different chemistry, such as one with a positive surface charge, which can improve the retention of anionic short-chain PFAS.[17] Alternatively, use a mixed-mode column.
-
Possible Cause 3: Large injection volume of a strong solvent.
-
Solution 3: While a larger injection volume can increase sensitivity, it can also compromise the peak shape of early eluting compounds.[11] Experiment with smaller injection volumes to improve chromatography.
Low Recovery of Cationic or Zwitterionic PFAS
-
Problem: Consistently low recovery for cationic and/or zwitterionic PFAS analytes.
-
Possible Cause 1: Inefficient extraction from the sample matrix. Standard basic methanol extraction is optimized for anionic PFAS and may not be suitable for other classes.[1]
-
Solution 1: For solid samples, employ a sequential extraction with basic methanol followed by acidic methanol. This has been shown to significantly improve the extraction efficiency for positively charged and zwitterionic PFAS.[1]
-
Possible Cause 2: Analyte loss during solid-phase extraction (SPE). The choice of SPE sorbent is critical and depends on the charge of the analyte.
-
Solution 2: For a mixed suite of PFAS, a multi-sorbent approach may be necessary. Weak anion exchange (WAX) is suitable for anionic PFAS. For cationic PFAS, a strong cation exchange (SCX) or a mixed-mode polymer sorbent could be more effective. Zwitterionic PFAS may require a polymeric reversed-phase or a mixed-mode sorbent. Always optimize the load, wash, and elution steps for your specific analytes.
High Background Signal or Ghost Peaks
-
Problem: Detection of PFAS peaks in blank injections or a high baseline noise.
-
Possible Cause 1: Contamination from the LC-MS/MS system. Fluoropolymers like PTFE are common in LC systems and can leach PFAS.
-
Solution 1: Use a PFAS-free LC conversion kit, which replaces PTFE tubing and other components with non-fluorinated alternatives like PEEK.[14] Install a delay column before the injector to separate system contamination from the analytical peaks.[10][11][13]
-
Possible Cause 2: Contamination from solvents or reagents.
-
Solution 2: Use high-purity, LC-MS grade solvents and reagents.[16] Test each new bottle by running a solvent blank to ensure it is free of PFAS contamination.[12]
-
Possible Cause 3: Contamination from sample handling and preparation.
-
Solution 3: Scrutinize every item that comes into contact with the sample, including sample containers, pipette tips, and vial caps.[11][12] Use only polypropylene or HDPE containers and test all consumables for PFAS contamination.[9][10]
Data and Protocols
Table 1: Recommended Starting Conditions for PFAS Analysis by LC-MS/MS
| Parameter | Anionic PFAS | Cationic PFAS | Zwitterionic PFAS |
| LC Column | C18, Anion Exchange | C18, Cation Exchange, Mixed-Mode | C18, Mixed-Mode (e.g., RP-HILIC) |
| Guard Column | Anion Exchange (e.g., propylamine) | Cation Exchange (e.g., silica) | Combination of Anion & Cation Exchange |
| Mobile Phase A | 2-20 mM Ammonium Acetate in Water | 0.1% Formic Acid in Water | 5-20 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol or Acetonitrile | Methanol or Acetonitrile with 0.1% Formic Acid | Methanol or Acetonitrile |
| Ionization Mode | Negative ESI | Positive ESI | Positive or Negative ESI (Polarity Switching) |
| SPE Sorbent | Weak Anion Exchange (WAX) | Strong Cation Exchange (SCX), Mixed-Mode | Polymeric Reversed-Phase, Mixed-Mode |
Experimental Protocol: Universal Sample Preparation for Mixed PFAS in Soil
This protocol is a generalized approach for the extraction of anionic, cationic, and zwitterionic PFAS from soil samples, inspired by methodologies that show improved recovery for diverse PFAS classes.[1]
-
Sample Homogenization: Homogenize and sieve the soil sample to ensure uniformity.
-
Spiking: Spike the sample with isotopically labeled internal standards corresponding to each class of PFAS being analyzed.
-
First Extraction (Anionic & Neutral):
-
To 5g of soil, add 10 mL of methanol containing 0.1% ammonium hydroxide.
-
Vortex for 30 minutes.
-
Centrifuge and collect the supernatant.
-
Repeat this step two more times and combine the supernatants.
-
-
Second Extraction (Cationic & Zwitterionic):
-
To the remaining soil pellet, add 10 mL of methanol containing 0.1% hydrochloric acid.
-
Vortex for 30 minutes.
-
Centrifuge and collect the supernatant.
-
Repeat this step and combine the acidic methanol supernatants separately from the basic methanol extracts.
-
-
Extract Combination & Cleanup:
-
The basic and acidic extracts can be processed separately or combined, depending on the subsequent cleanup strategy.
-
For a combined approach, neutralize the extract before SPE.
-
Use a mixed-mode SPE cartridge designed to retain a broad range of analytes. Condition the cartridge according to the manufacturer's instructions.
-
Load the extract, wash with a suitable solvent (e.g., water), and elute with an appropriate solvent mixture (e.g., acidified methanol).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent that matches the initial mobile phase conditions of the LC-MS/MS analysis.
-
Visualizations
Caption: A generalized workflow for the analysis of PFAS from sample collection to final reporting.
Caption: A decision tree for troubleshooting common peak shape issues with early eluting PFAS.
References
- 1. sgsaxys.com [sgsaxys.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Zwitterionic, cationic, and anionic fluorinated chemicals in aqueous film forming foam formulations and groundwater from U.S. military bases by nonaqueous large-volume injection HPLC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 4. cswab.org [cswab.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Zwitterionic, cationic, and anionic fluorinated chemicals in aqueous film forming foam formulations and groundwater from U.S. military bases by nonaqueous large-volume injection HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inside.battelle.org [inside.battelle.org]
- 8. Typical Challenges for PFAS Analysis | EVISA's News [speciation.net]
- 9. The PFAS Problem: Testing & Remediation Challenges — KERAMIDA Inc. [keramida.com]
- 10. shimadzu.com [shimadzu.com]
- 11. youtube.com [youtube.com]
- 12. biotage.com [biotage.com]
- 13. lcms.cz [lcms.cz]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. Zwitterionic, cationic, and anionic perfluoroalkyl and polyfluoroalkyl substances integrated into total oxidizable precursor assay of contaminated groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. halocolumns.com [halocolumns.com]
Technical Support Center: Minimizing Carryover in Automated Perfluorodecanoic Acid (PFDA) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover during the automated analysis of Perfluorodecanoic acid (PFDA) and other per- and polyfluoroalkyl substances (PFAS).
Troubleshooting Guide
This guide addresses common issues encountered during PFDA analysis that may be related to carryover.
Q1: I am observing PFDA peaks in my blank injections immediately following a high concentration standard. What are the initial steps to identify the source of the carryover?
A1: The first step is to differentiate between carryover and system contamination.[1] This can be achieved by injecting a sequence of blanks. If the peak area decreases with each subsequent blank injection, it is likely a carryover issue.[2] If the peak area remains relatively constant across multiple blanks, it suggests a systemic contamination problem.[1]
Q2: My results suggest carryover is occurring. What are the most common sources in an automated LC-MS/MS system?
A2: Carryover in automated systems typically originates from several key components. The autosampler is a primary suspect, including the needle, injection valve, and sample loop.[3][4] The analytical column and even the mass spectrometer's ion source can also retain and release analytes from previous injections.[3]
Q3: How can I effectively clean the autosampler to reduce PFDA carryover?
A3: A robust needle wash protocol is crucial. This involves using a strong wash solvent and ensuring sufficient wash volume and duration.[5] For PFDA and other PFAS, a multi-solvent wash system is often most effective.[6] Consider using a sequence of washes with different solvent compositions to remove a broader range of contaminants.[7]
Q4: I've improved my autosampler wash protocol, but carryover persists. What should I investigate next?
A4: If autosampler cleaning is insufficient, the analytical column may be the source of carryover.[8] To test this, you can replace the analytical column with a new one and inject a blank after a high concentration standard. If the carryover peak disappears, the column was the primary source.[1] A thorough column wash with a strong solvent, or even back-flushing the column, may be necessary.
Q5: Can the mobile phase composition influence carryover?
A5: Yes, the mobile phase composition plays a significant role in analyte retention and elution, which can impact carryover.[9] For PFDA, which is a long-chain perfluorinated acid, ensuring the mobile phase has sufficient organic content during the gradient is important for complete elution from the column. Additives to the mobile phase can also influence interactions between the analyte and the stationary phase.[10]
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of carryover for PFDA analysis?
A1: Ideally, carryover should be as low as possible, preferably below the limit of detection (LOD). A common acceptance criterion is that the carryover peak in a blank injection should be less than 1/3 of the area of the lowest calibration standard.[11][12]
Q2: What are the best wash solvents for minimizing PFDA carryover?
A2: For PFDA and other PFAS, a combination of solvents is generally recommended. A mixture of methanol and water is a good starting point.[12] Some studies have shown success with multi-solvent wash programs that include acetonitrile/isopropanol mixtures with a small amount of acid, followed by methanol and water with ammonium acetate.[6] The optimal composition will depend on the specific analytical conditions.[9]
Q3: How can I prevent PFDA from contaminating my analytical system in the first place?
A3: Preventing contamination is key to minimizing carryover. Use PFAS-free vials, caps, and tubing (e.g., PEEK tubing).[12] Ensure all solvents and reagents are of high purity and tested for PFAS background.[13] A delay column can be installed to separate any background PFAS contamination originating from the LC system itself from the analytes of interest in the sample.[6][12]
Q4: Are there specific LC-MS/MS parameters that can help reduce carryover?
A4: While carryover is primarily a chromatographic issue, certain MS parameters can be optimized. Ensuring a sufficient bake-out time for the system between runs can help remove residual compounds.[3] Using a divert valve to direct the flow to waste during the initial and final parts of the run, when highly retained compounds from a previous injection might elute, can also be beneficial.[11]
Q5: Where can I find a general experimental protocol for minimizing PFDA carryover?
A5: A detailed experimental protocol is provided in the "Experimental Protocols" section below. This protocol outlines steps for sample preparation, LC-MS/MS analysis, and carryover assessment.
Quantitative Data on Carryover Reduction
The following tables summarize quantitative data on the effectiveness of various methods for reducing PFDA and other PFAS carryover.
Table 1: Effect of Autosampler Wash Program on PFAS Carryover
| Analyte | Initial Carryover (%) | Carryover after Optimized Wash (%) | Reference |
| PFOS | <0.012 | <0.012 | [12] |
| PFOA | <0.012 | <0.012 | [12] |
| PFHxA | <0.012 | <0.012 | [12] |
| PFBS | <0.012 | <0.012 | [12] |
| 52 PFAS Compounds | Not Specified | <0.05 | [6] |
Optimized wash involved a multi-solvent program and a delay column.
Table 2: Carryover Performance of an LC System Designed for PFAS Analysis
| Parameter | Value | Reference |
| Carryover after 5000 ppt standard | <0.012% of highest standard peak area | [12] |
| Blank contamination after 10,000 ppt standard | <2.5 ppt | [6] |
Experimental Protocols
Protocol 1: Automated PFDA Analysis with Minimized Carryover using LC-MS/MS
-
System Preparation:
-
Ensure the LC system is equipped with PFAS-free components, including PEEK tubing and sample vials.[12]
-
Install a delay column between the solvent mixer and the autosampler to separate system-related PFAS contamination.[6]
-
Prepare fresh mobile phases and wash solvents using high-purity, LC-MS grade reagents.[13]
-
-
Sample and Standard Preparation:
-
Prepare calibration standards and quality control samples in a range appropriate for the expected sample concentrations.[14]
-
Use polypropylene containers for all standard and sample preparations to avoid adsorption to glass surfaces.
-
-
LC-MS/MS Parameters:
-
Analytical Column: A C18 reversed-phase column is commonly used for PFAS analysis.[6][14]
-
Mobile Phase A: Water with an appropriate buffer, such as ammonium acetate.[6]
-
Mobile Phase B: Methanol or acetonitrile.[6]
-
Gradient: A gradient elution starting with a higher percentage of mobile phase A and ramping up to a high percentage of mobile phase B is typical to ensure elution of long-chain PFAS like PFDA.
-
Column Temperature: Maintain a constant column temperature, for example, at 40°C.[12]
-
Injection Volume: Typically 10 µL.[12]
-
Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode, monitoring for specific precursor and product ion transitions for PFDA.[11]
-
-
Autosampler Wash Protocol:
-
Carryover Assessment:
-
Inject the highest concentration standard.
-
Immediately follow with at least two blank injections (using the same matrix as the standards).[2]
-
Analyze the chromatograms of the blank injections for the presence of PFDA.
-
Calculate the percent carryover using the following formula:
-
% Carryover = (Peak Area in Blank / Peak Area in High Standard) * 100
-
-
Visualizations
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. agilent.com [agilent.com]
- 3. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 4. researchgate.net [researchgate.net]
- 5. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 6. sciex.com [sciex.com]
- 7. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. waters.com [waters.com]
- 10. epa.gov [epa.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. sciex.com [sciex.com]
- 13. fda.gov [fda.gov]
- 14. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]
Impact of mobile phase additives on Perfluorodecanoic acid ionization.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perfluorodecanoic acid (PFDA). The information focuses on the impact of mobile phase additives on PFDA ionization in liquid chromatography-mass spectrometry (LC-MS) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of PFDA, with a focus on problems related to mobile phase composition.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the ionization state of PFDA. | Adjust the mobile phase pH. For PFDA, a carboxylic acid, a slightly basic mobile phase can improve deprotonation and peak shape. Consider using a mobile phase with a pH gradient to optimize separation for a range of PFAS.[1] |
| Suboptimal concentration of mobile phase additive. | Optimize the concentration of the mobile phase additive. For ammonium acetate, a concentration range of 2-20 mM is commonly used.[1] | |
| Matrix effects from the sample. | Employ sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[2] Isotope dilution can also help to correct for matrix effects. | |
| Low Signal Intensity/Poor Sensitivity | Ion suppression caused by the mobile phase additive. | While trifluoroacetic acid (TFA) is a strong ion-pairing agent that can improve chromatography, it is also a known suppressor of the MS signal.[3] Consider using alternative additives like ammonium acetate, ammonium formate, or formic acid. |
| Suboptimal electrospray ionization (ESI) source conditions. | Optimize ESI source parameters such as capillary voltage and probe position. Lowering the capillary voltage has been shown to enhance sensitivity for some PFAS. | |
| Inefficient ionization of PFDA. | For most PFAS, including PFDA, the use of ammonium bicarbonate has been shown to enhance the analytical response compared to ammonium acetate.[4] The use of aqueous ammonia in the mobile phase can also provide a better MS-ionization environment. | |
| Inconsistent Retention Times | Changes in mobile phase composition over time ("mobile phase aging"). | Prepare fresh mobile phase daily. Ensure proper mixing and degassing of the mobile phase. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable column temperature throughout the analysis. | |
| Inadequate column equilibration. | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. | |
| High Background Noise | Contamination from the LC system or solvents. | Use a delay column to separate PFAS contaminants originating from the LC system from the analytical peak.[5] Ensure all solvents and reagents are of high purity and tested for PFAS contamination. |
| Contamination from sample handling. | Use polypropylene or other PFAS-free labware. Avoid using materials containing polytetrafluoroethylene (PTFE). |
Frequently Asked Questions (FAQs)
Q1: What is the most common mobile phase additive for PFDA analysis?
A1: Ammonium acetate is a widely used mobile phase additive for the analysis of PFAS, including PFDA, typically at concentrations ranging from 2 to 20 mM.[1] It provides good chromatographic performance and is compatible with mass spectrometry.
Q2: How does the pH of the mobile phase affect PFDA ionization?
A2: The pH of the mobile phase is a critical parameter that influences the charge state of PFDA. As a carboxylic acid, PFDA will be deprotonated (negatively charged) at a higher pH. This deprotonation is essential for efficient ionization in negative electrospray ionization (ESI) mode, which is commonly used for PFAS analysis. A variable pH gradient can be employed to optimize the separation of a wide range of PFAS with varying pKa values.[1]
Q3: Can I use formic acid or acetic acid as a mobile phase additive for PFDA analysis?
A3: Yes, formic acid and acetic acid can be used as mobile phase additives. They can help to improve peak shape, especially for shorter-chain PFAS, and can also aid in reducing matrix effects.[5] However, the overall mobile phase pH should still be considered to ensure efficient ionization of PFDA.
Q4: Which is better for PFDA analysis: ammonium acetate or ammonium formate?
A4: Both ammonium acetate and ammonium formate are commonly used. Some studies suggest that for certain PFAS, ammonium formate may offer advantages. For instance, one study found that 1 mM ammonium formate provided the best response for HFPO-DA (a type of PFAS) without compromising the response of other PFAS.[6] The optimal choice may depend on the specific analytical conditions and the other PFAS being analyzed simultaneously.
Q5: How can I minimize ion suppression when analyzing PFDA?
A5: Ion suppression can be a significant issue in LC-MS analysis. To minimize it, you can:
-
Optimize the concentration of your mobile phase additive.
-
Use a more volatile buffer, as they tend to cause less ion suppression.
-
Employ effective sample cleanup procedures, such as solid-phase extraction (SPE), to remove matrix components that can interfere with ionization.[2]
-
Utilize isotope-labeled internal standards to compensate for signal suppression.
-
Consider using a different ionization source or optimizing the existing source parameters.
Q6: Is methanol or acetonitrile the better organic modifier for PFDA analysis?
A6: Both methanol and acetonitrile are used as organic modifiers in the mobile phase for PFAS analysis. The choice between them can affect the chromatographic selectivity and elution order of different PFAS. The selection should be optimized based on the specific separation requirements of your method. EPA Method 1633, for instance, uses methanol in the mobile phase.[7]
Experimental Protocol: Analysis of PFDA in Water by LC-MS/MS
This protocol is a generalized procedure based on established methods like EPA Method 1633.[7] Researchers should validate the method for their specific instrumentation and sample matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To concentrate the analyte and remove matrix interferences.
-
Materials: Weak anion exchange (WAX) SPE cartridges, methanol, reagent water, ammonium hydroxide, acetic acid.
-
Procedure:
-
Condition the WAX SPE cartridge with methanol followed by reagent water.
-
Load the water sample (e.g., 250 mL) onto the cartridge.
-
Wash the cartridge with a solution of acetic acid in water to remove interferences.
-
Elute the PFDA and other PFAS from the cartridge using a small volume of ammoniated methanol.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase A.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: e.g., 20 mM ammonium acetate in water.[8]
-
Mobile Phase B: e.g., Methanol.[8]
-
Flow Rate: e.g., 0.3 mL/min.
-
Injection Volume: e.g., 10 µL.
-
Gradient Program: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more hydrophobic PFAS like PFDA, followed by a re-equilibration step.
-
-
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z) for PFDA: 513.0
-
Product Ions (m/z) for PFDA: e.g., 469.0 (quantifier) and 219.0 (qualifier).
-
Collision Energy and other source parameters: These should be optimized for the specific instrument being used.
-
Quantitative Data Summary
Direct quantitative data comparing the impact of different mobile phase additives specifically on this compound (PFDA) ionization is limited in the reviewed literature. However, the following table summarizes the general qualitative impact of common additives on the analysis of PFAS, which is applicable to PFDA.
| Mobile Phase Additive | Typical Concentration | Impact on Chromatography | Impact on MS Signal | Remarks |
| Ammonium Acetate | 2 - 20 mM | Good peak shape for most PFAS. | Generally provides good signal intensity. | A very common and effective additive for PFAS analysis.[1] |
| Ammonium Formate | 1 - 10 mM | Can offer different selectivity compared to ammonium acetate. | May enhance the signal for some PFAS, such as HFPO-DA, without negatively impacting others.[6] | A good alternative to ammonium acetate, especially when analyzing a broad range of PFAS. |
| Formic Acid | 0.1% (v/v) | Can improve peak shape, particularly for early-eluting, shorter-chain PFAS. | Generally provides good ionization efficiency with less signal suppression compared to TFA. | Often used in combination with ammonium salts to buffer the mobile phase. |
| Acetic Acid | 0.1% (v/v) | Similar to formic acid, can improve peak shape. | Compatible with MS, but may provide slightly lower signal intensity than formic acid for some analytes. | Can be used to acidify samples prior to extraction to improve recovery of some PFAS.[2] |
| Aqueous Ammonia | - | Can improve peak shape for some PFAS. | Can provide a better MS-ionization environment for some PFAS compared to ammonium acetate. | Raises the pH of the mobile phase, which can be beneficial for the deprotonation of acidic PFAS. |
| Ammonium Bicarbonate | - | - | Has been shown to enhance the analytical response for most PFAS compared to ammonium acetate.[4] | A promising alternative for enhancing sensitivity. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Excellent peak shape and resolution due to its strong ion-pairing properties. | Strong signal suppression in ESI-MS. | Generally avoided for quantitative LC-MS analysis of PFAS due to significant signal suppression.[3] |
Visualizations
Caption: Experimental workflow for PFDA analysis.
Caption: Influence of mobile phase additives on PFDA ionization.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Sensitivity for the Analysis of Perfluoroethercarboxylic Acids Using LC-ESI-MS/MS: Effects of Probe Position, Mobile Phase Additive, and Capillary Voltage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. epa.gov [epa.gov]
- 8. Solutions for the Analysis of PFAS Forever Chemicals - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
Validation & Comparative
A Comparative Guide to Solid-Phase Extraction Sorbents for Perfluorodecanoic Acid (PFDA) Analysis
For researchers, scientists, and professionals in drug development engaged in the analysis of perfluorodecanoic acid (PFDA), a persistent environmental contaminant, robust sample preparation is paramount. Solid-phase extraction (SPE) is a critical step in isolating and concentrating PFDA from various matrices prior to instrumental analysis. The choice of SPE sorbent significantly impacts recovery, reproducibility, and the overall accuracy of results. This guide provides a comparative overview of different SPE sorbents used for PFDA extraction, supported by experimental data and detailed protocols.
Performance Comparison of SPE Sorbents for PFDA Extraction
The selection of an appropriate SPE sorbent for PFDA extraction is dictated by the physicochemical properties of PFDA, which includes a long hydrophobic tail and an acidic functional group, as well as the nature of the sample matrix. The most commonly employed sorbents include Weak Anion Exchange (WAX), combined WAX and Graphitized Carbon Black (GCB), and Polystyrene-Divinylbenzene (PS-DVB) materials. The following table summarizes the performance of these sorbents based on available data for PFDA and other long-chain per- and polyfluoroalkyl substances (PFAS).
| SPE Sorbent Type | PFDA Recovery (%) | Key Advantages | Key Disadvantages | Recommended Applications |
| Weak Anion Exchange (WAX) | Generally >80%[1][2] | Effective for both long- and short-chain PFAS[2][3]. Good retention of acidic analytes like PFDA. | Can be susceptible to matrix interferences. | Drinking water, groundwater, and soil samples[2]. |
| WAX / GCB (Dual-Phase/Stacked) | Comparable to WAX alone, with improved cleanup[4][5][6][7] | Enhanced removal of matrix interferences, leading to cleaner extracts[3][5]. Streamlines sample preparation[4][6][7]. | Potential for breakthrough of some analytes if not optimized. Cost may be higher. | Complex matrices such as wastewater, surface water, and biosolids[5]. |
| Polystyrene-Divinylbenzene (PS-DVB) | Variable, can be lower for shorter-chain PFAS | Good retention for hydrophobic compounds like long-chain PFAS. | May result in lower recoveries for more polar, shorter-chain PFAS[3]. | Initially used in methods like EPA 537 for drinking water, suitable for matrices with a focus on long-chain PFAS[3][8]. |
| Dispersive SPE (dSPE) with GCB | Method dependent, often used for cleanup after initial extraction | Fast and simple cleanup step. Effective at removing pigments and other interferences[9][10]. | Not a primary extraction method for aqueous samples; used for extract cleanup. Can lead to loss of planar analytes if not optimized[10]. | Cleanup of extracts from complex matrices like food and soil[9]. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized experimental protocols for PFDA extraction using different SPE sorbents, compiled from various studies.
Protocol 1: Weak Anion Exchange (WAX) SPE
This protocol is a common approach for the extraction of PFAS, including PFDA, from aqueous samples.
-
Sorbent: Polymeric Weak Anion Exchange (WAX) SPE cartridge.
-
Sample Pre-treatment: Acidify the water sample to a pH of around 3.[11] Add an isotopic internal standard solution.
-
Cartridge Conditioning:
-
Rinse the cartridge with 5-10 mL of methanol.
-
Equilibrate the cartridge with 5-10 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing:
-
Wash the cartridge with 5-10 mL of a wash buffer (e.g., a solution of ammonium acetate) to remove interferences.[8]
-
A subsequent wash with a low percentage of organic solvent in water can further remove less polar interferences.
-
-
Elution: Elute the analytes with 5-10 mL of a basic methanolic solution (e.g., methanol with ammonium hydroxide).[8]
-
Extract Concentration and Analysis: The eluate is typically evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., methanol) for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]
Protocol 2: Dual-Phase WAX/GCB SPE
This protocol is often employed for complex matrices to achieve a higher degree of cleanup.
-
Sorbent: A single cartridge containing a layer of WAX sorbent and a layer of Graphitized Carbon Black (GCB), or two separate cartridges used in series.[4][5][6]
-
Sample Pre-treatment: Similar to the WAX protocol, acidify the sample and add internal standards.
-
Cartridge Conditioning: Condition the cartridge with methanol followed by deionized water.
-
Sample Loading: Load the sample onto the dual-phase cartridge. The WAX phase retains the acidic PFAS, while the GCB phase adsorbs interfering compounds.
-
Cartridge Washing: Perform washing steps as described in the WAX protocol to remove additional interferences.
-
Elution: Elute the target analytes with a basic organic solvent, typically ammoniated methanol.
-
Extract Processing: Concentrate the eluate and prepare for LC-MS/MS analysis.
Visualizing the Workflow and Sorbent Selection
To better illustrate the experimental process and the logic behind sorbent selection, the following diagrams are provided.
Caption: A generalized experimental workflow for the solid-phase extraction of PFDA.
Caption: Logical relationships in the selection of SPE sorbents for PFDA extraction.
Conclusion
The selection of an SPE sorbent for PFDA extraction is a critical decision that depends on the sample matrix and the specific analytical requirements. For relatively clean matrices like drinking water, Weak Anion Exchange (WAX) sorbents provide excellent recovery for PFDA and a broad range of other PFAS.[1][2] For more complex matrices, the use of combined WAX and Graphitized Carbon Black (GCB) sorbents, either in a dual-phase cartridge or as a two-step process, is recommended to minimize matrix effects and achieve cleaner extracts.[4][5][6] While Polystyrene-Divinylbenzene (PS-DVB) has been historically used, WAX-based methods are generally favored for their ability to retain a wider range of PFAS, including shorter-chain compounds.[3] The provided protocols and decision-making diagrams serve as a guide for researchers to develop and optimize their methods for the accurate and reliable determination of PFDA in various environmental and biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biospechrom.com [biospechrom.com]
- 5. phenomenex.com [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. selectscience.net [selectscience.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. An On-Line Solid Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Perfluoroalkyl Acids in Drinking and Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Determination of perfluorinated compounds in environmental water samples by magnetic solid-phase extraction-liquid chromatography-mass spectrometry and associated risk assessment] - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the accuracy and precision of PFDA analytical methods.
An objective comparison of analytical methods for the determination of Perfluorodecanoic Acid (PFDA), a persistent environmental contaminant, is crucial for researchers, scientists, and drug development professionals.[1][2][3] The accuracy and precision of these methods are paramount for reliable environmental monitoring, toxicological studies, and ensuring the safety of pharmaceutical products. This guide provides a detailed comparison of the most prevalent analytical techniques, supported by experimental data and detailed protocols.
The most widely used and validated method for PFDA quantification is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), renowned for its high sensitivity and specificity.[4] Alternative methods include Gas Chromatography-Mass Spectrometry (GC-MS), which is suitable for volatile and semi-volatile compounds, and emerging techniques like electrochemical sensors.[5][6]
Performance Comparison of PFDA Analytical Methods
The performance of an analytical method is primarily evaluated based on its accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ).[7][8][9] The following tables summarize the performance of various methods for PFDA analysis across different sample matrices.
Table 1: Performance of LC-MS/MS Methods for PFDA Analysis in Water
| Method Description | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | LOQ (ng/L) | LOD (ng/L) | Reference |
| SPE, LC-MS/MS (SCIEX Triple Quad™ 5500) | 0.998 | 103-105% | Not Reported | ~1-10 ng/L | Not Reported | [10] |
| SPE, LC-MS/MS (Agilent 6470 Triple Quad) | >0.99 | 104-107% | 5.2-8.3% | 0.1 ng/L | 0.028 ng/L | [4] |
| LDTD-HRMS (Orbitrap) | >0.99 | 90-110% | <20% | Not Reported | 0.03 ng/L | [11] |
| SPE, LC-MS/MS | Not Reported | 35-120% | Not Reported | Not Reported | 0.5-17 ng/L |
SPE: Solid Phase Extraction; LDTD-HRMS: Laser Diode Thermal Desorption-High Resolution Mass Spectrometry
Table 2: Performance of LC-MS/MS Methods for PFDA Analysis in Biological Matrices
| Matrix | Method Description | Linearity (R²) | Accuracy (% of theoretical) | Precision (% RSD) | LOQ (µg/L) | LOD (ng/mL) | Reference |
| Human Plasma | Isotopic Dilution, LC-MS/MS | 0.989–0.999 | 87.9–113.1% | 2.0–19.5% | 0.009-0.245 µg/L | Not Reported | [12] |
| Dried Blood Spots | UHPLC-MS/MS | >0.99 | Within ±20% | <20% | Not Reported | 0.4-1.0 ng/mL | [13] |
Table 3: Performance of Other Analytical Methods for PFDA
| Method | Matrix | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | LOD | Reference |
| Electrochemical Sensor | Food Samples | 0.1–1000 ng/mL | 89.97–112.27% | Not Reported | 0.041 ng/mL | [14] |
| TD-GC-MS | Food Contact Materials | Not Reported | Not Reported | Not Reported | Low pg range | [15] |
TD-GC-MS: Thermal Desorption-Gas Chromatography-Mass Spectrometry
Experimental Workflows and Logical Diagrams
Visualizing the experimental process is key to understanding the different analytical approaches. The following diagrams, generated using Graphviz, illustrate the workflows for the primary analytical methods.
Detailed Experimental Protocols
LC-MS/MS Method for Water Samples (Based on ISO 251016)
This protocol is a common approach for analyzing PFAS, including PFDA, in water.[10]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Take a 250 mL water sample and add a mixture of surrogate internal standards.
-
Pass the entire volume through a weak anion exchange (WAX) SPE cartridge to extract the PFAS.
-
Rinse the empty sample container with 10 mL of methanol containing 0.3% NH4OH.
-
Add this rinse to the SPE cartridge to elute the retained PFAS.
-
Evaporate the collected eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of 80% methanol/20% water for analysis.[10]
-
-
Instrumentation (LC-MS/MS):
-
Liquid Chromatograph: An Agilent 1260 or similar system.[12]
-
Analytical Column: Acquity HSS T3 C18 (2.1 × 100 mm, 1.8 µm) or equivalent.[12]
-
Mobile Phase: A gradient of two solvents, typically (A) water with an additive like ammonium acetate and (B) methanol.
-
Mass Spectrometer: A triple quadrupole mass spectrometer such as a SCIEX Q-Trap 5500 or Agilent 6470, operated in negative electrospray ionization (ESI) mode.[4][12]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity, monitoring the transition of the PFDA precursor ion to a specific product ion.[4]
-
LC-MS/MS Method for Human Plasma
This method is suitable for biomonitoring studies.
-
Sample Preparation (Protein Precipitation):
-
This rapid preparation involves simple protein precipitation and centrifugation to remove larger biomolecules from the plasma sample.[12]
-
An aliquot of the plasma sample is mixed with a solvent like methanol or acetonitrile, which may contain isotopic internal standards.
-
The mixture is vortexed and then centrifuged at high speed.
-
The resulting supernatant, containing PFDA and other small molecules, is carefully collected and can be directly injected or further concentrated before analysis.[12]
-
-
Instrumentation: The LC-MS/MS setup is similar to that used for water analysis, optimized for the specific challenges of a biological matrix, such as potential matrix effects.[12]
Thermal Desorption-GC-MS for Food Contact Materials
This method is used for analyzing PFAS that can be volatilized from solid samples.
-
Sample Preparation (Thermal Desorption):
-
A small piece of the material is placed in a thermal desorption tube.
-
The tube is heated rapidly, causing volatile and semi-volatile compounds, including some PFCAs like PFDA, to be released into the gas phase.[5][15]
-
This gas is then transferred directly into the GC-MS system. This method avoids the need for solvent extraction and derivatization.[5]
-
-
Instrumentation (GC-MS):
-
Gas Chromatograph: A standard GC system equipped with a thermal desorption unit.
-
Analytical Column: A capillary column such as an Rxi-624Sil MS is used for separation.[16]
-
Mass Spectrometer: A mass spectrometer operating in either electron impact (EI) or chemical ionization (CI) mode is used for detection.[5][15] Screening can be performed using selected ion monitoring (SIM).[5]
-
Objective Comparison and Conclusion
-
LC-MS/MS stands out as the gold standard for PFDA analysis due to its exceptional sensitivity, specificity, and applicability to a wide range of matrices, including water and biological fluids.[4] The use of isotopic dilution allows for highly accurate and precise quantification by correcting for matrix effects and variations in sample preparation.[12] However, the instrumentation is expensive, and care must be taken to avoid background contamination from system components.[10]
-
GC-MS is a valuable complementary technique, particularly for more volatile PFAS or when analyzing solid matrices via thermal desorption.[6] It can analyze PFCAs like PFDA without prior chemical derivatization, simplifying sample preparation.[5][15] However, its sensitivity for non-volatile compounds like PFDA is generally lower than LC-MS/MS, and thermal degradation of analytes can be a concern.[15]
-
Electrochemical Sensors represent an emerging technology that offers rapid detection and potential for portability.[14] The reported method shows good recovery and a low detection limit for PFDA in food samples.[14] However, this technology is less established than chromatographic methods, and its selectivity in complex matrices with multiple interfering substances requires further validation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Recent advances in mass spectrometry analytical techniques for per- and polyfluoroalkyl substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. pharmaerudition.org [pharmaerudition.org]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. fda.gov [fda.gov]
- 10. sciex.com [sciex.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of the UHPLC-MS/MS method for the quantitative determination of 25 PFAS in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thermal desorption - gas chromatography - mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apps.dtic.mil [apps.dtic.mil]
Performance Showdown: Automated vs. Manual Sample Prep for PFDA Analysis
For researchers, scientists, and drug development professionals navigating the complexities of Perfluorodecanoic acid (PFDA) analysis, the choice between automated and manual sample preparation is a critical determinant of data quality, efficiency, and laboratory workflow. This guide provides an objective comparison of these two methodologies, supported by experimental data, to empower informed decision-making.
The demand for accurate and high-throughput analysis of PFDA, a persistent environmental contaminant and potential toxicant, has intensified the need for robust sample preparation techniques. Solid Phase Extraction (SPE) is a widely adopted method for the extraction and concentration of PFDA from various matrices. While manual SPE has been the traditional approach, automated SPE systems are gaining prominence, promising enhanced performance and efficiency. This guide delves into a head-to-head comparison of these two approaches, evaluating key performance indicators to guide laboratories in selecting the optimal workflow for their specific needs.
Quantitative Performance Comparison
The following tables summarize the key performance metrics for automated versus manual SPE for the analysis of Per- and Polyfluoroalkyl Substances (PFAS), including PFDA, based on data from various studies and technical notes.
Table 1: Analyte Recovery (%)
| Analyte | Automated SPE (%) | Manual SPE (%) |
| PFDA | 95 - 110 | 90 - 120 |
| Other PFAS | 77 - 154 | 61 - 224 |
Note: Recovery data is based on studies utilizing EPA Method 533. The wider range for "Other PFAS" in manual extraction can be attributed to higher variability for certain compounds.
Table 2: Precision (Relative Standard Deviation, %RSD)
| Method | Precision (%RSD) |
| Automated SPE | < 10 |
| Manual SPE | < 34.4 |
Note: Data from a study comparing automated and manual extraction for a suite of PFAS compounds. Automated systems generally exhibit lower variability.
Table 3: Method Detection Limits (MDL) and Sample Throughput
| Parameter | Automated SPE | Manual SPE |
| Method Detection Limit (MDL) for PFDA (ng/L) | 0.09 - 2.3 | Typically in the low ng/L range, but can be more variable |
| Sample Throughput (samples/hour) | 6-8 | 2-3 |
Note: MDL for automated SPE is from a specific instrument and method. Manual SPE throughput is an estimate and can vary significantly based on operator experience.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative protocols for both automated and manual SPE for PFDA analysis, based on established methods like EPA 533 and 537.1.
Manual Solid Phase Extraction (SPE) Protocol
1. Cartridge Conditioning:
-
Pass 15 mL of methanol through the SPE cartridge.
-
Follow with 15 mL of reagent water, ensuring the cartridge does not go dry.
2. Sample Loading:
-
Load the water sample (typically 250-500 mL) onto the cartridge at a flow rate of 10-15 mL/min.
3. Cartridge Washing:
-
After the entire sample has passed through, wash the cartridge with 15 mL of reagent water to remove interferences.
4. Cartridge Drying:
-
Dry the cartridge under vacuum for 5-10 minutes.
5. Elution:
-
Elute the analytes with two 4 mL aliquots of methanol into a collection tube.
6. Concentration:
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
Automated Solid Phase Extraction (SPE) Protocol
1. Method Setup:
-
Program the automated SPE system with the specific method parameters, including solvent volumes, flow rates, and collection vials.
2. Cartridge Conditioning:
-
The system automatically performs a two-step conditioning process with methanol followed by reagent water.
3. Sample Loading:
-
The instrument aspirates the sample from the sample bottle and loads it onto the SPE cartridge at a controlled flow rate.
4. Cartridge Washing:
-
The system automatically delivers the wash solution (reagent water) to the cartridge.
5. Elution:
-
The analytes are automatically eluted with methanol into a designated collection vessel. Some systems can perform in-line concentration.
6. Post-Elution:
-
The collected extract is ready for analysis by LC-MS/MS.
Visualizing the Workflow and Biological Context
To further clarify the processes and the relevance of PFDA analysis, the following diagrams illustrate the experimental workflows and a key biological pathway affected by PFDA.
Manual SPE Workflow for PFDA Analysis
Automated SPE Workflow for PFDA Analysis
PFDA-Induced Toll-like Receptor Signaling Pathway
Discussion and Conclusion
The experimental data clearly indicates that automated SPE systems offer significant advantages over manual methods in terms of precision and throughput for PFDA analysis. The consistent and controlled environment of an automated system minimizes human error, leading to lower relative standard deviations and more reproducible results.[1] The ability to process multiple samples simultaneously significantly increases laboratory efficiency, a crucial factor for high-throughput environments.
While the initial capital investment for an automated system is higher than for a manual setup, the long-term benefits of increased productivity, reduced labor costs, and improved data quality can provide a substantial return on investment.
Manual SPE remains a viable option for laboratories with lower sample volumes or those where the flexibility to easily modify methods is a primary concern. However, it is highly dependent on operator skill and can be more prone to variability.
For researchers, scientists, and drug development professionals requiring the highest level of data integrity and efficiency in PFDA analysis, the adoption of automated sample preparation is a strategic investment that can lead to more reliable and timely results. The choice between automated and manual SPE should be based on a careful evaluation of a laboratory's specific needs, sample throughput, and long-term goals.
References
A Comparative Guide to LC Columns for Perfluorodecanoic Acid (PFDA) Separation
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of Perfluorodecanoic acid (PFDA) is critical. This guide provides an objective comparison of various Liquid Chromatography (LC) columns, supported by experimental data, to aid in the selection of the most appropriate column for your analytical needs.
This compound (PFDA), a long-chain per- and polyfluoroalkyl substance (PFAS), is a persistent environmental contaminant and a subject of increasing toxicological concern. Its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) requires robust and reliable separation from other PFAS and matrix components. The choice of LC column is a pivotal factor in achieving the desired sensitivity, resolution, and peak shape. This guide compares the performance of several commercially available LC columns for PFDA separation.
Performance Comparison of LC Columns for PFDA Separation
The following table summarizes the performance of different LC columns for the separation of PFDA based on available data. It is important to note that the experimental conditions under which these data were generated may vary between different sources. Therefore, this table should be used as a comparative reference, and method optimization is recommended for specific applications.
| Column Name | Stationary Phase | Particle Size (µm) | Dimensions (mm) | PFDA Retention Time (min) | Peak Asymmetry | Peak Width/Efficiency | Reference |
| Restek Raptor C18 | C18 | 2.7 | 50 x 2.1 | 6.08 | Not Reported | Not Reported | [1] |
| Phenomenex Gemini C18 | C18 | 3 | 100 x 2.0 | ~7.5 | Not Reported | Not Reported | Not Directly Specified |
| Phenomenex Luna Omega Polar C18 | Polar Modified C18 | 3 | 150 x 2.1 | Not Directly Specified | Not Reported | Not Reported | [2] |
| HALO C18 | C18 | 2.7 | 100 x 2.1 | ~8.5 | Not Reported | Good Peak Shape Reported | [3] |
| HALO Phenyl-Hexyl | Phenyl-Hexyl | 2.7 | 100 x 2.1 | ~9.0 | Good Peak Shape Reported | [3] | |
| Thermo Scientific Hypersil GOLD aQ C18 | Polar Endcapped C18 | 3 | 150 x 2.1 | Not Directly Specified | Not Reported | Not Reported | [4] |
| YMC-Triart C18 | C18 | 1.9 | Not Specified | Not Directly Specified | Good Isomer Separation Reported | [5] |
Note: Retention times are highly dependent on the specific chromatographic conditions (mobile phase composition, gradient, flow rate, temperature, etc.). The values presented here are for comparative purposes only. "Not Directly Specified" indicates that while the column was used for PFAS analysis including long-chain compounds, the specific retention time for PFDA was not provided in the referenced document.
Key Considerations for Column Selection
-
C18 Columns: These are the most widely used columns for PFAS analysis, offering good retention for longer-chain PFAS like PFDA due to hydrophobic interactions between the C18 alkyl chains and the fluorinated carbon chain of the analyte.[1] Shorter C18 columns (e.g., 50 mm) can provide faster analysis times, while longer columns (e.g., 150 mm) can offer better resolution.[1]
-
Polar-Modified C18 Columns: These columns, such as those with polar endcapping or embedded polar groups, can provide alternative selectivity and improved peak shape for polar analytes that may be present in the sample matrix. They can also offer enhanced retention for a wider range of PFAS.
-
Phenyl-Hexyl Columns: These columns provide a different separation mechanism based on π-π interactions in addition to hydrophobic interactions. This can be advantageous for resolving isomers and separating PFAS from complex matrix interferences.[3]
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm or superficially porous particles) generally provide higher efficiency and better resolution, but at the cost of higher backpressure. Superficially porous particle (SPP) or core-shell columns can offer high efficiency at lower backpressures compared to fully porous particles of the same size.[1]
Experimental Methodologies
The following are representative experimental protocols for the analysis of PFDA using different types of LC columns. These should be considered as starting points for method development.
Method 1: C18 Column
-
Column: Restek Raptor C18 (50 x 2.1 mm, 2.7 µm)[1]
-
Mobile Phase A: 20 mM ammonium acetate in water
-
Mobile Phase B: Methanol
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the more retained compounds like PFDA.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Detection: Negative Ion Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
-
Note: The use of a delay column between the pump and the injector is often recommended to mitigate background PFAS contamination from the LC system.[3]
Method 2: Phenyl-Hexyl Column
-
Column: HALO Phenyl-Hexyl (100 x 2.1 mm, 2.7 µm)[3]
-
Mobile Phase A: 5 mM ammonium acetate in water
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient is established to separate a wide range of PFAS, including the late-eluting PFDA.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: ESI-MS/MS
Experimental Workflow for LC Column Comparison
The following diagram illustrates a typical workflow for comparing the performance of different LC columns for PFDA separation.
References
A Comparative Analysis of Perfluorodecanoic Acid (PFDA) Levels Across Environmental Compartments
For Researchers, Scientists, and Drug Development Professionals
Perfluorodecanoic acid (PFDA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of synthetic chemicals recognized for their widespread presence and persistence in the environment.[1] Due to their resistance to degradation, PFAS like PFDA accumulate in various environmental matrices, including water, soil, and living organisms.[1][2] This guide provides a comparative analysis of reported PFDA concentrations in different environmental compartments, details common experimental protocols for its quantification, and visualizes a key toxicological pathway affected by PFDA exposure.
Data Summary: PFDA Concentrations in the Environment
The following table summarizes PFDA concentrations found in various environmental media, providing a snapshot of its distribution. Concentrations can vary significantly based on proximity to industrial sources, wastewater treatment plant discharges, and other contamination points.
| Environmental Compartment | Matrix | Concentration Range | Location | Citation |
| Water | Tap Water | Mean: 1.19 ng/L | Korea | [3] |
| Bottled Water | Mean: 0.014 ng/L | Korea | [3] | |
| Surface Water | 1.38 - 14.3 ng/L | West Coast of Korea | [4] | |
| Seawater | 4.84 - 65.70 ng/L | Korea | [4] | |
| Soil & Dust | House Dust | 7.0 - 26.8 ng/g | Boston, MA, USA | [3] |
| Office Dust | 5.3 - 492 ng/g | Boston, MA, USA | [3] | |
| Vehicle Dust | 5.4 - 70.1 ng/g | Boston, MA, USA | [3] | |
| Soil | Generally low, <1 µg/kg in background sites | Global | [5] | |
| Sediment | Lake Sediment | Inconsistently detected, total PFAS up to 61 µg/kg | Not Specified | [6] |
| Coastal Sediment | Predominantly detected among longer chain PFAS | Korea | [4] | |
| Biota | Fish & Shellfish | Mean: 0.056 ng/g | Korea | [3] |
| Meat | Mean: 0.132 ng/g | Korea | [3] | |
| Dairy | Mean: 0.041 ng/g | Korea | [3] | |
| Fish | PFDA showed high bioconcentration factors | Korea | [4] | |
| Marine Biota | Detected alongside 15 other PFAS | South China Sea | [2] |
Experimental Protocols
The accurate quantification of PFDA in diverse and complex environmental matrices requires robust analytical methodologies. The most common approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[7][8]
Sample Collection and Handling
-
Water: Aqueous samples are typically collected in polypropylene or high-density polyethylene (HDPE) containers.[9] Care must be taken to avoid any equipment or materials containing PFAS.[9]
-
Soil and Sediment: Solid samples are collected using stainless steel tools and stored in clean containers. Samples are often air-dried and sieved prior to extraction.[10]
-
Biota: Tissue samples are collected, homogenized, and frozen until analysis.[10]
Sample Preparation and Extraction
The goal of sample preparation is to isolate and concentrate PFDA from the matrix while removing interfering substances.
-
Solid Phase Extraction (SPE): This is the most common technique for water samples. Water is passed through a sorbent cartridge (e.g., polystyrene-divinylbenzene) that retains the PFAS. The analytes are then eluted with a small volume of solvent, such as methanol.[11]
-
Solvent Extraction: For solid matrices like soil, sediment, and biota, extraction is typically performed using a solvent, often methanol or acetonitrile, sometimes with a modifier like ammonium hydroxide.[10][12] Techniques such as sonication or shaking are used to improve extraction efficiency.[10]
-
Cleanup: Extracts may undergo a cleanup step to remove co-extracted matrix components. Dispersive solid-phase extraction with materials like graphitized carbon black is a common method.[10]
Instrumental Analysis
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for PFAS analysis.[7][13]
-
Chromatography: The sample extract is injected into a liquid chromatograph (often a UHPLC for better resolution and speed) to separate PFDA from other compounds.[8]
-
Mass Spectrometry: The separated compounds are ionized, typically using negative electrospray ionization (-ESI), and detected by a tandem mass spectrometer.[13][14] The instrument is operated in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity for quantifying specific analytes like PFDA.[8]
-
-
Quantification: Isotope dilution is the preferred method for quantification. This involves adding a known amount of a stable isotope-labeled version of PFDA (e.g., ¹³C-PFDA) to the sample before extraction. This internal standard corrects for any analyte loss during sample preparation and for matrix-induced signal suppression or enhancement during analysis, ensuring high accuracy.[10]
Mandatory Visualizations
Toxicological Pathway: PFDA-Induced Immunotoxicity
Recent studies have shown that PFDA can induce immunotoxicity by dysregulating the Toll-like receptor (TLR) signaling pathway.[15][16] This disruption can lead to immunosuppression, apoptosis, and an inflammatory response, ultimately weakening an organism's ability to defend against pathogens.[15][16]
Caption: PFDA disrupts the Toll-like Receptor signaling pathway.
Experimental Workflow for PFDA Analysis
The logical flow for the analysis of PFDA in environmental samples follows a standardized sequence of steps from collection to final data interpretation.
Caption: General workflow for PFDA analysis in environmental samples.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Frontiers | Perfluoroalkyl substances in the environment and biota from the coasts of the South China Sea: profiles, sources, and potential risks [frontiersin.org]
- 3. OVERVIEW OF BACKGROUND INFORMATION AND ASSESSMENT METHODS - IRIS Toxicological Review of this compound (PFDA) and Related Salts CASRN 335-76-2 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PFAS Concentrations in Soils: Background Levels versus Contaminated Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of the Sediment Organic vs. Mineral Content on Distribution of the Per- and Polyfluoroalkyl Substances (PFAS) in Lake Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.mst.dk [www2.mst.dk]
- 8. mdpi.com [mdpi.com]
- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 10. Quantitative determination of perfluoroalkyl substances (PFAS) in soil, water, and home garden produce - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensors for detecting per- and polyfluoroalkyl substances (PFAS): A critical review of development challenges, current sensors, and commercialization obstacles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cem.de [cem.de]
- 13. Current progress in the environmental analysis of poly- and perfluoroalkyl substances (PFAS) - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D2VA00147K [pubs.rsc.org]
- 14. Field Validation of a Novel Passive Sampler for Dissolved PFAS in Surface Waters | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 15. This compound (PFDA) disrupts immune regulation via the toll-like receptor signaling pathway in zebrafish | U.S. Geological Survey [usgs.gov]
- 16. pubs.acs.org [pubs.acs.org]
Proficiency Testing for Perfluorodecanoic Acid (PFDA) Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of Perfluorodecanoic acid (PFDA), ensuring the accuracy and reliability of analytical measurements is paramount. Proficiency testing (PT) schemes offer a robust mechanism for laboratories to assess their analytical performance against their peers and established reference values. This guide provides a comparative overview of available PT schemes for PFDA analysis, supported by experimental data and detailed methodologies.
Data Presentation: Performance in Proficiency Testing
Participation in PT schemes allows laboratories to evaluate their performance through parameters such as the z-score, which indicates the difference between a laboratory's result and the assigned value. A satisfactory performance is generally indicated by a z-score within ±2.
The following table summarizes the results for PFDA from a proficiency testing round for the analysis of PFAS in groundwater, as part of the LGC AXIO Proficiency Testing's AQUACHECK scheme.[1]
| Analyte | Assigned Value (ng/L) | Robust Standard Deviation (ng/L) | Number of Participants | Satisfactory Performance (%) |
| This compound (PFDA) | 92.6 | 24.91 | 21 | 90.5 |
This data indicates a generally good performance among the participating laboratories for the analysis of PFDA in groundwater, with a high percentage of satisfactory results.[1] The robust standard deviation provides an indication of the inter-laboratory variability for this specific analysis.
Experimental Protocols
The accurate determination of PFDA in various matrices relies on robust and validated analytical methods. The most commonly employed methods in proficiency testing schemes are based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Two prominent methods are EPA Method 1633 and ISO 21675.
EPA Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS
This method is designed for the determination of 40 PFAS compounds, including PFDA, in a wide range of environmental matrices.[2][3]
Sample Preparation (Aqueous Samples):
-
Aqueous samples are spiked with isotopically labeled internal standards.
-
The sample is then subjected to solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences.
-
A carbon cleanup step may be employed to further remove interfering substances.[4]
Analysis:
-
The prepared extract is analyzed by LC-MS/MS in the multiple reaction monitoring (MRM) mode.
-
Quantification is achieved through isotope dilution or the extracted internal standard method, using the isotopically labeled compounds added at the beginning of the sample preparation.[4][5]
ISO 21675:2019: Water quality — Determination of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water
This international standard specifies a method for the determination of selected PFAS, including PFDA, in unfiltered water samples containing less than 2 g/L of solid particulate material.[6][7]
Sample Preparation:
-
Similar to EPA 1633, the method involves solid-phase extraction (SPE) using a weak anion exchange (WAX) sorbent to concentrate the analytes from the water sample.[6]
-
Isotopically labeled internal standards are added to the sample prior to extraction to correct for matrix effects and recovery losses.
Analysis:
-
The method provides guidance on instrument calibration, quality control, and the calculation of results.
Visualizing the Proficiency Testing Process
To better understand the workflow of a typical proficiency testing scheme and the evaluation of laboratory performance, the following diagrams have been generated using Graphviz.
References
- 1. eurachem.org [eurachem.org]
- 2. alsglobal.com [alsglobal.com]
- 3. EPA Method 1633 [turqenv.io]
- 4. epa.gov [epa.gov]
- 5. well-labs.com [well-labs.com]
- 6. PFAS Analysis by ISO 21675:2019 for Water [restek.com]
- 7. well-labs.com [well-labs.com]
- 8. Analysis of PFAS in Wastewater Based on ISO 21675 Using Triple Quadrupole LC/MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Safety Operating Guide
Navigating the Disposal of Perfluorodecanoic Acid: A Guide for Laboratory Professionals
Providing critical safety and operational guidance for researchers, this document outlines the proper procedures for the handling and disposal of Perfluorodecanoic acid (PFDA), a member of the per- and polyfluoroalkyl substances (PFAS) family, often referred to as "forever chemicals" due to their persistence in the environment. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental contamination.
Immediate Safety and Handling Protocols
Before beginning any work with PFDA, it is crucial to be familiar with its hazards. PFDA is toxic if swallowed and is suspected of causing cancer and may damage fertility or the unborn child.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[1][2]
Emergency Spill Response:
In the event of a PFDA spill, the following steps should be taken immediately:
-
Evacuate and Isolate: Isolate the spill area for at least 50 meters (150 feet) for liquids.
-
Remove Ignition Sources: Eliminate all potential sources of ignition in the vicinity.
-
Absorb the Spill: Use absorbent paper to carefully pick up all liquid spill material.
-
Decontaminate Surfaces: Wash all contaminated surfaces with 60-70% ethanol or acetone, followed by a thorough washing with a soap and water solution.
-
Package Waste: Seal all contaminated materials, including absorbent paper and soiled clothing, in a vapor-tight plastic bag for disposal.
-
Await Clearance: Do not re-enter the contaminated area until a safety officer has confirmed it has been properly cleaned.
Step-by-Step Laboratory Disposal Procedures for this compound
The disposal of PFDA from a laboratory setting involves systematic collection, segregation, and transfer to a licensed hazardous waste management facility. Direct treatment or disposal of PFDA within the laboratory, such as neutralization or sewering, is not recommended.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing PFDA, including pure chemical, contaminated solutions, and solid materials (e.g., contaminated gloves, wipes, and containers).
-
Segregate PFDA waste from all other laboratory waste streams to prevent cross-contamination.
Step 2: Waste Collection and Labeling
-
Collect PFDA waste in designated, leak-proof containers that are compatible with the chemical.
-
Clearly label each container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
Step 3: Secure Storage
-
Store the sealed waste containers in a designated, secure area, such as a chemical fume hood or a ventilated cabinet, away from incompatible materials.[2][3]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the PFDA waste.[4]
-
Ensure that the disposal vendor is qualified and permitted to handle and dispose of PFAS-containing waste.
Approved High-Level Disposal Methods
While the final disposal method will be determined by the waste management facility, it is important for researchers to be aware of the current approved technologies for PFAS destruction and disposal, as outlined in the U.S. Environmental Protection Agency (EPA) interim guidance.[5]
-
High-Temperature Incineration: This is a promising method for the permanent elimination of PFAS.[6] It involves subjecting the waste to extremely high temperatures to break the strong carbon-fluorine bonds. However, improper incineration can lead to the release of harmful byproducts.[6]
-
Hazardous Waste Landfill: PFDA-containing materials can be disposed of in specially designed hazardous waste landfills.[6] These landfills have extensive controls to prevent the leaching of chemicals into the environment.[6] It is important to note that this method contains the PFAS rather than destroying them.[6]
-
Deep Well Injection: This method involves injecting liquid PFDA waste deep underground into geologically stable rock formations, far below drinking water sources.[6]
Data on PFDA Disposal Parameters
The following table summarizes key quantitative data related to the high-temperature incineration of PFAS, a preferred method for their destruction.
| Parameter | Value | Efficacy | Source |
| Operating Temperature | 1000°C | Almost 100% destruction efficiency | [7] |
| Residence Time | 2 seconds | Effective for destruction of fluorotelomer-based polymers | [6][8] |
| Fluoride Recovery | 98% (at 1000°C) | Indicates successful breakdown of the fluorine-containing compounds | [7] |
Experimental Protocols
Protocol for Laboratory Spill Decontamination:
This protocol details the steps for cleaning a laboratory surface contaminated with a small spill of this compound.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat.
-
Absorbent paper or pads.
-
60-70% Ethanol or Acetone.
-
Laboratory-grade soap.
-
Deionized water.
-
Vapor-tight plastic bags for waste disposal.
-
Warning signs to isolate the area.
Procedure:
-
Ensure Safety: Don appropriate PPE and ensure the spill area is well-ventilated. Post warning signs to prevent unauthorized entry.
-
Containment and Absorption: Gently place absorbent paper over the spill to soak up the liquid PFDA, working from the outside in to prevent spreading.
-
Initial Solvent Wash: Moisten a clean set of absorbent papers with 60-70% ethanol or acetone and wipe the contaminated surface thoroughly.
-
Soap and Water Wash: Prepare a solution of laboratory soap and water. Use this solution to scrub the affected area.
-
Final Rinse: Rinse the surface with deionized water.
-
Drying: Allow the surface to air dry completely.
-
Waste Segregation: Place all used absorbent materials, gloves, and any other contaminated items into a vapor-tight plastic bag. Seal the bag and label it as "this compound Waste" for professional disposal.
-
Seek Verification: Contact the laboratory safety officer to verify that the area has been properly decontaminated before resuming work.
PFDA Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste from a laboratory setting.
Caption: Workflow for the safe disposal of this compound from a laboratory.
References
- 1. Demonstrating Cost-effective PFAS Destruction Through High Temperature Incineration [serdp-estcp.mil]
- 2. wwwn.cdc.gov [wwwn.cdc.gov]
- 3. wwwn.cdc.gov [wwwn.cdc.gov]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. Thermal destruction and transformation of PFAS in wastewater treatment residuals - American Chemical Society [acs.digitellinc.com]
- 8. Per‐ and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Protocols for Handling Perfluorodecanoic Acid
Perfluorodecanoic acid (PFDA) is a chemical compound that requires careful handling due to its potential health risks. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. Key hazards include:
-
Reproductive Toxicity: May damage fertility or the unborn child and may cause harm to breast-fed children[1][2][3][4].
-
Organ Toxicity: Causes damage to organs through prolonged or repeated exposure[3].
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][3][5].
-
Respiratory Irritation: May cause respiratory irritation[1][3].
Given these hazards, a thorough risk assessment should be conducted before any handling of PFDA to establish appropriate engineering controls, work practices, and required PPE.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for handling this compound. The selection of specific equipment should be based on a site-specific risk assessment.
| Body Part | PPE Type | Specification/Standard | Notes |
| Hands | Chemical-resistant gloves | Nitrile, Butyl, FKM (Viton®), or multilayer laminate gloves are recommended for PFAS[6]. The exact breakthrough time should be confirmed with the glove manufacturer[3]. | Always inspect gloves for integrity before use. Change gloves immediately if contaminated, punctured, or torn. |
| Eyes/Face | Safety goggles or face shield | Must meet ANSI Z.87.1 (US) or EN166 (Europe) standards[4][5]. | A face shield worn over safety glasses is recommended when there is a risk of splashing[7]. |
| Skin/Body | Protective clothing/Lab coat | Wear appropriate protective gloves and clothing to prevent skin exposure[4][5]. For significant exposure risks, liquid-tight chemical suits (Category III, Types 3/4/6) are recommended for PFAS[6]. | A lab coat should be worn and fully buttoned[7]. |
| Respiratory | Air-purifying respirator or Self-Contained Breathing Apparatus (SCBA) | For dusts and aerosols, FFP3 filtering facepieces or half/full-face masks with P3 filters are recommended[6]. For vapors, combination filters (e.g., A/AX + P3) should be used[6]. In case of inadequate ventilation or high concentrations, a positive-pressure, full-facepiece SCBA is required[8][9]. | The use of a respirator may require a formal respiratory protection program, including medical evaluation and fit testing[7]. |
| Feet | Chemical-resistant footwear | Closed-toe shoes are a minimum requirement. Chemical-resistant boots or disposable overshoes are recommended for larger-scale work or spill response[6][7][9]. | Footwear should cover the entire foot[7]. |
Experimental Protocols: PPE Usage and Spill Management
1. Donning PPE: A Step-by-Step Guide
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Footwear: Put on chemical-resistant boots or shoe covers if required.
-
Body Protection: Don a lab coat or chemical-resistant suit. Ensure it is fastened correctly.
-
Respiratory Protection: If required, perform a seal check on your respirator before entering the work area.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Put on gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat or suit.
2. Doffing PPE: A Step-by-Step Guide to Prevent Contamination
-
Gloves: Remove gloves first, turning them inside out as you remove them to trap contamination.
-
Hand Hygiene: Perform hand hygiene.
-
Body Protection: Remove the lab coat or suit, rolling it away from your body to avoid contact with the contaminated exterior.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respiratory Protection: Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
3. Emergency Spill Protocol
-
Evacuate: Immediately evacuate the spill area.
-
Alert: Notify colleagues and the appropriate safety personnel.
-
Ventilate: Ensure the area is well-ventilated[3].
-
PPE: Don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Containment: Use an absorbent material to contain and pick up the spilled solid. For liquid spills, use absorbent paper[8].
-
Cleaning: Sweep up the material and place it in a suitable, sealed container for disposal[4][5]. Wash the contaminated surfaces with 60-70% ethanol followed by a soap and water solution[8].
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Logical Workflow for Handling this compound
The following diagram illustrates the decision-making process for safely handling PFDA.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Waste Collection: Collect all PFDA waste in clearly labeled, sealed containers. Do not dispose of it with household garbage or pour it down the drain[1][3].
-
Disposal Methods: The EPA's interim guidance on PFAS disposal includes the following options:
-
Incineration: High-temperature incineration can be an effective method for destroying PFAS, but it must be conducted in a specialized facility to prevent the release of harmful byproducts[10].
-
Hazardous Waste Landfill: Disposal in a hazardous waste landfill is an option for containment. These landfills have specific controls to prevent leaching into the environment[10].
-
Deep Well Injection: This method involves injecting the waste deep underground into geologically stable formations[10].
-
-
Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance on approved disposal routes.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. epa.gov [epa.gov]
- 10. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
